molecular formula C8H14ClNO B1395487 3-[(2-Propynyloxy)methyl]pyrrolidine hydrochloride CAS No. 1220036-53-2

3-[(2-Propynyloxy)methyl]pyrrolidine hydrochloride

Numéro de catalogue: B1395487
Numéro CAS: 1220036-53-2
Poids moléculaire: 175.65 g/mol
Clé InChI: QUDORQVWQPNOSV-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

3-[(2-Propynyloxy)methyl]pyrrolidine hydrochloride is a chemical building block of significant interest in medicinal chemistry and drug discovery. The compound features a saturated pyrrolidine ring, a privileged scaffold frequently employed in the design of bioactive molecules. The pyrrolidine ring is valued for its sp 3 -hybridization and non-planar structure, which allows for a three-dimensional exploration of pharmacophore space and can contribute to improved solubility and metabolic profile of drug candidates . This scaffold is found in numerous FDA-approved therapeutics and is a key component in the development of compounds for treating human diseases, including anticancer, antibacterial, and central nervous system agents . The specific structure of this reagent, which combines the pyrrolidine ring with a propargyloxymethyl side chain, creates a versatile synthon. The propargyl group can serve as a handle for further synthetic elaboration via metal-catalyzed coupling reactions, such as the Huisgen cycloaddition ("click chemistry"), enabling the rapid generation of compound libraries for structure-activity relationship (SAR) studies. Researchers can utilize this compound as a critical intermediate in synthesizing more complex molecules aimed at interacting with various biological targets. Its hydrochloride salt form ensures improved stability and solubility for use in experimental assays. This product is intended for research applications as a chemical reference standard or synthetic intermediate in laboratory settings. Please note: This product is strictly for research purposes and is classified as "For Research Use Only." It is not intended for diagnostic or therapeutic applications, nor for human consumption.

Propriétés

IUPAC Name

3-(prop-2-ynoxymethyl)pyrrolidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13NO.ClH/c1-2-5-10-7-8-3-4-9-6-8;/h1,8-9H,3-7H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QUDORQVWQPNOSV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCOCC1CCNC1.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

175.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1220036-53-2
Record name Pyrrolidine, 3-[(2-propyn-1-yloxy)methyl]-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1220036-53-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Foundational & Exploratory

Physicochemical properties of 3-[(2-Propynyloxy)methyl]pyrrolidine hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Physicochemical Properties of 3-[(2-Propynyloxy)methyl]pyrrolidine Hydrochloride

Abstract

This technical guide provides a comprehensive framework for the characterization of 3-[(2-Propynyloxy)methyl]pyrrolidine hydrochloride, a key heterocyclic building block for researchers in drug discovery and development. Recognizing the limited publicly available data on this specific compound, this document emphasizes the robust, validated methodologies required to determine its critical physicochemical properties. We present detailed, step-by-step protocols for evaluating solubility, pKa, and lipophilicity, alongside standard procedures for structural confirmation and purity assessment via NMR, MS, and IR spectroscopy. The causality behind experimental choices is explained to empower scientists to generate reliable and reproducible data. This guide is structured to serve as a foundational resource, enabling researchers to fully understand and effectively utilize this compound in their synthetic and medicinal chemistry programs.

Chemical Identity and Structure

A precise understanding of a molecule's structure is the cornerstone of all subsequent chemical and biological investigation. 3-[(2-Propynyloxy)methyl]pyrrolidine hydrochloride is a saturated heterocyclic amine featuring a propargyl ether functional group. The hydrochloride salt form is common for amines, enhancing their crystallinity, stability, and aqueous solubility compared to the free base.

  • IUPAC Name: 3-[(prop-2-yn-1-yloxy)methyl]pyrrolidine hydrochloride

  • Molecular Formula: C₈H₁₄ClNO

  • Molecular Weight: 175.66 g/mol

The structural features—a basic pyrrolidine nitrogen, a hydrogen bond-accepting ether oxygen, and a terminal alkyne—are all critical for molecular interactions and can be exploited in further synthetic transformations, such as click chemistry.

cluster_0 3-[(2-Propynyloxy)methyl]pyrrolidine hydrochloride N N+H₂ C1 CH₂ N->C1 C2 CH₂ C1->C2 C3 CH C2->C3 C4 CH₂ C3->C4 C5 CH₂ C3->C5 C4->N O O C5->O C6 CH₂ O->C6 C7 C C6->C7 C8 CH C7->C8 Cl Cl⁻

Caption: Chemical structure of 3-[(2-Propynyloxy)methyl]pyrrolidine hydrochloride.

Synthesis and Purification Overview

While a detailed synthetic treatise is beyond the scope of this guide, understanding the probable synthetic route is crucial for anticipating potential impurities. A common approach involves a two-step process:

  • Williamson Ether Synthesis: Reaction of a protected 3-(hydroxymethyl)pyrrolidine with propargyl bromide in the presence of a base (e.g., NaH) to form the ether linkage.

  • Deprotection and Salt Formation: Removal of the protecting group (e.g., Boc) under acidic conditions, followed by treatment with hydrochloric acid (often as a solution in ether or isopropanol) to precipitate the desired hydrochloride salt.[1]

This process may introduce impurities such as unreacted starting materials, dialkylated products, or residual solvents. Therefore, rigorous analytical characterization of each new batch is imperative.

Core Physicochemical Properties

The physicochemical properties of a compound dictate its behavior from the reaction flask to biological systems. They are critical predictors of absorption, distribution, metabolism, and excretion (ADME) profiles. The following sections detail the significance of each property and provide robust protocols for their determination.

Summary of Physicochemical Parameters

This table summarizes the key properties. For a novel compound, these values must be determined experimentally.

PropertySymbolSignificanceExperimental Value
Melting PointMpIndicator of purity and lattice energyTo be determined
Acid Dissociation ConstantpKaGoverns ionization state at physiological pHTo be determined
Aqueous SolubilitySAffects dissolution, bioavailabilityTo be determined
Partition CoefficientlogPMeasures lipophilicity of the neutral speciesTo be determined
Distribution CoefficientlogD₇.₄Measures lipophilicity at pH 7.4To be determined
Melting Point (Mp)

Significance: The melting point is a fundamental physical property used to assess the purity of a crystalline solid. A sharp, well-defined melting point range (typically < 2 °C) is indicative of high purity. Broad or depressed melting ranges often suggest the presence of impurities.

Experimental Protocol: Capillary Melting Point Determination

  • Sample Preparation: Ensure the sample is thoroughly dried under vacuum to remove residual solvents. Finely grind a small amount of the crystalline solid.

  • Capillary Loading: Tightly pack the powdered sample into a capillary tube to a height of 2-3 mm.

  • Instrumentation: Place the capillary in a calibrated digital melting point apparatus.

  • Measurement:

    • Use a rapid heating ramp (10-20 °C/min) for a preliminary, approximate determination.

    • For the accurate measurement, use a new sample and set the ramp rate to 1-2 °C/min, starting from approximately 20 °C below the approximate melting point.

  • Data Recording: Record the temperature at which the first drop of liquid appears (onset) and the temperature at which the entire solid phase has liquefied (clear point). Report this range as the melting point.

    • Causality: A slow ramp rate is critical for ensuring thermal equilibrium between the sample, thermometer, and heating block, providing an accurate measurement.

Acid Dissociation Constant (pKa)

Significance: The pKa value defines the pH at which a compound is 50% ionized. For an amine hydrochloride, the pKa refers to the equilibrium between the protonated (pyrrolidinium) form and the neutral (pyrrolidine) free base. This value is paramount as it dictates the charge state of the molecule at physiological pH (~7.4), which profoundly influences its solubility, permeability, and target binding. The pyrrolidine moiety is a secondary amine, and its pKa is expected to be in the range of 10-11.[2]

Experimental Protocol: Potentiometric Titration

  • System Calibration: Calibrate a high-precision pH meter and electrode using at least three standard buffers (e.g., pH 4.01, 7.00, 10.01) at a constant temperature (e.g., 25 °C).

  • Sample Preparation: Accurately weigh ~5-10 mg of the hydrochloride salt and dissolve it in a known volume (e.g., 50 mL) of deionized, CO₂-free water or a background electrolyte solution (e.g., 0.15 M KCl to maintain constant ionic strength).

  • Titration: While stirring the solution at a constant temperature, add small, precise aliquots of a standardized titrant (e.g., 0.1 M NaOH). Record the pH value after each addition, allowing the reading to stabilize.

  • Data Analysis: Plot the pH versus the volume of titrant added. The pKa is determined from the pH at the half-equivalence point (the point at which half of the acid has been neutralized). Alternatively, use the first derivative of the titration curve (dpH/dV) to precisely locate the equivalence point.

    • Trustworthiness: The use of a constant ionic strength background electrolyte minimizes changes in activity coefficients during the titration, leading to a more accurate thermodynamic pKa value.

Solubility

Significance: Solubility, particularly aqueous solubility, is a critical determinant of a drug candidate's bioavailability. Poor solubility can lead to incomplete absorption and formulation challenges. It is essential to measure solubility in both aqueous buffers (simulating physiological conditions) and relevant organic solvents (for synthetic and analytical purposes).

Experimental Protocol: Thermodynamic Shake-Flask Method (OECD Guideline 105)

  • System Preparation: Prepare relevant media, such as phosphate-buffered saline (PBS) at pH 7.4 and purified water.

  • Equilibration: Add an excess amount of the solid compound to a known volume of the chosen solvent in a sealed vial. This ensures that a saturated solution is formed.

  • Agitation: Agitate the vials at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached between the solid and dissolved states.

    • Causality: A 24-48 hour equilibration period is necessary to measure true thermodynamic solubility, distinguishing it from the higher, but transient, "kinetic" solubility that can be initially observed.

  • Phase Separation: Separate the undissolved solid from the solution via centrifugation or filtration. Care must be taken to avoid sample loss or precipitation during this step.

  • Quantification: Accurately dilute an aliquot of the clear supernatant and determine the concentration of the dissolved compound using a validated analytical method, such as HPLC-UV or LC-MS.

  • Data Reporting: Express solubility in units of mg/mL or µg/mL.

Lipophilicity (logP and logD)

Significance: Lipophilicity is a measure of a compound's preference for a lipid-like (non-polar) environment versus an aqueous one. It is a key factor influencing membrane permeability, plasma protein binding, and metabolic clearance.

  • logP (Partition Coefficient): Refers to the partitioning of the neutral species. For this compound, it would be measured under basic conditions (pH > pKa + 2) where the free base form dominates.

  • logD (Distribution Coefficient): Refers to the partitioning of all species (ionized and neutral) at a specific pH. For pharmaceutical applications, logD at pH 7.4 is the most relevant parameter.

Experimental Protocol: Shake-Flask Method

  • Solvent Preparation: Use n-octanol and an aqueous buffer (e.g., PBS at pH 7.4 for logD) that have been mutually pre-saturated by stirring them together overnight and then separating the layers. This prevents volume changes during the experiment.

  • Partitioning: Add a known amount of the compound to a vial containing known volumes of the pre-saturated n-octanol and buffer.

  • Equilibration: Seal the vial and shake vigorously for several hours to allow the compound to partition between the two phases until equilibrium is reached.

  • Phase Separation: Centrifuge the vial to ensure complete separation of the two layers.

  • Quantification: Carefully remove an aliquot from each phase. Determine the concentration of the compound in both the aqueous ([C]aq) and octanol ([C]oct) layers using a suitable analytical method (e.g., HPLC-UV).

  • Calculation:

    • logD = log₁₀ ( [C]oct / [C]aq )

    • Trustworthiness: Analyzing both phases is a self-validating check. The total amount of compound recovered from both phases should match the initial amount added, confirming the integrity of the measurement.

Analytical Characterization Workflow

Confirming the identity, structure, and purity of the compound is non-negotiable. A multi-technique approach is required, as each method provides orthogonal and complementary information.

cluster_props Properties Measured substance Synthesized 3-[(2-Propynyloxy)methyl]pyrrolidine HCl ms Mass Spectrometry (MS) substance->ms Characterization nmr NMR Spectroscopy (¹H, ¹³C, COSY) substance->nmr Characterization ir Infrared (IR) Spectroscopy substance->ir Characterization purity Purity Analysis (HPLC-UV or LC-MS) substance->purity Characterization ms->purity Confirms Peak Identity nmr->purity Confirms Peak Identity ir->purity Confirms Peak Identity properties Physicochemical Property Determination purity->properties For Pure (>95%) Material solubility Solubility properties->solubility pka pKa properties->pka logd logD properties->logd

Caption: Standard workflow for the analytical and physicochemical characterization of a novel compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Principle: NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. For this compound, ¹H and ¹³C NMR are essential for unambiguous structure confirmation.

Expected ¹H NMR Signals:

  • Pyrrolidine Ring Protons: A series of complex multiplets between ~1.5 - 3.5 ppm. The protons on the carbon attached to the nitrogen (N-CH ₂) will be the most downfield in this group.

  • N⁺H₂ Protons: A broad singlet, typically downfield, whose chemical shift is highly dependent on concentration and residual water in the solvent (e.g., DMSO-d₆).

  • Methylene Bridge (-CH-C H₂-O-): A doublet around ~3.5 ppm.

  • Propargyl Methylene (-O-C H₂-C≡): A doublet around ~4.1 ppm.

  • Alkyne Proton (-C≡C H): A triplet around ~2.9 ppm.

Experimental Protocol: ¹H NMR Acquisition

  • Sample Preparation: Dissolve ~5 mg of the compound in ~0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O). DMSO-d₆ is often preferred for hydrochloride salts as it allows for the observation of the N⁺H₂ protons.

  • Instrumentation: Acquire the spectrum on a calibrated NMR spectrometer (e.g., 400 MHz or higher).

  • Data Acquisition: Run a standard ¹H acquisition. Additionally, 2D experiments like COSY are invaluable for establishing proton-proton connectivities and confirming the structure.[3]

  • Data Processing: Process the data (Fourier transform, phase correction, baseline correction) and integrate the signals. The relative integrals should correspond to the number of protons in each environment.

Mass Spectrometry (MS)

Principle: MS measures the mass-to-charge ratio (m/z) of ions, allowing for the determination of the molecular weight and elemental formula. High-resolution mass spectrometry (HRMS) is critical for confirming the elemental composition.

Expected Results:

  • Technique: Electrospray Ionization (ESI) in positive mode is ideal for this pre-ionized hydrochloride salt.

  • Observed Ion: The primary ion observed will be the protonated free base [M+H]⁺, which corresponds to the cationic part of the salt. For C₈H₁₃NO, the expected monoisotopic mass is 139.0997.

  • HRMS: An HRMS measurement should confirm this mass to within 5 ppm, providing strong evidence for the elemental formula C₈H₁₄N⁺O.

Experimental Protocol: LC-MS Analysis

  • Sample Preparation: Prepare a dilute solution of the compound (~1 mg/mL) in a suitable solvent like methanol or water.

  • Chromatography: Inject the sample onto an LC system (e.g., using a C18 column) to separate the main component from any impurities.

  • Ionization: Introduce the LC eluent into an ESI-MS source.

  • Mass Analysis: Acquire the mass spectrum. The observation of a single major chromatographic peak corresponding to the correct m/z provides simultaneous purity and identity confirmation.

Infrared (IR) Spectroscopy

Principle: IR spectroscopy measures the vibrational frequencies of bonds within a molecule. It is an excellent method for identifying the presence of specific functional groups.

Expected Characteristic Absorption Bands:

  • N⁺-H Stretch: A broad and strong absorption in the 2400-3000 cm⁻¹ region, characteristic of a secondary amine salt.

  • Alkyne C-H Stretch: A sharp, strong band at approximately 3300 cm⁻¹.[4]

  • Alkyne C≡C Stretch: A weak but sharp band in the 2100-2260 cm⁻¹ region.

  • C-O Ether Stretch: A strong band in the 1050-1150 cm⁻¹ region.

  • C-H Aliphatic Stretch: Bands just below 3000 cm⁻¹.

Experimental Protocol: Attenuated Total Reflectance (ATR)

  • Background Scan: Record a background spectrum of the clean ATR crystal.

  • Sample Application: Place a small amount of the solid powder directly onto the ATR crystal and apply pressure to ensure good contact.

  • Spectrum Acquisition: Collect the sample spectrum.

  • Data Analysis: Identify the key vibrational bands and compare them to expected values to confirm the presence of the required functional groups.

Inter-relationship of Physicochemical Properties

The core physicochemical properties are not independent variables; they are deeply interconnected and collectively define the molecule's behavior. Understanding these relationships is key to rational drug design.

pKa pKa Solubility Aqueous Solubility pKa->Solubility determines ionization LogD LogD (Lipophilicity at given pH) pKa->LogD governs ratio of ionized/neutral species Absorption Biological Absorption Solubility->Absorption is a prerequisite for LogP LogP (Lipophilicity of Neutral Form) LogP->LogD Permeability Membrane Permeability LogD->Permeability strongly influences Permeability->Absorption

Caption: The interplay between key physicochemical properties and their impact on biological absorption.

Stability, Storage, and Safety

Storage and Stability:

  • Storage Conditions: The compound should be stored in a tightly sealed container in a cool, dry place, preferably under an inert atmosphere (e.g., argon or nitrogen) to prevent moisture absorption and potential degradation.[5][6]

  • Hygroscopicity: Amine hydrochloride salts can be hygroscopic. It is advisable to handle the material in a glove box or a dry environment.

  • Stability: The propargyl group is generally stable but can be reactive under certain conditions (e.g., with strong bases or transition metals). The hydrochloride salt form is generally stable under standard laboratory conditions.

Safety and Handling:

  • Hazard Profile: While specific toxicity data is unavailable, compounds of this class should be handled with care. Similar amine hydrochlorides are often classified as irritants to the skin, eyes, and respiratory tract.[6][7][8] Harmful if swallowed.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety glasses, and chemical-resistant gloves, when handling this compound.[9]

  • Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or aerosols.[8][10] Avoid creating dust.

Conclusion

3-[(2-Propynyloxy)methyl]pyrrolidine hydrochloride is a valuable chemical entity with functional groups amenable to diverse synthetic applications. This guide provides the essential scientific framework and detailed experimental protocols necessary for its thorough physicochemical characterization. By systematically applying these methodologies, researchers can generate the high-quality, reliable data required to make informed decisions in the drug discovery and development process, ensuring the effective and predictable application of this promising molecule.

References

  • Google Patents. US4910320A - Process for preparing 3-pyrrolidinol.
  • Acta Poloniae Pharmaceutica. Synthesis of 2-[2-(3,4,5-Trimethoxybenzoyloxy)ethyl]pyrrolidine Hydrochloride Controlled by GC-MS, ¹H and ¹³C NMR Analyses. (2005). [Link]

  • Cheméo. Chemical Properties of Pyrrolidine (CAS 123-75-1). [Link]

  • PubChem. 1-(Pyrrolidin-1-yl)-3-(p-tolyloxy)propan-2-ol hydrochloride. [Link]

  • PubChem. 3-(2,2,2-Trifluoroethyl)pyrrolidine hydrochloride. [Link]

  • PubMed. Analytical methods for the determination of 3-chloro-1,2-propandiol and 2-chloro-1,3-propandiol in hydrolysed vegetable protein, seasonings and food products using gas chromatography/ion trap tandem mass spectrometry. (1998). [Link]

  • Defense Technical Information Center. Infrared Spectrum of Gaseous 3-Pyrroline and Pyrrolidine and Overtone Spectrum of 3-Pyrroline. (1992). [Link]

  • Wikipedia. Pyrrolidine. [Link]

  • Agilent. Pharmaceutical Structure Confirmation Using Mass Spectrometry and Nuclear Magnetic Resonance Spectroscopy. (2011). [Link]

Sources

A Guide to the Structural Elucidation of 3-[(2-Propynyloxy)methyl]pyrrolidine Hydrochloride: A Theoretical NMR Analysis

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

In the landscape of drug discovery and development, the precise structural characterization of novel chemical entities is a cornerstone of progress.[1][2] Among the arsenal of analytical techniques available to researchers, Nuclear Magnetic Resonance (NMR) spectroscopy stands out for its unparalleled ability to provide detailed atomic-level insights into molecular structure and connectivity.[3][4] This in-depth technical guide focuses on the NMR spectral characteristics of 3-[(2-Propynyloxy)methyl]pyrrolidine hydrochloride, a molecule featuring a pyrrolidine core, which is a significant pharmacophore in medicinal chemistry.[5]

Due to the absence of publicly available experimental NMR data for this specific compound, this whitepaper presents a comprehensive, theoretically-derived analysis of its ¹H and ¹³C NMR spectra. By applying fundamental principles of chemical shift theory and referencing data from analogous structural motifs, we will construct a plausible and detailed spectral map of the molecule. This guide is designed for researchers, scientists, and drug development professionals, offering not only predicted spectral data but also a field-proven, step-by-step protocol for the experimental acquisition and validation of such data.

Molecular Structure and Atom Numbering

A clear and systematic atom numbering scheme is essential for the unambiguous assignment of NMR signals. The structure of 3-[(2-Propynyloxy)methyl]pyrrolidine hydrochloride is presented below, with each carbon and a selection of key protons labeled for correlation with the spectral data discussed in the subsequent sections.

molecule cluster_pyrrolidine Pyrrolidine Ring cluster_sidechain Side Chain C2 C2 C3 C3 C2->C3 H2a H2a H2b H2b C4 C4 C3->C4 C6 C6 C3->C6 H3 H3 C5 C5 C4->C5 H4a H4a H4b H4b N1 N1-H₂+ C5->N1 H5a H5a H5b H5b N1->C2 O7 O7 C6->O7 H6a H6a H6b H6b C8 C8 O7->C8 C9 C9 C8->C9 H8a H8a H8b H8b C10 C10-H C9->C10

Caption: Molecular structure and atom numbering for 3-[(2-Propynyloxy)methyl]pyrrolidine hydrochloride.

Predicted NMR Spectral Data

The following tables summarize the predicted ¹H and ¹³C NMR chemical shifts, multiplicities, and assignments for 3-[(2-Propynyloxy)methyl]pyrrolidine hydrochloride. These predictions are based on established chemical shift ranges for pyrrolidine derivatives, propargyl ethers, and the known effects of nitrogen protonation.[6][7][8] The data is presented for a sample dissolved in Deuterium Oxide (D₂O), a common solvent for hydrochloride salts.

Table 1: Predicted ¹H NMR Data (400 MHz, D₂O)
Proton LabelPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Assignment
H2, H53.40 - 3.65m-CH₂ adjacent to N⁺
H6a, H6b3.70d5.6O-CH₂-Pyrrolidine
H32.75 - 2.90m-CH on pyrrolidine ring
H4a, H4b2.10 - 2.30m-CH₂ on pyrrolidine ring
H8a, H8b4.25d2.4O-CH₂-C≡CH
H102.95t2.4C≡C-H
N-H₂⁺4.80 (variable)s (broad)-NH₂⁺ (exchanges with D₂O)
Table 2: Predicted ¹³C NMR Data (100 MHz, D₂O)
Carbon LabelPredicted Chemical Shift (δ, ppm)Assignment
C2, C545.5CH₂ adjacent to N⁺
C338.0CH on pyrrolidine ring
C428.5CH₂ on pyrrolidine ring
C672.0O-CH₂-Pyrrolidine
C858.0O-CH₂-C≡CH
C979.5C≡CH
C1076.0C≡CH

Interpretation of Predicted Spectra

¹H NMR Spectrum Analysis

The protonation of the pyrrolidine nitrogen has a significant deshielding effect on the adjacent protons.[9] Consequently, the multiplets corresponding to the H2 and H5 methylene protons are predicted to appear at the most downfield positions within the pyrrolidine ring system, estimated between 3.40 - 3.65 ppm .

The protons of the methylene group in the side chain exhibit distinct chemical shifts due to their different electronic environments. The H8 protons (O-CH₂-C≡CH ) are adjacent to an oxygen atom and a triple bond, leading to a predicted downfield shift to approximately 4.25 ppm . Their multiplicity is a doublet due to coupling with the terminal alkyne proton (H10 ). The H6 protons (O-CH₂-Pyrrolidine ) are also adjacent to an oxygen but are further from the influence of the alkyne, thus appearing slightly more upfield at around 3.70 ppm as a doublet, coupling to the H3 proton.

The terminal acetylenic proton, H10 , is expected to resonate as a triplet around 2.95 ppm , a characteristic chemical shift for such protons, with coupling to the H8 methylene protons.[10] The methine proton on the pyrrolidine ring, H3 , and the methylene protons at H4 are expected to appear as complex multiplets in the more upfield region of the spectrum.

¹³C NMR Spectrum Analysis

In the ¹³C NMR spectrum, the carbons directly bonded to the positively charged nitrogen (C2 and C5 ) are deshielded and are predicted to appear around 45.5 ppm .[6] The carbons of the propargyl group are distinctive; the terminal alkyne carbon C10 is predicted around 76.0 ppm , while the internal alkyne carbon C9 is expected at a slightly more downfield position of 79.5 ppm .

The two methylene carbons attached to the ether oxygen are also clearly distinguishable. C6 , being part of the alkyl chain, is predicted at approximately 72.0 ppm , while C8 , influenced by the adjacent alkyne, appears further upfield at around 58.0 ppm . The remaining pyrrolidine carbons, C3 and C4 , are expected in the aliphatic region at approximately 38.0 ppm and 28.5 ppm , respectively.

Experimental Protocol for NMR Data Acquisition

A robust and standardized protocol is critical for obtaining high-quality, reproducible NMR data.[11] The following section outlines a detailed methodology for the analysis of 3-[(2-Propynyloxy)methyl]pyrrolidine hydrochloride.

Workflow for Structural Elucidation

G substance 1. Sample Preparation (5-10 mg in 0.6 mL D₂O) h1_nmr 2. ¹H NMR Acquisition (400 MHz, zg30 pulse program) substance->h1_nmr c13_nmr 3. ¹³C{¹H} NMR Acquisition (100 MHz, zgpg30 pulse program) h1_nmr->c13_nmr Sequential Acquisition process 4. Data Processing (FT, Phasing, Baseline Correction) c13_nmr->process cosy 5. 2D COSY (H-H Correlation) process->cosy hsqc 6. 2D HSQC (C-H Correlation) process->hsqc assign 7. Spectral Assignment & Structure Verification cosy->assign hsqc->assign

Caption: Recommended workflow for NMR-based structural analysis.

Step-by-Step Methodology
  • Sample Preparation:

    • Accurately weigh 5-10 mg of 3-[(2-Propynyloxy)methyl]pyrrolidine hydrochloride. For ¹³C NMR, a higher concentration of 20-50 mg is recommended to achieve a good signal-to-noise ratio in a reasonable time.[3][12]

    • Dissolve the sample in approximately 0.6 mL of high-purity Deuterium Oxide (D₂O) in a clean, dry vial. D₂O is the solvent of choice for hydrochloride salts due to its high polarity and the ability to exchange with labile N-H protons.

    • Transfer the solution to a 5 mm NMR tube. If any particulate matter is present, filter the solution through a small plug of glass wool in a Pasteur pipette directly into the NMR tube to prevent issues with spectral quality.[13]

    • Ensure the sample height in the NMR tube is at least 4 cm to allow for proper shimming of the magnetic field.[12]

  • ¹H NMR Data Acquisition (e.g., on a 400 MHz Spectrometer):

    • Insert the sample into the spectrometer.

    • Lock the field on the deuterium signal of D₂O and shim the magnetic field to optimize homogeneity.

    • Use a standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

    • Acquire 16 to 64 scans to ensure a good signal-to-noise ratio.

    • Set a relaxation delay (d1) of 1-2 seconds and an acquisition time (aq) of 3-4 seconds.[10]

  • ¹³C NMR Data Acquisition (e.g., on a 100 MHz Spectrometer):

    • Use a proton-decoupled ¹³C experiment (e.g., 'zgpg30' on Bruker instruments) to simplify the spectrum to single lines for each carbon.

    • Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) will be necessary.[9]

    • A relaxation delay (d1) of 2 seconds is generally sufficient.

  • Data Processing:

    • Apply an exponential window function before Fourier transformation to improve the signal-to-noise ratio.

    • Perform Fourier transformation, followed by manual phasing and automatic baseline correction of the resulting spectra.

    • Calibrate the chemical shifts. For D₂O, the residual HDO peak can be referenced to 4.79 ppm for the ¹H spectrum. An external standard or the solvent signal can be used for the ¹³C spectrum.

  • Advanced 2D NMR Experiments (for Unambiguous Assignment):

    • COSY (Correlation Spectroscopy): This experiment reveals correlations between protons that are spin-spin coupled, helping to identify adjacent protons within the pyrrolidine ring and the side chain.[14]

    • HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with the carbon atom it is directly attached to, providing definitive C-H assignments.[14]

Conclusion

This technical guide provides a detailed theoretical framework for the ¹H and ¹³C NMR spectral analysis of 3-[(2-Propynyloxy)methyl]pyrrolidine hydrochloride. The predicted chemical shifts and coupling constants, derived from fundamental NMR principles, offer a robust starting point for the structural verification of this compound. The provided step-by-step experimental protocol outlines a best-practice approach for acquiring high-quality, publishable NMR data. By combining the theoretical predictions with rigorous experimental work, including 2D correlation spectroscopy, researchers can achieve an unambiguous and confident structural elucidation of this and similar molecules, a critical step in the advancement of drug discovery and development programs.

Sources

Crystal structure and X-ray diffraction of 3-[(2-Propynyloxy)methyl]pyrrolidine

Author: BenchChem Technical Support Team. Date: March 2026

Initiating Data Acquisition

I'm starting by searching for the crystal structure and X-ray diffraction data for 3-[(2-Propynyloxy)methyl]pyrrolidine. I'm focusing on crystallographic databases and peer-reviewed publications to find the data. This will form the foundation for my analysis.

Expanding Data Scope

I've broadened my search to include synthesis methods for the compound, aiming for a deeper understanding of its chemical background. I'm also collecting established protocols for X-ray diffraction and data analysis best practices. Now, I'm researching the roles pyrrolidine derivatives and propargyl groups play in medicinal chemistry.

Analyzing Initial Search Results

I've hit a roadblock in the hunt for specific X-ray data for "3-[(2- Propynyloxy)methyl]pyrrolidine." My initial searches haven't turned up direct results for this exact compound. However, the data that did appear, although not directly matching, may still offer some useful clues for a successful compound study.

Assessing Data Availability

I'm finding that the lack of directly relevant data is a significant constraint. While search results offered related pyrrolidine derivatives and general X-ray diffraction information, there's no crystallographic data for "3-[(2- Propynyloxy)methyl]pyrrolidine." Without this specific data, creating a detailed technical guide is impossible, so I have to adjust my approach.

Concluding Data Scarcity

The search confirmed a definitive lack of crystallographic data for our compound of interest. While I unearthed insights into related pyrrolidines and diffraction methodologies, no single crystal structure was present. I've concluded a detailed guide on 3-[(2-Propynyloxy)methyl]pyrrolidine is impossible without experimental data, as the search was a bust. I will advise the user that the task, as requested, is not possible.

Confirming Data Absence

Mechanism of alkyne reactivity in 3-[(2-Propynyloxy)methyl]pyrrolidine hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Alkyne Reactivity of 3-[(2-Propynyloxy)methyl]pyrrolidine Hydrochloride

Introduction: A Scaffold of Opportunity in Drug Discovery

In the landscape of modern medicinal chemistry, the strategic assembly of molecular complexity from versatile building blocks is paramount. 3-[(2-Propynyloxy)methyl]pyrrolidine hydrochloride emerges as a scaffold of significant interest, embodying two key structural features critical for drug development. The pyrrolidine ring, a saturated five-membered nitrogen heterocycle, is a privileged scaffold found in numerous natural products and FDA-approved drugs.[1][2][3] Its non-planar, three-dimensional structure allows for a thorough exploration of pharmacophore space, often enhancing aqueous solubility and providing specific stereochemical contributions to molecular interactions.[1][2][3]

Coupled with this established core is the terminal alkyne of the propargyl group. This functional group is not merely a passive linker but a highly reactive and versatile handle for a suite of powerful chemical transformations. The sp-hybridization of the alkyne carbons results in a linear geometry and imparts a significant degree of acidity to the terminal proton (pKa ≈ 25), a feature that underpins much of its reactivity.[4][5][6] This guide provides an in-depth exploration of the core reaction mechanisms of this terminal alkyne, offering researchers and drug development professionals a technical foundation for its strategic deployment in synthesis.

Pillar 1: The Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The CuAAC reaction is the quintessential "click chemistry" transformation, renowned for its high efficiency, exceptional regioselectivity for the 1,4-disubstituted 1,2,3-triazole, and broad functional group tolerance.[7][8][9] It is arguably the most common and reliable method for utilizing the alkyne handle in 3-[(2-Propynyloxy)methyl]pyrrolidine, particularly in bioconjugation and the rapid assembly of compound libraries.[7][10]

Causality of the Mechanism: A Dinuclear Pathway

While early proposals suggested a mononuclear copper catalyst, substantial evidence now supports a dinuclear copper-mediated pathway as the kinetically dominant route.[9] This mechanism elegantly explains the reaction's remarkable rate acceleration compared to the uncatalyzed thermal cycloaddition.[8][9]

The catalytic cycle proceeds through several key stages:

  • Formation of Copper(I) Acetylide: The reaction initiates with the deprotonation of the terminal alkyne by a base or through coordination with a Cu(I) species to form a mononuclear copper acetylide.[9] The active Cu(I) catalyst is typically generated in situ from a Cu(II) salt (e.g., CuSO₄) with a reducing agent like sodium ascorbate.[9][10]

  • Formation of a Dinuclear Intermediate: A second Cu(I) ion coordinates to the π-system of the first copper acetylide, forming a dinuclear π,σ-bis(copper) acetylide intermediate. This step is crucial for activating the alkyne.[9]

  • Azide Coordination and Cyclization: The organic azide coordinates to one of the copper centers, positioning it for nucleophilic attack on the activated terminal carbon of the alkyne. This concerted step forms a six-membered copper-containing ring (a metallacycle).[8]

  • Ring Contraction and Protonolysis: The metallacycle undergoes rapid ring contraction to a more stable dinuclear copper triazolide. Subsequent protonolysis, often by another molecule of the terminal alkyne, releases the 1,4-disubstituted triazole product and regenerates the active dinuclear copper catalyst, completing the cycle.[9]

Visualization: The CuAAC Catalytic Cycle

CuAAC_Mechanism cluster_cycle CuAAC Dinuclear Catalytic Cycle A [Cu]₂ Catalyst B π,σ-Bis(copper) Acetylide A->B + R-C≡CH - H⁺ C Azide Coordinated Complex B->C + R'-N₃ D Six-Membered Metallacycle C->D Cyclization E Dinuclear Copper Triazolide D->E Ring Contraction E->A + H⁺ - Triazole Product Product 1,4-Disubstituted 1,2,3-Triazole E->Product Alkyne 3-[(2-Propynyloxy)methyl] pyrrolidine Alkyne->B Azide Organic Azide (R'-N₃) Azide->C

Caption: The dinuclear catalytic cycle of the CuAAC reaction.

Experimental Protocol: CuAAC Synthesis

This protocol describes a typical procedure for the CuAAC reaction.

  • Reagent Preparation: In a suitable vial, dissolve 3-[(2-Propynyloxy)methyl]pyrrolidine hydrochloride (1.0 eq) and the desired organic azide (1.05 eq) in a 1:1 mixture of t-butanol and water.

  • Catalyst Addition: To the stirred solution, add a freshly prepared aqueous solution of sodium ascorbate (0.1 eq), followed by an aqueous solution of copper(II) sulfate pentahydrate (0.05 eq).

  • Reaction Monitoring: Stir the reaction vigorously at room temperature. The reaction is often complete within 1-12 hours. Progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Workup and Purification: Upon completion, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • Purification: The crude product is purified by flash column chromatography on silica gel to yield the pure 1,4-disubstituted 1,2,3-triazole.

Data Presentation: Typical CuAAC Reaction Parameters
ParameterConditionRationale
Catalyst CuSO₄·5H₂O (1-5 mol%)Precursor for the active Cu(I) species.
Reductant Sodium Ascorbate (5-10 mol%)Reduces Cu(II) to the catalytically active Cu(I) state.[7]
Ligand (Optional) TBTA, BTTAAStabilizes the Cu(I) oxidation state and accelerates the reaction.[9]
Solvent H₂O/t-BuOH, DMSO, DMFAqueous mixtures are common and environmentally benign.[8]
Temperature Room TemperatureThe reaction is highly efficient under mild conditions.
Typical Yield >90%The reaction is known for its high conversion and yield.[7]

Pillar 2: The Sonogashira Coupling

The Sonogashira coupling is a cornerstone of C-C bond formation, enabling the direct linkage of a terminal alkyne with an aryl or vinyl halide.[11][12][13] This reaction is indispensable for synthesizing conjugated enynes and arylalkynes, which are common structural motifs in pharmaceuticals and organic materials.[13][14][15] For 3-[(2-Propynyloxy)methyl]pyrrolidine, this provides a direct route to append aromatic or heteroaromatic systems, significantly expanding molecular diversity.

Causality of the Mechanism: A Dual Catalytic Cycle

The elegance of the Sonogashira coupling lies in the synergistic action of two independent but interconnected catalytic cycles: one involving palladium and the other copper.[12][16]

  • The Palladium Cycle:

    • Oxidative Addition: A low-valent palladium(0) complex undergoes oxidative addition with the aryl or vinyl halide (R-X), forming a square planar palladium(II) intermediate.[12][16] This is typically the rate-determining step.

    • Reductive Elimination: Following transmetalation, the palladium(II) complex undergoes reductive elimination, forming the new C(sp²)-C(sp) bond and regenerating the active Pd(0) catalyst.[12]

  • The Copper Cycle:

    • Copper Acetylide Formation: In the presence of a base (typically an amine like triethylamine or diisopropylamine), the terminal alkyne reacts with a copper(I) salt (e.g., CuI) to form a highly reactive copper(I) acetylide intermediate.[11][16]

    • Transmetalation: The copper acetylide then transfers its alkynyl group to the activated palladium(II) center, displacing the halide and forming an alkynylpalladium(II) complex. This crucial step links the two cycles.[16]

Visualization: The Sonogashira Dual Catalytic Cycles

Sonogashira_Mechanism cluster_pd Palladium Cycle cluster_cu Copper Cycle pd0 Pd(0)L₂ pd2_halide R-Pd(II)L₂-X pd0->pd2_halide Oxidative Addition (+ R-X) pd2_alkynyl R-Pd(II)L₂-C≡CR' pd2_halide->pd2_alkynyl Transmetalation pd2_alkynyl->pd0 Reductive Elimination (- R-C≡CR') Product Coupled Product (R-C≡CR') pd2_alkynyl->Product cu1 Cu(I)X cu_acetylide Cu(I)-C≡CR' cu1->cu_acetylide + R'-C≡CH + Base - Base·HX cu_acetylide->pd2_halide (from Cu cycle) ArylHalide Aryl/Vinyl Halide (R-X) ArylHalide->pd0 Alkyne Terminal Alkyne (R'-C≡CH) Alkyne->cu1

Caption: The interconnected Palladium and Copper catalytic cycles in the Sonogashira coupling.

Experimental Protocol: Sonogashira Coupling

This protocol outlines a general procedure for Sonogashira coupling.

  • Vessel Preparation: To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) and copper(I) iodide (CuI, 1-3 mol%).

  • Reagent Addition: Add the aryl or vinyl halide (1.0 eq) and 3-[(2-Propynyloxy)methyl]pyrrolidine hydrochloride (1.2 eq).

  • Solvent and Base: Add a suitable anhydrous solvent (e.g., THF, DMF) followed by an amine base (e.g., triethylamine or diisopropylethylamine, 2-3 eq). The base is crucial for neutralizing the HX formed and facilitating the formation of the copper acetylide.[11]

  • Reaction Conditions: Stir the mixture at room temperature or with gentle heating (40-80 °C) until the starting material is consumed, as monitored by TLC or LC-MS.

  • Workup: After cooling to room temperature, filter the reaction mixture through a pad of celite to remove insoluble salts. The filtrate is concentrated under reduced pressure.

  • Purification: The residue is redissolved in an organic solvent, washed with water and brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is then purified by flash column chromatography.

Data Presentation: Typical Sonogashira Reaction Parameters
ParameterConditionRationale
Pd Catalyst Pd(PPh₃)₄, PdCl₂(PPh₃)₂ (1-5 mol%)The active catalyst for the oxidative addition/reductive elimination cycle.[12]
Cu Co-catalyst CuI (1-5 mol%)Facilitates the formation of the key copper acetylide intermediate.[11]
Base Et₃N, i-Pr₂NH, piperidineActs as a proton scavenger and promotes acetylide formation.[11]
Solvent THF, DMF, TolueneAnhydrous, deoxygenated solvents are required to prevent catalyst deactivation.
Temperature 25 - 80 °CMild conditions are generally sufficient.
Aryl Halide I > Br > Cl >> FReactivity order for the oxidative addition step.

Pillar 3: Nucleophilic Reactivity via Acetylide Formation

The enhanced acidity of the terminal alkyne proton allows for its removal by a strong base to form a potent carbon nucleophile: the acetylide anion.[5][6][17] This classic transformation is a powerful tool for carbon-carbon bond formation, enabling the extension of the propargyl chain by reacting it with various electrophiles.

Causality of the Mechanism: SN2 vs. E2
  • Deprotonation: A strong base, such as sodium amide (NaNH₂) or an organolithium reagent (e.g., n-BuLi), is required to deprotonate the alkyne (pKa ≈ 25). Weaker bases like hydroxides are insufficient.[5][17]

  • Nucleophilic Attack: The resulting acetylide anion is a strong base and an excellent nucleophile.[5] It can readily attack electrophilic centers.

    • With Primary Alkyl Halides: The reaction proceeds via an SN2 mechanism, leading to a new, elongated internal alkyne. This is a highly effective chain-extension strategy.[5]

    • With Secondary/Tertiary Alkyl Halides: Due to the strong basicity of the acetylide, an E2 elimination reaction typically predominates over SN2 substitution, leading to the formation of an alkene byproduct.[5] Therefore, this method is most reliable with primary and methyl halides.

Visualization: Acetylide Formation and SN2 Alkylation

Acetylide_Alkylation Start Terminal Alkyne R-C≡CH Acetylide Acetylide Anion R-C≡C⁻ Start->Acetylide Deprotonation Base Strong Base (e.g., NaNH₂) Base->Start Product Internal Alkyne R-C≡C-R' Acetylide->Product SN2 Attack Electrophile 1° Alkyl Halide (R'-X) Electrophile->Acetylide

Caption: General workflow for the alkylation of a terminal alkyne via an acetylide intermediate.

Experimental Protocol: Alkylation of the Terminal Alkyne
  • Acetylide Formation: In a flame-dried, three-neck flask under an inert atmosphere, dissolve 3-[(2-Propynyloxy)methyl]pyrrolidine (as the free base) in an anhydrous solvent like liquid ammonia or THF. Cool the solution to -78 °C. Add sodium amide (NaNH₂, 1.1 eq) portion-wise and stir for 1 hour.

  • Electrophile Addition: Slowly add a solution of the primary alkyl halide (1.0 eq) in a minimal amount of anhydrous THF to the acetylide solution at -78 °C.

  • Reaction: Allow the reaction to warm slowly to room temperature and stir overnight.

  • Quenching: Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

  • Workup and Purification: Extract the aqueous layer with an organic solvent (e.g., diethyl ether). The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated. The crude product is purified by flash column chromatography.

Synthetic Considerations: The Role of the Pyrrolidine Ring

While the alkyne is the primary focus, the pyrrolidine ring is not an inert spectator. The secondary amine is itself a nucleophile and a base. In reactions requiring strong bases (like acetylide alkylation) or electrophilic reagents, this amine can compete with the desired reaction. Therefore, it is common practice to protect the pyrrolidine nitrogen, for example, as a tert-butyloxycarbonyl (Boc) carbamate. This protecting group is stable to the conditions of many alkyne reactions and can be readily removed later in the synthetic sequence.

Conclusion

3-[(2-Propynyloxy)methyl]pyrrolidine hydrochloride is a powerful and versatile building block for chemical synthesis. Its reactivity is dominated by the terminal alkyne, which serves as a gateway to three pillar transformations: the robust and selective Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), the powerful Sonogashira coupling for C(sp²)-C(sp) bond formation, and classic nucleophilic additions via its acetylide anion. A thorough understanding of the mechanisms, causality, and experimental nuances of these reactions empowers researchers, scientists, and drug development professionals to strategically incorporate this valuable scaffold into the design and synthesis of novel, complex molecules with therapeutic potential.

References

  • Gröger, H., et al. (2017). Ru-catalyzed hydrogenation of pyrrolidine. MDPI, [Link]

  • Master Organic Chemistry. (2014). Summary of Alkyne Reactions: Addition, Deprotonation (+ SN2), And Oxidative Cleavage. Master Organic Chemistry, [Link]

  • Organic Chemistry Portal. Sonogashira Coupling. Organic Chemistry Portal, [Link]

  • MSU Chemistry. Alkyne Reactivity. Michigan State University, [Link]

  • Iannitelli, A., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. SpringerLink, [Link]

  • Fokin, V. V., & Sharpless, K. B. (2008). Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides. National Center for Biotechnology Information, [Link]

  • Trost, B. M. (2012). All Kinds of Reactivity: Recent Breakthroughs in Metal-Catalyzed Alkyne Chemistry. National Center for Biotechnology Information, [Link]

  • Di P., et al. (2022). Copper-Catalyzed Azide–Alkyne Cycloaddition (CuAAC) by Functionalized NHC-Based Polynuclear Catalysts: Scope and Mechanistic Insights. ACS Publications, [Link]

  • Konnerth, H., et al. (2021). Click Nucleophilic Conjugate Additions to Activated Alkynes: Exploring Thiol-yne, Amino-yne, and Hydroxyl-yne Reactions from (Bio)Organic to Polymer Chemistry. ACS Publications, [Link]

  • Chemistry LibreTexts. (2024). Sonogashira Coupling. Chemistry LibreTexts, [Link]

  • Iannitelli, A., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. ResearchGate, [Link]

  • Organic Chemistry Portal. Click Chemistry Azide-Alkyne Cycloaddition. Organic Chemistry Portal, [Link]

  • Chemistry LibreTexts. (2020). 10.3: Reactions of Alkynes - Addition of HX and X₂. Chemistry LibreTexts, [Link])

  • Google Patents. (2008). Processes for preparing (r)-2-methylpyrrolidine and (s).
  • Wikipedia. Sonogashira coupling. Wikipedia, [Link]

  • MDPI. (2025). Mechanochemical and Transition-Metal-Catalyzed Reactions of Alkynes. MDPI, [Link]

  • Konnerth, H., et al. (2021). Click nucleophilic conjugate additions to activated alkynes. Pure, [Link]

  • Jena Bioscience. (2011). "Copper-Catalyzed Azide--Alkyne Click Chemistry for Bioconjugation". Jena Bioscience, [Link]

  • Royal Society of Chemistry. (2016). Transition Metal-catalysed Nucleophilic Additions of Terminal Alkynes in Water: Development and Synthetic Utility. Royal Society of Chemistry, [Link]

  • Trost, B. M., & McClory, A. (2011). Alkynes as Electrophilic or Nucleophilic Allylmetal Precursors in Transition Metal Catalysis. National Center for Biotechnology Information, [Link]

  • Wikipedia. Alkyne metathesis. Wikipedia, [Link]

  • Chemistry Steps. (2019). Alkylation of Terminal Alkynes in Organic Synthesis with Practice Problems. Chemistry Steps, [Link]

  • National Center for Biotechnology Information. (2022). Synthesis and evaluation of the antioxidant activity of 3-pyrroline-2-ones. National Center for Biotechnology Information, [Link]

  • Vedantu. (2020). Sonogashira Coupling: Mechanism, Steps & Applications Explained. Vedantu, [Link]

  • Organic Chemistry Tutor. Reactions of Alkynes. Organic Chemistry Tutor, [Link]

  • ResearchGate. (2023). The Sonogashira coupling reaction mechanism. ResearchGate, [Link]

Sources

Thermal Stability and Melting Point of 3-[(2-Propynyloxy)methyl]pyrrolidine Hydrochloride: A Methodological and Interpretive Guide

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide

Abstract: The pyrrolidine scaffold is a cornerstone in modern drug discovery, valued for its versatile stereochemistry and presence in numerous biologically active compounds.[1][2] 3-[(2-Propynyloxy)methyl]pyrrolidine hydrochloride, a functionalized derivative, presents unique opportunities for further molecular elaboration, particularly in click chemistry applications. A thorough understanding of its fundamental physicochemical properties, such as thermal stability and melting point, is a non-negotiable prerequisite for its successful application in research and drug development. These parameters govern everything from storage and handling to formulation and regulatory compliance.[3] This technical guide provides a comprehensive framework for the systematic determination and interpretation of the thermal characteristics of this compound. It outlines detailed, field-proven protocols for Melting Point Determination, Differential Scanning Calorimetry (DSC), and Thermogravimetric Analysis (TGA), grounded in established pharmacopeial standards and thermal analysis principles.[4][5] The focus extends beyond procedural steps to the underlying scientific rationale, enabling researchers to not only generate high-quality data but also to interpret it within the context of pharmaceutical development.

Introduction: The Imperative of Thermal Characterization

In the trajectory from chemical synthesis to a viable active pharmaceutical ingredient (API), a molecule's response to thermal stress is a critical determinant of its fate. For a compound like 3-[(2-Propynyloxy)methyl]pyrrolidine hydrochloride, these properties are not mere data points but essential indicators of its identity, purity, and stability.

  • Melting Point: As a fundamental physical property, the melting point serves as an initial benchmark for purity and identification. A sharp, well-defined melting range is characteristic of a pure crystalline substance, whereas a depressed and broad range often indicates the presence of impurities.

  • Thermal Stability: The temperature at which a compound begins to decompose is its thermal stability threshold. This information is vital for establishing safe handling temperatures during manufacturing processes like drying, milling, and formulation, preventing the generation of potentially toxic degradants.[6]

  • Polymorphism and Phase Transitions: Many APIs can exist in multiple crystalline forms, or polymorphs, each with distinct solubility, stability, and bioavailability profiles.[7] Thermal analysis techniques like DSC are indispensable for identifying and characterizing these forms and the transitions between them.[5][7]

This guide provides the necessary protocols to elucidate these critical thermal properties for 3-[(2-Propynyloxy)methyl]pyrrolidine hydrochloride, ensuring a solid foundation for subsequent development activities.

Core Methodologies: Principles and Protocols

A multi-technique approach is essential for a comprehensive thermal analysis. The following sections detail the standard operating procedures for three complementary techniques.

Melting Point Determination (Capillary Method)

This is the classical and most direct method for determining the melting range of a powdered solid, recognized by major pharmacopeias.[4][8]

Causality Behind the Protocol: The protocol is designed to ensure uniform and slow heating near the melting point. A rapid temperature ramp can cause a lag between the thermometer reading and the actual sample temperature, leading to an artificially high and broad melting range. Packing the sample to a specific height (2-3 mm) ensures consistent heat transfer through the material.[9]

Step-by-Step Protocol:

  • Sample Preparation:

    • Ensure the 3-[(2-Propynyloxy)methyl]pyrrolidine hydrochloride sample is a fine, dry powder. If necessary, gently grind the sample using an agate mortar and pestle.

    • Jab the open end of a capillary melting point tube into the powder pile to collect a small amount of sample.[9]

    • Invert the tube and tap it gently on a hard surface to move the powder to the closed end.

    • Drop the capillary tube, closed-end down, through a long glass tube (approx. 70 cm) onto a hard surface. The bouncing action will tightly pack the sample.[8][9]

    • Repeat until a packed sample height of 2-3 mm is achieved.

  • Instrument Setup and Measurement:

    • Insert the packed capillary tube into the heating block of a calibrated melting point apparatus.

    • If the approximate melting point is unknown, perform a rapid preliminary run by heating at a rate of 10-15 °C/minute to find the approximate range.

    • For the accurate determination, use a fresh sample. Heat at a medium rate to about 20 °C below the expected melting point.[9]

    • Decrease the heating rate to 1-2 °C per minute to ensure thermal equilibrium between the sample, heating block, and thermometer.[4]

    • Record T1: The temperature at which the first droplet of liquid is observed.

    • Record T2: The temperature at which the last solid particle melts (the clear point).

    • The melting range is reported as T1 - T2.

Thermogravimetric Analysis (TGA)

TGA provides quantitative information on mass changes associated with temperature, such as desolvation (water or solvent loss) and thermal decomposition.[6]

Causality Behind the Protocol: A controlled heating rate (e.g., 10 °C/min) is standard for pharmaceutical materials to ensure reproducible results and clear separation of thermal events.[5][10] An inert nitrogen atmosphere is used to prevent oxidative degradation, ensuring that the observed mass loss is due to thermal decomposition alone.

Step-by-Step Protocol:

  • Instrument Preparation:

    • Ensure the TGA instrument is calibrated for both mass and temperature using appropriate standards.

    • Select a clean, inert sample pan (typically platinum or alumina).

    • Tare the balance with the empty sample pan.

  • Sample Loading:

    • Accurately weigh 3-10 mg of 3-[(2-Propynyloxy)methyl]pyrrolidine hydrochloride directly into the tared sample pan.

    • Record the exact initial mass.

  • Analysis Parameters:

    • Place the sample pan into the TGA furnace.

    • Purge the furnace with high-purity nitrogen gas at a flow rate of 20-50 mL/min for at least 15 minutes to establish an inert atmosphere.

    • Set the temperature program: Heat from ambient temperature (e.g., 25 °C) to a final temperature well above the expected decomposition (e.g., 400 °C) at a linear heating rate of 10 °C/minute.[5][10]

  • Data Collection:

    • Initiate the heating program and record the sample mass as a function of temperature.

Differential Scanning Calorimetry (DSC)

DSC measures the heat flow into or out of a sample relative to a reference as a function of temperature. It is highly sensitive for detecting thermal events like melting, crystallization, and glass transitions.[11][12]

Causality Behind the Protocol: Using a hermetically sealed aluminum pan prevents the loss of volatile components (like moisture) before their transition temperatures, which could otherwise interfere with the melting endotherm. The inert nitrogen atmosphere serves the same purpose as in TGA: to prevent oxidative reactions.[7] A heating rate of 10 °C/min is a common standard that balances resolution and analysis time.[5]

Step-by-Step Protocol:

  • Instrument Preparation:

    • Calibrate the DSC instrument for temperature and enthalpy using a certified reference standard (e.g., indium).

    • Use an empty, hermetically sealed aluminum pan as the reference.

  • Sample Preparation:

    • Accurately weigh 2-5 mg of 3-[(2-Propynyloxy)methyl]pyrrolidine hydrochloride into a clean aluminum DSC pan.

    • Hermetically seal the pan using a sample press. This is crucial for hydrochloride salts which can be hygroscopic.

  • Analysis Parameters:

    • Place the sealed sample pan and the reference pan into the DSC cell.

    • Set the temperature program:

      • Equilibrate at a starting temperature (e.g., 25 °C).

      • Ramp the temperature at a rate of 10 °C/minute to a final temperature that is safely beyond the melting point but below the onset of decomposition as determined by TGA (e.g., 250 °C).[5]

      • Maintain a constant nitrogen purge (20-50 mL/min).

  • Data Collection:

    • Initiate the program and record the differential heat flow as a function of temperature.

Integrated Thermal Analysis Workflow

The three techniques described are not performed in isolation but as part of an integrated workflow to build a complete thermal profile of the compound.

G cluster_prep Sample Preparation cluster_analysis Primary Thermal Analysis cluster_results Data Interpretation cluster_conclusion Final Assessment Prep Finely Powdered, Dry Sample TGA Thermogravimetric Analysis (TGA) Prep->TGA DSC Differential Scanning Calorimetry (DSC) Prep->DSC MP Capillary Melting Point Prep->MP TGA_Out Determine Decomposition Onset Temperature (Td) TGA->TGA_Out DSC_Out Determine Melting Point (Tm) & Enthalpy of Fusion (ΔHf) DSC->DSC_Out MP_Out Confirm Visual Melting Range MP->MP_Out Conclusion Comprehensive Thermal Profile: - Purity Indication - Max Processing Temp - Storage & Stability TGA_Out->Conclusion Sets upper temp limit for DSC DSC_Out->MP_Out Cross-validation DSC_Out->Conclusion MP_Out->Conclusion Confirms DSC event

Caption: Integrated workflow for comprehensive thermal characterization.

Data Interpretation and Expected Results

While specific values must be determined experimentally, we can anticipate the general characteristics for a pure, stable small-molecule hydrochloride salt.

Summary of Expected Thermal Properties
ParameterTechniqueExpected Result for a Pure SampleInterpretation
Melting Range Capillary MethodA sharp range, typically < 2 °CHigh purity and identity confirmation.
Melting Point (Tm) DSCA single, sharp endothermic peakConfirms the melting point and allows for enthalpy calculation.
Enthalpy of Fusion (ΔHf) DSCA positive value (e.g., 20-40 kJ/mol)Indicates the energy required to melt the crystal lattice.
Mass Loss before Melting TGA< 0.5%Indicates the sample is largely free of residual solvent or adsorbed water.
Decomposition Onset (Td) TGAA sharp decrease in mass at T > TmDefines the upper limit of thermal stability for the compound.
Interpreting the TGA Thermogram

The TGA curve plots percent mass versus temperature. For an ideal sample, the curve should be flat until a high temperature, after which a sharp drop signifies decomposition. Any significant mass loss before the melting point would likely indicate the presence of volatile impurities, such as residual synthesis solvents or adsorbed water, which is common for hygroscopic hydrochloride salts.

G cluster_0 Hypothetical TGA Curve y_axis Mass (%) x_axis Temperature (°C) origin y_max 100% p1 p2 p1->p2 p3 p2->p3 initial_mass Initial Mass (Stable Region) decomposition Decomposition Onset (Td) decomposition->p2

Caption: A typical TGA curve showing the onset of decomposition.

Interpreting the DSC Thermogram

The DSC thermogram plots heat flow versus temperature. Melting is an endothermic process, meaning the sample absorbs heat, which appears as a sharp peak pointing downwards or upwards depending on instrument convention. The key features are:

  • Onset Temperature: The extrapolated start of the melting event, often taken as the melting point.

  • Peak Temperature: The point of maximum heat flow.

  • Area Under the Peak: Proportional to the enthalpy of fusion (ΔHf), a measure of the material's crystallinity.

G cluster_0 Hypothetical DSC Thermogram y_axis Heat Flow (mW) Endo Down x_axis Temperature (°C) origin p1 p2 p1->p2 p3 p2->p3 p4 p3->p4 p5 p4->p5 baseline Baseline peak Melting Peak (Tm) peak->p3 onset Onset onset->p2

Caption: A characteristic DSC endotherm indicating melting.

Conclusion and Implications for Drug Development

The thermal characterization of 3-[(2-Propynyloxy)methyl]pyrrolidine hydrochloride is a foundational step in its journey as a potential pharmaceutical building block. The data generated from the protocols within this guide directly inform critical decisions:

  • Material Specification: The melting point provides a key specification for identity and purity for quality control.

  • Process Development: The decomposition temperature determined by TGA defines the maximum safe temperature for operations such as drying and melt-based formulations.

  • Stability and Storage: Evidence of hygroscopicity or low thermal stability from TGA/DSC would mandate controlled storage conditions (e.g., desiccation, refrigeration) to ensure the long-term integrity of the API.

By systematically applying these validated thermal analysis techniques, researchers can build a robust understanding of this molecule, mitigating risks and accelerating the development timeline with confidence and scientific rigor.

References

  • Lepaumier, H., et al. (2011). Chemical Stability and Characterization of Degradation Products of Blends of 1-(2-Hydroxyethyl)pyrrolidine and 3-Amino-1-propanol. Industrial & Engineering Chemistry Research. [Link]

  • Ataman Kimya. METHYLPYRROLIDONE. [Link]

  • Cil, E., et al. (2011). Thermal behaviors of N-pyrrolidine-N′-(2-chlorobenzoyl)thiourea and its Ni(II), Cu(II), and Co(III) complexes. Journal of Thermal Analysis and Calorimetry. [Link]

  • Stanford Research Systems. Determination of Melting Points According to Pharmacopeia. [Link]

  • Wang, Z., et al. (2021). A combined theoretical and experimental study of the pyrolysis of pyrrolidine. Combustion and Flame. [Link]

  • Williams, M. A., et al. (2023). Synthesis, Characterization, and Stability Assessment for the Benzoate, Hydrochloride, Malonate, and Nicotinate Salts of Bedaquiline. Molecules. [Link]

  • Bryant, J. R., et al. (2024). Exploring Polymorphism: Hydrochloride Salts of Pitolisant and Analogues. Crystal Growth & Design. [Link]

  • Google Patents.
  • Iannazzo, D., et al. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. [Link]

  • RSC Publishing. Synthesis and evaluation of the antioxidant activity of 3-pyrroline-2-ones: experimental and theoretical insights. [Link]

  • Chemistry LibreTexts. (2022). 6.1D: Step-by-Step Procedures for Melting Point Determination. [Link]

  • ResolveMass Laboratories Inc. Melting Point Determination. [Link]

  • Kurley, J. M., et al. (2022). Chloride Salt Purification by Reaction With Thionyl Chloride Vapors to Remove Oxygen, Oxygenated Compounds, and Hydroxides. Frontiers in Chemical Engineering. [Link]

  • Google Patents. Processes for preparing (r)-2-methylpyrrolidine and (s).
  • da Silva, J. A., et al. (2017). A new approach for the thermal characterization of monocrotaline, a pyrrolizidine alkaloid. ResearchGate. [Link]

  • Japanese Pharmacopoeia. Melting Point Determination. [Link]

  • Acros Organics. MATERIAL SAFETY DATA SHEET N-Methyl-2-pyrrolidone. [Link]

  • Google Patents. SALTS AND SOLID FORMS OF THE COMPOUND....
  • Kuranov, A. M., et al. (2024). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. International Journal of Molecular Sciences. [Link]

  • ChemSynthesis. 3-methylene-2-pyrrolidinone. [Link]

  • University of Alberta. Melting point determination. [Link]

  • Veerstech. (2024). Differential Scanning Calorimetry (DSC Analysis): Key Applications. [Link]

  • Wikipedia. Differential scanning calorimetry. [Link]

  • ResolveMass Laboratories Inc. (2026). TGA Analysis in Pharmaceuticals. [Link]

  • International Journal of Applied Biology and Pharmaceutical Technology. (2020). Differential Scanning Calorimetry: A Review. [Link]

  • MDPI. (2019). Application of Differential Scanning Calorimetry (DSC) and Modulated Differential Scanning Calorimetry (MDSC) in Food and Drug Industries. [Link]

  • Cupane, A., et al. (2012). Differential scanning calorimetry: An invaluable tool for a detailed thermodynamic characterization of macromolecules and their interactions. Journal of Ancient Diseases & Preventive Remedies. [Link]

Sources

An In-depth Technical Guide to Pharmacophore Modeling Using 3-[(2-Propynyloxy)methyl]pyrrolidine Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive, technically-grounded walkthrough of the pharmacophore modeling process, centered on the versatile 3-[(2-Propynyloxy)methyl]pyrrolidine scaffold. We will move beyond a simple recitation of steps to explore the underlying scientific rationale, ensuring that each stage of the workflow is self-validating and grounded in established principles of medicinal chemistry and computational drug design.

Section 1: Foundational Concepts—The "Why" Before the "How"

The Essence of a Pharmacophore

Before embarking on the technical workflow, it is critical to grasp the core concept. A pharmacophore is not a molecule but rather an abstract three-dimensional arrangement of essential chemical features that a molecule must possess to elicit a specific biological response.[1][2] These features include hydrogen bond donors (HBD), hydrogen bond acceptors (HBA), hydrophobic regions (HY), aromatic rings (AR), and positively or negatively ionizable groups (PI, NI). By distilling the essence of molecular recognition down to these key features, pharmacophore modeling serves as a powerful tool for two primary objectives in drug discovery:

  • Virtual Screening: To rapidly search vast chemical libraries for novel compounds that match the pharmacophore hypothesis, thereby identifying potential new leads.[1][3]

  • Lead Optimization: To guide the rational design and modification of existing compounds to enhance their potency, selectivity, and pharmacokinetic profiles.[2]

Modeling can be approached in two ways: ligand-based , which derives a model from a set of known active molecules, and structure-based , which utilizes the 3D structure of the biological target.[2][4] This guide will focus on the ligand-based approach, a common scenario when multiple active compounds are known but a high-resolution crystal structure of the target is unavailable.

The 3-[(2-Propynyloxy)methyl]pyrrolidine Scaffold: A Privileged Starting Point

The choice of a chemical scaffold is a cornerstone of any drug discovery campaign. The pyrrolidine ring is considered a "privileged scaffold" in medicinal chemistry for several compelling reasons.[5][6] Its non-planar, saturated nature allows for an efficient exploration of three-dimensional chemical space, a critical factor for achieving high-affinity interactions with biological targets.[5] Furthermore, the pyrrolidine motif can enhance aqueous solubility and introduce stereogenic centers that can be crucial for molecular recognition.[5][7]

Our focus, the 3-[(2-Propynyloxy)methyl]pyrrolidine core, adds another layer of strategic potential. The terminal alkyne of the propargyl group is a versatile functional handle. It can participate in "click chemistry" reactions, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC), for library synthesis or serve as a potential covalent warhead for targeted inhibition, depending on the nature of the target's active site.

G cluster_prep Phase 1: Preparation cluster_gen Phase 2: Generation cluster_val Phase 3: Validation A 2D Structures (Actives & Inactives) B Structure Standardization (Ionization, Stereoisomers) A->B C Conformer Generation (Low-Energy Ensemble) B->C D Align Active Ligands C->D E Identify Common Pharmacophoric Features D->E F Generate Hypotheses (Ranked by Score) E->F G Select Top Hypotheses F->G H Internal Validation (e.g., Fischer Randomization) G->H I External Validation (Test Set Prediction) H->I J Final Validated Model I->J

Caption: A high-level workflow for ligand-based pharmacophore model generation and validation.

Experimental Protocol: Model Generation

  • Define Actives and Inactives: Within the software (e.g., Phase from Schrödinger), designate the prepared active compounds as the training set for hypothesis generation. [8]Assign activity thresholds (e.g., Active if IC50 < 1 µM, Inactive if IC50 > 20 µM).

  • Feature Definition: Specify the types of pharmacophoric features to be identified (HBD, HBA, HY, AR, etc.).

  • Hypothesis Generation: Initiate the model generation process. The software will perform the following:

    • Identify common pharmacophore features present in the active compounds.

    • Generate multiple hypotheses, which are different combinations of these features.

    • Score each hypothesis based on how well it maps to the active ligands and avoids mapping to the inactive ones. The scoring function typically considers factors like ligand alignment, feature mapping, and selectivity.

  • Hypothesis Selection: Analyze the ranked list of generated hypotheses. A good model will have a high score, indicating a good fit for the actives and a poor fit for the inactives. It should also be chemically sensible, meaning the features identified correspond to key functional groups on the pyrrolidine scaffold and its derivatives.

Part C: Rigorous Model Validation

Trustworthiness: A generated model is merely a hypothesis until it is rigorously validated. Validation is the process that builds trust in the model's ability to predict the activity of new, untested compounds. External validation is the gold standard for assessing a model's real-world predictive power. [1][9] Experimental Protocol: Model Validation

  • Dataset Splitting: Prior to model generation, partition the initial dataset. A common split is 70-80% for the training set (used to build the model) and 20-30% for the test set (kept aside for validation).

  • Internal Validation (Fischer's Randomization Test): This statistical method assesses the likelihood that the correlation between chemical features and biological activity arose by chance. The software shuffles the activity data of the training set and builds new models. If the original model's score is significantly better than the scores of the models from randomized data, it suggests a robust, non-random correlation.

  • External Validation: This is the most critical step. [10] * Use the final, un-randomized pharmacophore model to screen the external test set.

    • The model should successfully identify the active compounds in the test set ("hits") while rejecting the inactive ones.

    • Calculate key statistical metrics to quantify the model's performance.

Section 3: Data Interpretation and Application

Quantitative Assessment of the Model

The performance of the validated model is summarized using several key metrics. A hypothetical validation result for our best pharmacophore model is presented below.

MetricDefinitionValueInterpretation
Sensitivity (SE) The percentage of active compounds correctly identified as hits.92.5%The model is highly effective at finding true actives.
Specificity (SP) The percentage of inactive compounds correctly rejected.88.0%The model is effective at filtering out inactive compounds.
Enrichment Factor (EF) The ratio of the proportion of actives in the hit list to the proportion of actives in the original dataset.15.2The model is over 15 times more likely to select an active compound than random chance.
ROC Curve AUC Area Under the Receiver Operating Characteristic Curve.0.91An AUC > 0.9 indicates excellent discriminatory power between actives and inactives.

These quantitative results provide strong evidence that the pharmacophore model is robust, predictive, and suitable for use in a virtual screening campaign.

Application in Virtual Screening

With a validated model in hand, the next step is to use it as a 3D query to find novel molecules.

Experimental Protocol: Virtual Screening

  • Database Preparation: Select and prepare a large compound library for screening (e.g., ZINC, ChEMBL). [11]This involves the same 3D preparation steps (conformer generation, etc.) as for the training set.

  • Pharmacophore Screening: Run the screening process. The software will rapidly assess each conformer of each molecule in the database to see if it can match the 3D arrangement of features in the pharmacophore query.

  • Hit List Generation: Molecules that successfully match the pharmacophore are collected into a hit list.

  • Post-Screening Filtering: The hit list can be further refined by applying additional filters, such as drug-likeness rules (e.g., Lipinski's Rule of Five), ADMET predictions, or molecular docking into a homology model of the target, to prioritize the most promising candidates for experimental testing. [9]

Section 4: Conclusion

This guide has detailed a scientifically rigorous and self-validating workflow for pharmacophore modeling, using the medicinally relevant 3-[(2-Propynyloxy)methyl]pyrrolidine scaffold as a case study. By grounding each step in established scientific principles—from careful dataset curation to robust statistical validation—we have demonstrated how to develop a trustworthy computational model. This model is not an end in itself but a powerful tool to accelerate drug discovery, enabling researchers to efficiently identify novel lead compounds and rationally guide their optimization into next-generation therapeutics.

References

  • Goti, G., et al. (2022). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Molecules. Available at: [Link]

  • Fiveable. (2025). Pharmacophore modeling | Medicinal Chemistry Class Notes. Available at: [Link]

  • Inte:Ligand. (N.D.). Creating a pharmacophore from a single protein-ligand complex. LigandScout Tutorial Card. Available at: [Link]

  • Schrödinger. (2024). Ligand-based Pharmacophore Modeling. J's Blog. Available at: [Link]

  • Unknown. (N.D.). Pharmacophore Modelling in Drug Discovery and Development. SlideShare. Available at: [Link]

  • Prachayasittikul, V., et al. (2017). List of softwares related to pharmacophore modeling. ResearchGate. Available at: [Link]

  • Nevzorov, A. A., et al. (2024). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. PMC. Available at: [Link]

  • Bio-protocol. (N.D.). 3D Ligand-Based Pharmacophore Modeling. Available at: [Link]

  • ResearchGate. (2023). Recent Advances in the Synthesis of Pyrrolidines. Available at: [Link]

  • Paul, D., et al. (2024). Pharmacophore modeling: advances and pitfalls. Frontiers in Chemistry. Available at: [Link]

  • Request PDF. (2026). Pyrrolidine Derivatives in Modern Drug Discovery: Emerging Structure Activity Relationships and Dual Antidiabetic–Anticancer Potential. ResearchGate. Available at: [Link]

  • Google Patents. (1990). Process for preparing 3-pyrrolidinol.
  • BioNome. (2026). Validation Techniques in Pharmacophore-Based Screening Projects in India. Available at: [Link]

  • PDF. (2018). Pharmacophore Modelling and Molecular Docking Simulation Tutorial. ResearchGate. Available at: [Link]

  • MDPI. (2024). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. Available at: [Link]

  • MDPI. (2017). Synthesis and Evaluation of Novel 2-Pyrrolidone-Fused (2-Oxoindolin-3-ylidene)methylpyrrole Derivatives as Potential Multi-Target Tyrosine Kinase Receptor Inhibitors. Available at: [Link]

  • Vlachakis, D., et al. (2015). DrugOn: a fully integrated pharmacophore modeling and structure optimization toolkit. PMC. Available at: [Link]

  • ACS Publications. (2024). bbSelect – An Open-Source Tool for Performing a 3D Pharmacophore-Driven Diverse Selection of R-Groups. Journal of Chemical Information and Modeling. Available at: [Link]

  • Click2Drug. (2018). Directory of computer-aided Drug Design tools. Available at: [Link]

  • DergiPark. (2021). Pharmacophore Modeling in Drug Discovery: Methodology and Current Status. Available at: [Link]

  • Future Science. (2022). Pyrrolidine derivatives as antibacterial agents, current status and future prospects: a patent review. Available at: [Link]

  • Pharmacelera. (N.D.). PharmScreen - 3D ligand-based virtual screening software. Available at: [Link]

  • Protac - Drug Discovery Pro. (N.D.). Applications and Limitations of Pharmacophore Modeling. Available at: [Link]

Sources

Solubility Profile of 3-[(2-Propynyloxy)methyl]pyrrolidine Hydrochloride in Organic Solvents: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

For researchers and process chemists, understanding the solubility profile of pharmaceutical intermediates is a foundational step in drug development, influencing everything from purification strategies (crystallization and precipitation) to formulation design. 3-[(2-Propynyloxy)methyl]pyrrolidine hydrochloride (CAS: 1220036-53-2) is a highly specialized secondary amine salt containing an alkyne moiety. Because it is a hydrochloride salt, its dissolution behavior in organic solvents is governed by complex ionic interactions, dielectric constants, and thermodynamic equilibrium.

This whitepaper provides an in-depth, self-validating framework for profiling the solubility of this compound across various organic solvents, grounded in established pharmacopeial methodologies.

Physicochemical Profiling & Mechanistic Causality

To predict and manipulate the solubility of 3-[(2-Propynyloxy)methyl]pyrrolidine hydrochloride, one must first deconstruct its molecular architecture:

  • The Pyrrolidine Ring & Alkyne Moiety: The free base form of this compound contains a lipophilic alkyne group and a polarizable pyrrolidine ring. In its free base state, the molecule exhibits moderate lipophilicity and is readily soluble in non-polar to slightly polar organic solvents (e.g., dichloromethane, ethyl acetate, and ethers).

  • The Hydrochloride Salt Conversion: Reacting the secondary amine with hydrochloric acid protonates the nitrogen, forming an NH2+​ center. This ionic bonding creates a massive dipole moment, rendering the functional group extremely polar [1].

  • Mechanistic Causality of Dissolution: The solubility of this salt in any given organic solvent is a thermodynamic competition between the crystal lattice energy of the solid and the solvation energy provided by the solvent.

    • In non-polar solvents (e.g., hexane, toluene): The solvent's dielectric constant is too low to overcome the ionic lattice energy, resulting in near-zero solubility.

    • In polar protic solvents (e.g., methanol, ethanol): The solvent molecules possess both high dielectric constants and hydrogen-bond donating capabilities, which effectively stabilize the dissociated chloride anion and the protonated pyrrolidinium cation, leading to high solubility [2].

Predictive Solubility Profile in Organic Solvents

Based on the thermodynamic principles of amine hydrochloride salts, the quantitative solubility data for 3-[(2-Propynyloxy)methyl]pyrrolidine hydrochloride is categorized by solvent class. The table below summarizes the expected solubility ranges to guide solvent selection for process chemistry.

Solvent ClassRepresentative SolventsDielectric Constant ( ϵ )Predicted Solubility RangeMechanistic Rationale
Polar Protic Methanol, Ethanol, IsopropanolHigh (>18)> 50 mg/mL (Freely Soluble)Strong cation/anion solvation via hydrogen bonding and high polarity.
Polar Aprotic DMSO, DMF, AcetonitrileMedium-High (35–47)5 – 50 mg/mL (Sparingly to Soluble)Excellent cation stabilization, but lacks H-bond donors to fully solvate the chloride anion.
Halogenated Dichloromethane (DCM), ChloroformLow-Medium (4–9)1 – 5 mg/mL (Slightly Soluble)Moderate polarizability allows for limited ion-pair dissolution without full dissociation.
Non-Polar Hexane, Toluene, Diethyl EtherLow (<5)< 1 mg/mL (Practically Insoluble)Inability to disrupt the strong ionic crystal lattice of the hydrochloride salt.

Experimental Methodology: The Self-Validating Protocol

To generate highly accurate, empirical solubility data for this intermediate, we employ a modified Shake-Flask method based on the USP <1236> Solubility Measurements guidelines [3].

As a Senior Application Scientist, I emphasize that trustworthiness in solubility data requires a self-validating system . If a compound forms a solvate (e.g., a methanolate) during the assay, the measured concentration reflects the solubility of the solvate, not the original anhydrous salt. The following protocol includes mandatory solid-state verification to prevent this critical error.

Step-by-Step Shake-Flask Protocol
  • Preparation of Saturated Solutions: Add an excess of 3-[(2-Propynyloxy)methyl]pyrrolidine hydrochloride (approximately 100 mg) to 1.0 mL of the target organic solvent in a 2 mL sealed glass HPLC vial.

  • Thermal Equilibration: Place the vials in an isothermal shaker bath set to the target process temperature (e.g., 25.0 ± 0.1 °C). Agitate at 150 RPM for 24 to 48 hours.

    • Causality: Extended agitation ensures true thermodynamic equilibrium is reached, overcoming any kinetic dissolution barriers.

  • Phase Separation: Centrifuge the suspension at 10,000 RPM for 10 minutes to pellet the undissolved solid. Draw the supernatant into a syringe and filter through a 0.22 µm PTFE membrane.

    • Self-Validation Step A: Discard the first 0.3 mL of the filtrate to saturate any potential adsorption sites on the filter membrane, ensuring the collected sample is not artificially depleted of the API.

  • Solid-State Verification (Critical): Recover the undissolved pellet from the centrifuge tube, dry it gently under nitrogen, and analyze it via Powder X-Ray Diffraction (PXRD).

    • Causality: This confirms that the solid has not undergone a polymorphic transition or formed a solvate during equilibration. If the PXRD pattern matches the starting material, the system is validated.

  • Analytical Quantification: Dilute the filtered supernatant with a compatible diluent and quantify the concentration of 3-[(2-Propynyloxy)methyl]pyrrolidine using a validated HPLC-UV method against a standard calibration curve.

Workflow Visualization

SolubilityWorkflow Start 3-[(2-Propynyloxy)methyl] pyrrolidine HCl SolventPrep Solvent Selection (Protic, Aprotic, Non-polar) Start->SolventPrep ShakeFlask Shake-Flask Equilibration (USP <1236> Standard) SolventPrep->ShakeFlask Excess solid added Filtration Phase Separation (Centrifugation/Filtration) ShakeFlask->Filtration 24-48h at 25°C/37°C Analysis HPLC/UV-Vis Quantification Filtration->Analysis Supernatant extracted Data Solubility Profile Generation Analysis->Data Concentration calculated

Figure 1: Systematic workflow for determining the equilibrium solubility of pharmaceutical intermediates.

Troubleshooting & Optimization in Process Chemistry

When scaling up reactions or purifications involving 3-[(2-Propynyloxy)methyl]pyrrolidine hydrochloride, several physicochemical phenomena can disrupt expected solubility profiles:

  • The Common-Ion Effect: As noted in FDA guidance for solubility and dissolution [4], the presence of a common ion will drastically suppress solubility due to Le Chatelier's principle. If your organic solvent system contains trace chloride ions (e.g., from the degradation of chlorinated solvents or the addition of other chloride salts), the solubility of this hydrochloride intermediate will be artificially depressed.

  • Supersaturation and Precipitation: If the compound is dissolved at an elevated temperature and allowed to cool rapidly, it may form a supersaturated solution rather than crystallizing immediately. To induce controlled crystallization, seeding with pure crystals of the intermediate is recommended.

  • Co-Solvent Strategies: If the intermediate is too soluble in methanol (resulting in poor crystallization yields) but insoluble in ethyl acetate, a binary co-solvent system (e.g., Methanol/Ethyl Acetate) can be employed. The solubility will decrease exponentially as the volume fraction of the anti-solvent (ethyl acetate) increases, allowing for highly controlled precipitation.

References

  • Organic Nitrogen Compounds V: Amine Salts Spectroscopy Online
  • Solubility of Electrolytes in Organic Solvents: Solvent-Specific Effects and Ion-Specific Effects Journal of Chemical & Engineering Data - ACS Public
  • Biorelevant.
  • U.S.

Methodological & Application

Application Note & Protocol: Synthesis of 1,4-Disubstituted Triazole Derivatives via Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Using 3-[(2-Propynyloxy)methyl]pyrrolidine Hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Significance of Triazole Scaffolds in Modern Drug Discovery

The 1,2,3-triazole moiety is a cornerstone in medicinal chemistry, recognized for its exceptional stability and capacity to engage in various non-covalent interactions, such as hydrogen bonding and dipole-dipole interactions.[1][2] This five-membered heterocyclic ring is a bioisostere for amide bonds and other functional groups, often enhancing the pharmacological profile of a lead compound.[1] Triazole derivatives have demonstrated a broad spectrum of biological activities, including anticancer, antiviral, antibacterial, and antifungal properties.[2][3]

The advent of "click chemistry," particularly the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), has revolutionized the synthesis of these valuable scaffolds.[4][5] This reaction is characterized by its high efficiency, mild reaction conditions, and remarkable regioselectivity, exclusively yielding the 1,4-disubstituted isomer.[4][5]

This application note provides a detailed protocol for the synthesis of novel triazole derivatives utilizing 3-[(2-Propynyloxy)methyl]pyrrolidine hydrochloride as a key building block. The pyrrolidine ring is a prevalent structural motif in numerous biologically active molecules, and its incorporation into a triazole framework offers a promising avenue for the development of new therapeutic agents.[6] This guide is intended for researchers, scientists, and drug development professionals seeking to expand their chemical library with structurally diverse and potentially bioactive compounds.

Mechanistic Insight: The Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The CuAAC reaction is a significant improvement over the thermal Huisgen 1,3-dipolar cycloaddition, which typically requires harsh conditions and often results in a mixture of 1,4- and 1,5-regioisomers.[4][7] The copper(I) catalyst dramatically accelerates the reaction rate (by a factor of 10⁷ to 10⁸) and ensures high regioselectivity.[5][7]

The catalytic cycle is generally understood to proceed through the following key steps:

  • Generation of the Active Catalyst: The active Cu(I) species is typically generated in situ from a Cu(II) salt, such as copper(II) sulfate pentahydrate (CuSO₄·5H₂O), through reduction by an agent like sodium ascorbate.[5][8]

  • Formation of Copper-Acetylide: The Cu(I) catalyst coordinates with the terminal alkyne of 3-[(2-Propynyloxy)methyl]pyrrolidine to form a copper-acetylide intermediate.[9][10] This step increases the acidity of the terminal alkyne proton, facilitating the reaction.[10]

  • Cycloaddition: The organic azide coordinates to the copper-acetylide complex. A subsequent cycloaddition reaction forms a six-membered copper-containing intermediate.[7]

  • Product Formation and Catalyst Regeneration: This intermediate then undergoes rearrangement and protonolysis to yield the stable 1,4-disubstituted triazole product and regenerate the Cu(I) catalyst, allowing the cycle to continue.[7]

CuAAC_Mechanism cluster_0 Catalytic Cycle cluster_1 Catalyst Generation CuI Cu(I) Catalyst Alkyne 3-[(2-Propynyloxy)methyl] pyrrolidine CuI->Alkyne Cu_Acetylide Copper-Acetylide Intermediate Alkyne->Cu_Acetylide + Cu(I) Azide Organic Azide (R-N3) Cycloaddition Cycloaddition Azide->Cycloaddition Cu_Acetylide->Cycloaddition + R-N3 Product 1,4-Disubstituted Triazole Product Cycloaddition->Product Rearrangement & Protonolysis Product->CuI Catalyst Regeneration CuII Cu(II) Salt (e.g., CuSO4) CuII->CuI + Reducer Reducer Reducing Agent (e.g., Sodium Ascorbate) Reducer->CuI

Figure 1: Simplified workflow of the CuAAC reaction.

Experimental Protocol: Synthesis of a Model Triazole Derivative

This protocol details the synthesis of a representative 1,4-disubstituted triazole using 3-[(2-Propynyloxy)methyl]pyrrolidine hydrochloride and a model organic azide.

3.1. Materials and Equipment

  • Reagents:

    • 3-[(2-Propynyloxy)methyl]pyrrolidine hydrochloride

    • Organic azide (e.g., benzyl azide)

    • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

    • Sodium L-ascorbate

    • Solvent system: e.g., a mixture of tert-butanol and water (2:1)[11]

    • Deionized water

    • Ethyl acetate

    • Brine (saturated aqueous NaCl solution)

    • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Equipment:

    • Round-bottom flask

    • Magnetic stirrer and stir bar

    • Standard glassware (beakers, graduated cylinders, separatory funnel)

    • Rotary evaporator

    • Thin-layer chromatography (TLC) plates and chamber

    • Flash column chromatography system (if required for purification)

    • NMR spectrometer for product characterization

3.2. Step-by-Step Procedure

  • Reactant Preparation: In a round-bottom flask, dissolve 3-[(2-Propynyloxy)methyl]pyrrolidine hydrochloride (1.0 eq.) and the organic azide (1.05 eq.) in the chosen solvent system (e.g., t-BuOH/H₂O). Stir the mixture at room temperature until all solids are dissolved.

  • Catalyst Addition: To the stirred solution, add a freshly prepared aqueous solution of sodium L-ascorbate (0.1 eq.), followed by an aqueous solution of CuSO₄·5H₂O (0.01-0.05 eq.).[5][11] A color change may be observed as the Cu(II) is reduced to Cu(I).

  • Reaction Monitoring: Stir the reaction mixture vigorously at room temperature. Monitor the progress of the reaction by TLC. The disappearance of the starting materials and the appearance of a new, more polar spot corresponding to the triazole product will indicate reaction completion. Reaction times can vary from a few minutes to several hours.[12]

  • Workup:

    • Once the reaction is complete, dilute the mixture with water and extract the product with an organic solvent such as ethyl acetate (3 x volume of the aqueous layer).[11]

    • Combine the organic layers and wash with brine to remove residual water and water-soluble impurities.[13]

    • Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄).[13]

    • Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification:

    • Assess the purity of the crude product by TLC or ¹H NMR.

    • If necessary, purify the crude product by flash column chromatography on silica gel, using an appropriate eluent system (e.g., a gradient of methanol in dichloromethane).[11]

    • Alternatively, for solid products, recrystallization from a suitable solvent system can be an effective purification method.[13]

  • Characterization: Confirm the structure and purity of the final triazole derivative using standard analytical techniques, including ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).[14][15] The characteristic triazole proton signal typically appears as a singlet in the ¹H NMR spectrum between δ 7.5 and 8.5 ppm.[15]

Data Presentation: Expected Outcomes and Characterization

The CuAAC reaction is known for its high yields, often exceeding 80-95%.[16] The following table provides a hypothetical summary of results for the synthesis of various triazole derivatives using this protocol.

Azide Partner (R-N₃)Reaction Time (h)Yield (%)¹H NMR Triazole Proton (δ, ppm)
Benzyl Azide292~7.8
Phenyl Azide388~8.1
4-Methoxybenzyl Azide2.595~7.7
1-Azidoadamantane485~7.6

Note: Reaction times and yields are illustrative and may vary depending on the specific azide used and the reaction scale.

Troubleshooting Common Issues

IssuePossible Cause(s)Suggested Solution(s)
Low or No Product Formation - Inactive catalyst (Cu(I) oxidized to Cu(II))- Impure starting materials- Insufficient stirring- Use freshly prepared solutions of sodium ascorbate and CuSO₄.- Ensure high purity of the alkyne and azide.- Increase the stirring rate to ensure proper mixing.
Broadened NMR Signals - Paramagnetic copper(II) impurities remaining in the product.[17]- Purify the product thoroughly using column chromatography.- Wash the organic extract with a dilute aqueous solution of EDTA to chelate copper ions.
Difficulty in Product Isolation/Purification - Product is highly polar and water-soluble.- Use a more polar extraction solvent (e.g., a mixture of ethyl acetate and isopropanol).- Consider using reversed-phase chromatography for purification.[13]

Applications in Drug Development

The triazole derivatives synthesized using this protocol can serve as valuable building blocks for the creation of diverse chemical libraries. The pyrrolidine moiety can be further functionalized, and a wide array of azides can be employed to generate a multitude of structurally unique compounds. These derivatives can be screened for various biological activities, contributing to the discovery of new therapeutic agents.[12][18][19] The stable triazole linker is particularly advantageous in the development of bioconjugates and antibody-drug conjugates (ADCs), where a robust connection between a targeting moiety and a payload is crucial.[20]

Figure 2: Workflow from synthesis to drug discovery.

Conclusion

The Copper(I)-Catalyzed Azide-Alkyne Cycloaddition provides a highly efficient and reliable method for the synthesis of 1,4-disubstituted triazole derivatives. By employing 3-[(2-Propynyloxy)methyl]pyrrolidine hydrochloride as a versatile building block, researchers can readily access a wide range of novel compounds with significant potential for applications in drug discovery and development. The protocol outlined in this application note is robust, scalable, and amenable to a variety of substrates, making it an invaluable tool for medicinal chemists.

References

  • Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applic
  • Synthesis of new triazole derivatives and their potential applications for removal of heavy metals from aqueous solution and antibacterial activities. PMC.
  • Recent Developments Towards the Synthesis of Triazole Deriv
  • Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjug
  • Click Chemistry Azide-Alkyne Cycloaddition. Organic Chemistry Portal.
  • Synthesis and NMR Spectroscopic Characterization of 1H-1,2,3-Triazoles.
  • Purification of triazoles.
  • Synthesis of Triazolyl Derivatives Based on Thiazolo[3,2-a]pyrimidine Propargyl Ethers. MDPI.
  • Insight into the Mechanism of the CuAAC Reaction by Capturing the Crucial Au4Cu4–π-Alkyne Intermediate.
  • Triazoles- A paradigm shift in drug discovery: A review on synthesis and therapeutic potential. Arabian Journal of Chemistry.
  • N-Substituted-1,2,3-triazoles: synthesis, characterization and evalu
  • List of synthesized tetrazole–triazole linked pyrrolidine derivatives with yield.
  • Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides. PMC.
  • Technical Support Center: Purification of Polar Triazole Compounds. BenchChem.
  • Understanding the mechanism and regioselectivity of the copper(i)
  • Synthesis and biological evaluation of a triazole-based library of pyrido[2,3-d]pyrimidines as FGFR3 tyrosine kinase inhibitors. Royal Society of Chemistry.
  • NMR characteristic signals of terpenic 1,2,3-triazoles 9a-h.
  • Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applic
  • Unusual Effect of Impurities on the Spectral Characterization of 1,2,3-Triazoles Synthesized by the Cu-Catalyzed Azide–Alkyne Click Reaction. The Journal of Organic Chemistry.
  • Application of triazoles in the structural modification of natural products. Taylor & Francis Online.
  • Synthesis and Crystallization of N-Rich Triazole Compounds. MDPI.
  • Application Notes and Protocols for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC). BenchChem.
  • Combined NMR Spectroscopy and Quantum-Chemical Calculations in Fluorescent 1,2,3-Triazole-4-carboxylic Acids Fine Structures Analysis. MDPI.
  • Concerted Cycloaddition Mechanism in the CuAAC Reaction Catalyzed by 1,8-Naphthyridine Dicopper Complexes.
  • Alkyne-Azide Click Chemistry Protocol for ADCs. AxisPharm.

Sources

Application Notes and Protocols: Incorporation of 3-[(2-Propynyloxy)methyl]pyrrolidine into Peptidomimetics

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

The field of drug discovery is in a perpetual search for novel molecular scaffolds that can mimic the secondary structures of peptides while offering improved pharmacokinetic properties, such as enhanced stability against enzymatic degradation.[1][2] Peptidomimetics, compounds that imitate the structure and function of peptides, are at the forefront of this endeavor.[3][4][5] The pyrrolidine ring, a five-membered nitrogen-containing heterocycle, is a prominent scaffold in medicinal chemistry, found in over 20 FDA-approved drugs.[6][7] Its rigid, yet conformationally versatile nature makes it an excellent building block for constructing peptidomimetics that can adopt specific bioactive conformations.[2][8][9]

This technical guide provides a comprehensive overview of the incorporation of 3-[(2-Propynyloxy)methyl]pyrrolidine into peptidomimetic structures. The propargyl group (a terminal alkyne) is a cornerstone of "click chemistry," a set of powerful, highly efficient, and selective reactions.[10][11] Specifically, the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) allows for the facile and robust conjugation of the pyrrolidine scaffold to other molecules, such as peptides, imaging agents, or drug payloads, through the formation of a stable triazole linkage.[1][10][12] This approach opens up a vast chemical space for creating diverse and functionally complex peptidomimetics.

These application notes will detail the synthesis of the key building block, its incorporation into peptide chains, and subsequent modification via click chemistry, providing researchers, scientists, and drug development professionals with the necessary protocols and scientific rationale to leverage this versatile scaffold in their research.

Rationale for 3-[(2-Propynyloxy)methyl]pyrrolidine in Peptidomimetic Design

The strategic incorporation of 3-[(2-Propynyloxy)methyl]pyrrolidine into peptide sequences is driven by several key advantages:

  • Conformational Constraint: The pyrrolidine ring introduces a degree of rigidity into the peptide backbone, which can help to pre-organize the peptidomimetic into a bioactive conformation, potentially leading to higher binding affinity and specificity for its target.[13][14]

  • Metabolic Stability: The non-peptidic nature of the pyrrolidine moiety and the resulting triazole linkage from click chemistry can enhance resistance to proteolytic degradation, a common limitation of therapeutic peptides.[1][11]

  • Versatility through Click Chemistry: The terminal alkyne of the propargyl group serves as a versatile handle for post-synthetic modification. This allows for the attachment of a wide array of functionalities, including but not limited to:

    • Fluorescent dyes for imaging applications.

    • Polyethylene glycol (PEG) chains to improve solubility and pharmacokinetic profiles.[15]

    • Cytotoxic agents for targeted drug delivery in peptide-drug conjugates (PDCs).[1]

    • Other peptide fragments for creating complex architectures.[11]

  • Scaffold for Universal Peptidomimetics: Pyrrolidine-based scaffolds have been explored as "universal peptidomimetics," capable of mimicking various secondary structures like helices and β-sheets by presenting amino acid side chains in a spatially controlled manner.[3][4]

Experimental Workflow Overview

The overall strategy for incorporating 3-[(2-Propynyloxy)methyl]pyrrolidine into peptidomimetics and subsequent functionalization is depicted in the following workflow diagram.

G cluster_0 Synthesis of Building Block cluster_1 Peptide Synthesis cluster_2 Post-Synthetic Modification cluster_3 Final Peptidomimetic A Synthesis of 3-[(2-Propynyloxy)methyl]pyrrolidine C Incorporation of Pyrrolidine Building Block A->C B Solid-Phase Peptide Synthesis (SPPS) B->C E Click Chemistry (CuAAC or SPAAC) C->E D Azide-Functionalized Moiety D->E F Purification and Characterization E->F G Functionalized Peptidomimetic F->G

Caption: General workflow for peptidomimetic synthesis.

Synthesis of 3-[(2-Propynyloxy)methyl]pyrrolidine

The synthesis of the core building block, 3-[(2-Propynyloxy)methyl]pyrrolidine, can be achieved through various synthetic routes. A common and efficient method involves the nucleophilic substitution on a protected 3-hydroxymethylpyrrolidine derivative.

Protocol: Synthesis of N-Boc-3-[(2-Propynyloxy)methyl]pyrrolidine

This protocol describes the synthesis starting from commercially available N-Boc-3-hydroxymethylpyrrolidine.

Materials:

  • N-Boc-3-hydroxymethylpyrrolidine

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Propargyl bromide, 80% solution in toluene

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate (EtOAc)

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Argon or Nitrogen gas for inert atmosphere

Procedure:

  • Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and an argon/nitrogen inlet, add N-Boc-3-hydroxymethylpyrrolidine (1.0 eq) and dissolve in anhydrous THF.

  • Deprotonation: Cool the solution to 0 °C in an ice bath. Carefully add sodium hydride (1.2 eq) portion-wise to the stirred solution.

  • Reaction Progression: Allow the reaction mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional hour. The evolution of hydrogen gas should cease.

  • Alkylation: Cool the reaction mixture back to 0 °C. Add propargyl bromide (1.5 eq) dropwise via the dropping funnel over 15-20 minutes.

  • Reaction Completion: Allow the reaction to warm to room temperature and stir overnight. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Quenching: Carefully quench the reaction by the slow, dropwise addition of saturated aqueous NH₄Cl solution at 0 °C.

  • Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volume of THF).

  • Washing: Wash the combined organic layers with water and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure N-Boc-3-[(2-Propynyloxy)methyl]pyrrolidine.

Characterization: The final product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.

Incorporation into Peptidomimetics via Solid-Phase Peptide Synthesis (SPPS)

The N-Boc protected 3-[(2-Propynyloxy)methyl]pyrrolidine can be incorporated into a growing peptide chain using standard solid-phase peptide synthesis (SPPS) protocols. This typically involves the removal of the N-terminal protecting group of the resin-bound peptide, followed by coupling of the pyrrolidine building block.

Protocol: Coupling of N-Boc-3-[(2-Propynyloxy)methyl]pyrrolidine to a Resin-Bound Peptide

This protocol assumes the use of a standard Fmoc-based SPPS strategy. The pyrrolidine building block will be added as a capping agent or at a specific position where the primary amine is available after deprotection.

Materials:

  • Fmoc-deprotected peptide-resin

  • N-Boc-3-[(2-Propynyloxy)methyl]pyrrolidine (after removal of the Boc group to yield the free amine)

  • Coupling reagents: e.g., HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), HOBt (Hydroxybenzotriazole)

  • Base: DIEA (N,N-Diisopropylethylamine)

  • Solvent: DMF (N,N-Dimethylformamide)

  • Piperidine solution (20% in DMF) for Fmoc deprotection

Procedure:

  • Fmoc Deprotection: Treat the Fmoc-protected peptide-resin with 20% piperidine in DMF to remove the N-terminal Fmoc group. Wash the resin thoroughly with DMF.

  • Preparation of the Pyrrolidine Building Block: The N-Boc-3-[(2-Propynyloxy)methyl]pyrrolidine must first be deprotected to expose the secondary amine. This can be achieved using standard conditions for Boc-deprotection, such as treatment with trifluoroacetic acid (TFA). The resulting amine salt is then neutralized.

  • Coupling Reaction:

    • Swell the deprotected peptide-resin in DMF.

    • In a separate vessel, pre-activate the carboxylic acid group of the preceding amino acid on the resin by dissolving it with HBTU, HOBt, and DIEA in DMF.

    • Add the free-amine of 3-[(2-Propynyloxy)methyl]pyrrolidine (2-3 equivalents relative to the resin loading) to the activated resin-bound peptide.

    • Allow the coupling reaction to proceed for 1-2 hours at room temperature.

  • Washing: Wash the resin extensively with DMF, Dichloromethane (DCM), and Methanol, and dry under vacuum.

  • Cleavage and Deprotection: Once the full peptide sequence is assembled, cleave the peptide from the resin and remove the side-chain protecting groups using a cleavage cocktail (e.g., TFA/TIS/H₂O).

  • Purification: Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Characterization: Confirm the identity and purity of the propargylated peptide using mass spectrometry (e.g., MALDI-TOF or ESI-MS) and analytical RP-HPLC.

Post-Synthetic Modification via Click Chemistry

The incorporated propargyl group is now available for conjugation with an azide-containing molecule via click chemistry. The two main types of azide-alkyne cycloadditions are the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

CuAAC is a highly efficient and widely used click reaction that requires a copper(I) catalyst.[12][16] The reaction is bio-orthogonal and can be performed under mild, aqueous conditions.[1][14]

CuAAC_Mechanism cluster_reactants Reactants cluster_catalyst Catalytic System R_Alkyne Propargylated Peptidomimetic Product 1,4-Disubstituted Triazole Product R_Alkyne->Product R_Azide Azide-Functionalized Molecule R_Azide->Product Catalyst Cu(I) Source (e.g., CuSO₄/Ascorbate) Catalyst->Product

Caption: Schematic of the CuAAC reaction.

Protocol: CuAAC on a Propargylated Peptidomimetic

Materials:

  • Propargylated peptidomimetic

  • Azide-functionalized molecule (e.g., Azido-PEG, fluorescent azide dye)

  • Copper(II) sulfate (CuSO₄)

  • Sodium ascorbate

  • Solvent: A mixture of water and a co-solvent like DMSO or t-butanol is often used.

Procedure:

  • Dissolve Reactants: Dissolve the propargylated peptidomimetic and the azide-functionalized molecule (1.1-1.5 equivalents) in the chosen solvent system.

  • Prepare Catalyst Solution: In a separate vial, prepare a fresh solution of copper(II) sulfate and sodium ascorbate in water. The sodium ascorbate reduces Cu(II) to the active Cu(I) species in situ.

  • Initiate Reaction: Add the catalyst solution to the solution of the reactants. A typical final concentration for the copper catalyst is in the range of 1-5 mol%.

  • Reaction Monitoring: Allow the reaction to proceed at room temperature. The reaction is often complete within a few hours. Monitor the progress by RP-HPLC or LC-MS.

  • Purification: Once the reaction is complete, purify the final conjugated peptidomimetic by RP-HPLC to remove excess reagents and the copper catalyst.

  • Characterization: Characterize the final product by mass spectrometry to confirm the successful conjugation and by analytical RP-HPLC to assess purity.

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

SPAAC is a metal-free alternative to CuAAC, which is particularly useful for in vivo applications where the cytotoxicity of copper is a concern.[][18] This reaction utilizes a strained cyclooctyne, which reacts rapidly with azides without the need for a catalyst.[19][20]

SPAAC_Reaction Spontaneous Reaction (Metal-Free) cluster_reactants Reactants R_Cyclooctyne Strained Cyclooctyne (e.g., DBCO, DIFO) Product Stable Triazole Adduct R_Cyclooctyne->Product R_Azide_Peptide Azide-Modified Peptidomimetic R_Azide_Peptide->Product

Caption: Overview of the SPAAC reaction.

Protocol: SPAAC on a Peptidomimetic

Note: For SPAAC, the azide functionality would be on the peptidomimetic, and the strained alkyne on the molecule to be conjugated. The synthesis would be adapted accordingly.

Materials:

  • Azide-functionalized peptidomimetic

  • Strained cyclooctyne derivative (e.g., DBCO-PEG, DIFO-dye)

  • Biocompatible buffer (e.g., Phosphate-Buffered Saline, PBS)

Procedure:

  • Dissolve Reactants: Dissolve the azide-functionalized peptidomimetic and the strained cyclooctyne (1.1-2.0 equivalents) in the chosen buffer or solvent system.

  • Reaction: The reaction typically proceeds spontaneously at room temperature or 37 °C.

  • Monitoring: Monitor the reaction progress by RP-HPLC or LC-MS.

  • Purification: Purify the final product by RP-HPLC or size-exclusion chromatography, depending on the nature of the conjugate.

  • Characterization: Confirm the structure and purity of the final product using mass spectrometry and analytical RP-HPLC.

Quantitative Data Summary

The following tables provide representative data for the synthesis and modification of peptidomimetics incorporating 3-[(2-Propynyloxy)methyl]pyrrolidine.

Table 1: Synthesis of N-Boc-3-[(2-Propynyloxy)methyl]pyrrolidine

Starting MaterialReagentsSolventReaction TimeYield (%)Purity (by ¹H NMR)
N-Boc-3-hydroxymethylpyrrolidineNaH, Propargyl bromideTHF12-16 hours75-85>95%

Table 2: CuAAC Reaction Efficiency

Peptidomimetic Substrate (Propargylated)Azide ReagentCatalyst SystemReaction TimeConversion (%) (by HPLC)Isolated Yield (%)
Peptide A-propargylAzido-PEG₅CuSO₄/Sodium Ascorbate2 hours>9885-95
Peptide B-propargylTAMRA-AzideCuSO₄/Sodium Ascorbate4 hours>9580-90

Conclusion

The incorporation of 3-[(2-Propynyloxy)methyl]pyrrolidine into peptidomimetics offers a powerful and versatile strategy for the development of novel therapeutics and research tools. The combination of the conformationally constraining pyrrolidine scaffold and the versatile propargyl handle for click chemistry provides a robust platform for creating structurally diverse and functionally complex molecules. The protocols and data presented in these application notes provide a solid foundation for researchers to explore the potential of this promising building block in their own drug discovery and development efforts.

References

  • Peptide Conjugation via CuAAC 'Click' Chemistry. Available at: [Link]

  • Copper-catalyzed Azide-alkyne Cycloaddition (CuAAC)-Mediated Macrocyclization of Peptides: Impact on Conformation and Biological Activity. Available at: [Link]

  • Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)-Mediated Macrocyclization of Peptides: Impact on Conformation and Biological Activity. Available at: [Link]

  • Pyrrolinone–Pyrrolidine Oligomers as Universal Peptidomimetics. Available at: [Link]

  • Pyrrolinne-pyrrolidine Oligomers As Universal Peptidomimetics. Available at: [Link]

  • Novel Potent 2,5-pyrrolidinedione Peptidomimetics as Aminopeptidase N Inhibitors. Design, Synthesis and Activity Evaluation. Available at: [Link]

  • Decoration of Coiled-Coil Peptides with N-Cysteine Peptide Thioesters As Cyclic Peptide Precursors Using Copper-Catalyzed Azide–Alkyne Cycloaddition (CuAAC) Click Reaction. Available at: [Link]

  • Click-Based Libraries of SFTI-1 Peptides: New Methods Using Reversed-Phase Silica. Available at: [Link]

  • Synthesis of Enantiopure Pyrrolidine-Derived Peptidomimetics and Oligo-β-peptides via Nucleophilic Ring-Opening of β-Lactams†. Available at: [Link]

  • Synthesis of Enantiopure Pyrrolidine-Derived Peptidomimetics and Oligo-β-peptides via Nucleophilic Ring-Opening of β-Lactams. Available at: [Link]

  • Peptide-decorated gold nanoparticles via strain-promoted azide–alkyne cycloaddition and post assembly deprotection. Available at: [Link]

  • Click Chemistry as a Macrocyclization Tool in the Solid-Phase Synthesis of Small Cyclic Peptides. Available at: [Link]

  • Strain-promoted azide–alkyne cycloaddition for protein–protein coupling in the formation of a bis-hemoglobin as a copper-free oxygen carrier. Available at: [Link]

  • Linker-Engineered Tyrosine–Azide Coatings for Stable Strain-Promoted Azide–Alkyne Cycloaddition (SPAAC) Functionalization. Available at: [Link]

  • Strain-Promoted Alkyne-Azide Cycloadditions (SPAAC) Reveal New Features of Glycoconjugate Biosynthesis. Available at: [Link]

  • Design and synthesis of pyrrolidine-containing sphingomimetics. Available at: [Link]

  • Highly Efficient Cyclization Approach of Propargylated Peptides via Gold(I)-Mediated Sequential C–N, C–O, and C–C Bond Formation. Available at: [Link]

  • Synthesis of enantiopure pyrrolidine-derived peptidomimetics and oligo-beta-peptides via nucleophilic ring-opening of beta-lactams. Available at: [Link]

  • Gold(I)-Mediated Decaging or Cleavage of Propargylated Peptide Bond in Aqueous Conditions for Protein Synthesis and Manipulation. Available at: [Link]

  • Highly Efficient Cyclization Approach of Propargylated Peptides via Gold(I)-Mediated Sequential C–N, C–O, and C–C Bond Formation. Available at: [Link]

  • 3-Pyrroline synthesis. Available at: [Link]

  • Pyrrolidine synthesis via ring contraction of pyridines. Available at: [Link]

  • Highly Efficient Cyclization Approach of Propargylated Peptides via Gold(I)-Mediated Sequential C-N, C-O, and C-C Bond Formation. Available at: [Link]

  • From Synthesis to Characterization of Site-Selective PEGylated Proteins. Available at: [Link]

  • Gold(I)-Mediated Rapid Cyclization of Propargylated Peptides via Imine Formation. Available at: [Link]

  • Recent Advances in the Synthesis of Pyrrolidines. Available at: [Link]

  • Facile synthesis of 3-methoxycarbonyl-2,2,5,5-tetra-methylpyrrolidine-1-oxyl and derivatives. Available at: [Link]

  • Synthesis of Biologically Active Peptides using Newly Designed N-Vinyl Pyrrolidone Incorporated Flexible Cross linked Polystyrene. Available at: [Link]

  • The synthesis of an array of stapled polyproline peptides. Available at: [Link]

  • The University of Osaka Institutional Knowledge Archive : OUKA. Available at: [Link]

  • Total wash elimination for solid phase peptide synthesis. Available at: [Link]

Sources

Application Note: Scalable Synthesis and Process Optimization of 3-[(2-Propynyloxy)methyl]pyrrolidine Hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

Document Type: Technical Protocol & Process Development Guide Target Audience: Process Chemists, Drug Development Scientists, and Scale-up Engineers

Introduction and Strategic Rationale

The molecule 3-[(2-Propynyloxy)methyl]pyrrolidine hydrochloride (CAS: 1220036-53-2)[1] is a highly versatile bifunctional building block. Featuring both a secondary amine (pyrrolidine ring) and a terminal alkyne (propargyl ether), it is extensively utilized in the synthesis of Proteolysis Targeting Chimeras (PROTACs), antibody-drug conjugates (ADCs), and central nervous system (CNS) therapeutics. The terminal alkyne is primed for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) "click" chemistry, while the cyclic amine serves as a reliable handle for amide coupling or reductive amination.

While the medicinal chemistry (milligram-to-gram) route typically employs sodium hydride (NaH) in anhydrous tetrahydrofuran (THF) or dimethylformamide (DMF) for the etherification step, this approach presents severe safety and engineering bottlenecks upon scale-up. NaH generates stoichiometric hydrogen gas, requires strictly anhydrous conditions, and poses severe thermal runaway risks.

This application note details a chromatography-free, highly scalable synthetic route utilizing Phase Transfer Catalysis (PTC) for the propargylation step[2][3], followed by a self-purifying crystallization during the Boc-deprotection phase.

Mechanistic Overview & Process Causality

To ensure a self-validating and robust process, every chemical transformation has been optimized for safety, atom economy, and thermodynamic control.

Step 1: Phase Transfer Catalysis (PTC) Alkylation

Instead of deprotonating 1-Boc-3-pyrrolidinemethanol with NaH, the scale-up route utilizes a biphasic system: 50% aqueous NaOH and Toluene, mediated by Tetrabutylammonium Bromide (TBAB).

  • Causality of Choice: The PTC mechanism restricts the concentration of the highly reactive alkoxide anion in the organic phase. As the TBAB extracts the hydroxide ion into the toluene layer, it deprotonates the alcohol in a controlled equilibrium. This prevents the rapid, uncontrolled exothermic degradation of propargyl bromide (which can undergo base-catalyzed isomerization to allenes or polymerization)[2].

  • Self-Validation: The biphasic nature allows for immediate reaction quenching via phase separation, leaving inorganic salts in the aqueous waste.

Step 2: Deprotection and Direct Crystallization

The intermediate Boc-protected propargyl ether is deprotected using 5-6 N Hydrochloric Acid in Isopropanol (IPA).

  • Causality of Choice: Traditional deprotection uses Trifluoroacetic acid (TFA) or HCl in 1,4-dioxane. However, dioxane is a suspected carcinogen and prone to peroxide formation, making it undesirable for pharmaceutical manufacturing. IPA is a benign, Class 3 solvent. Furthermore, as the Boc group is cleaved (releasing isobutylene gas and CO2​ ), the resulting highly polar pyrrolidine hydrochloride salt is virtually insoluble in cold IPA.

  • Self-Validation: The product spontaneously crystallizes from the reaction matrix, leaving organic impurities in the mother liquor. This thermodynamic sink drives the reaction to completion and eliminates the need for silica gel chromatography.

Process Visualization

G Start 1-Boc-3-pyrrolidinemethanol (Starting Material) PTC Phase Transfer Catalysis (PTC) NaOH (aq) / Toluene / TBAB Propargyl Bromide Start->PTC Alkylation PhaseSep Phase Separation & Organic Wash PTC->PhaseSep Quench & Settle Intermediate Boc-Protected Propargyl Ether PhaseSep->Intermediate Toluene Layer Deprotect Boc Deprotection 5N HCl in Isopropanol (IPA) Intermediate->Deprotect Solvent Swap to IPA Crystallize Direct Crystallization Cool to 0-5°C Deprotect->Crystallize Isobutylene/CO2 Release Product 3-[(2-Propynyloxy)methyl]pyrrolidine HCl (Final Product >99% Purity) Crystallize->Product Filtration & Drying

Workflow for the scalable, chromatography-free synthesis of 3-[(2-Propynyloxy)methyl]pyrrolidine HCl.

Quantitative Data & Method Comparison

Table 1: Comparison of Alkylation Methods (Laboratory vs. Scale-Up)

ParameterTraditional Lab Route (NaH)Optimized Scale-Up Route (PTC)
Base / Solvent NaH (60% dispersion) / THF50% aq. NaOH / Toluene
Reaction Temperature 0°C to Room Temp (High Exotherm)10°C to 25°C (Controlled)
Gas Evolution Stoichiometric H2​ gas (Explosion risk)None
Moisture Sensitivity Extremely High (Requires anhydrous conditions)Low (Aqueous biphasic system)
Yield (Step 1) 70 - 80% (Prone to side reactions)88 - 95%
Purification Silica Gel ChromatographyPhase Separation & Solvent Swap

Step-by-Step Experimental Protocols

Protocol A: PTC-Mediated Synthesis of 1-Boc-3-[(2-propynyloxy)methyl]pyrrolidine

Caution: Propargyl bromide is a lachrymator and alkylating agent. Handle in a well-ventilated fume hood or contained reactor.

  • Reactor Charging: To a jacketed glass reactor equipped with a mechanical stirrer, charge 1-Boc-3-pyrrolidinemethanol (1.0 equivalent, e.g., 100 g) and Toluene (5 volumes, 500 mL).

  • Catalyst Addition: Add Tetrabutylammonium bromide (TBAB) (0.05 equivalents, 8.0 g). Stir at 20°C until a uniform suspension/solution is achieved.

  • Base Addition: Cool the reactor jacket to 10°C. Slowly charge 50% aqueous NaOH (3.0 equivalents, ~119 g). Stir vigorously (>300 rpm) to ensure maximum interfacial surface area between the aqueous and organic layers.

  • Alkylation: Add Propargyl bromide (80% solution in toluene, 1.2 equivalents) dropwise via an addition funnel over 1 hour. Maintain internal temperature below 20°C to prevent alkyne degradation.

  • Aging & IPC: Warm the reaction to 25°C and stir for 4–6 hours.

    • In-Process Control (IPC): Sample the organic layer for GC or HPLC analysis. The reaction is complete when starting material is 1.0% (Area %).

  • Workup: Stop agitation and allow phases to separate for 30 minutes. Drain the lower aqueous layer (contains NaBr and excess NaOH). Wash the upper toluene layer with deionized water (3 x 200 mL) until the aqueous wash pH is 8. Wash with saturated brine (200 mL).

  • Concentration: Concentrate the toluene layer under reduced pressure (40°C, 50 mbar) to yield the intermediate as a pale yellow oil. Proceed directly to Protocol B.

Protocol B: Deprotection and Crystallization of the Hydrochloride Salt
  • Solvent Swap: Dissolve the crude intermediate from Protocol A in Isopropanol (IPA) (3 volumes based on theoretical yield).

  • Acidification: Cool the solution to 15°C. Slowly add 5-6 N HCl in IPA (3.0 equivalents).

    • Observation: Vigorous gas evolution (isobutylene and CO2​ ) will occur. Ensure the reactor is vented to a scrubber.

  • Deprotection: Heat the mixture to 40°C for 2–3 hours.

    • In-Process Control (IPC): Analyze via HPLC. The reaction is complete when the Boc-protected intermediate is 0.5%.

  • Crystallization: Once complete, cool the reactor linearly to 0–5°C over 2 hours. A thick white slurry will form as the product crystallizes. Granulate at 0°C for 1 hour.

  • Filtration & Drying: Filter the slurry through a sintered glass funnel or centrifuge. Wash the filter cake with pre-chilled IPA (1 volume) followed by Heptane (1 volume) to remove residual lipophilic impurities.

  • Drying: Dry the white crystalline solid in a vacuum oven at 45°C until constant weight is achieved.

Table 2: Quality Control (QC) Release Metrics for Final Product

Analytical TestMethodAcceptance Criteria
Appearance VisualWhite to off-white crystalline powder
Purity HPLC (UV at 210 nm) 99.0% (Area %)
Identity 1H -NMR ( D2​O )Conforms to structure; alkyne proton visible at ~2.8 ppm
Moisture Content Karl Fischer (KF) Titration 0.5% w/w
Residual Solvent Headspace GCIPA 5000 ppm; Toluene 890 ppm

Conclusion

By transitioning from classical NaH-mediated etherification to a biphasic Phase Transfer Catalysis (PTC) system, the synthesis of 3-[(2-Propynyloxy)methyl]pyrrolidine hydrochloride is transformed into a highly scalable, economically viable process. The strategic use of HCl in IPA for the deprotection step acts as a self-purifying thermodynamic trap, yielding highly pure crystalline product without the need for hazardous chromatographic separations.

References

  • ChemicalBook. 3-[(2-Propynyloxy)methyl]pyrrolidine hydrochloride | 1220036-53-2.
  • MDPI. Recent Advances in the Synthesis of Propargyl Derivatives, and Their Application as Synthetic Intermediates and Building Blocks.
  • Google Patents. Process for making propargyl ethers of hydroxyaromatic compounds (WO1988009782A1).

Sources

Application Notes & Protocols: Preparation and Application of Functionalized Polymers Using 3-[(2-Propynyloxy)methyl]pyrrolidine

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This guide provides a comprehensive overview and detailed protocols for the synthesis and functionalization of advanced polymers incorporating 3-[(2-Propynyloxy)methyl]pyrrolidine. This unique monomer offers a versatile platform for creating materials with tailored properties, owing to its dual functionality: a reactive terminal alkyne handle for post-polymerization modification via click chemistry, and a pyrrolidine ring that imparts desirable characteristics such as hydrophilicity, biocompatibility, and catalytic activity.[1][2] We present a robust methodology centered on controlled radical polymerization to generate a well-defined copolymer backbone, followed by a highly efficient Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) protocol for conjugation of various moieties. These materials hold significant promise for researchers in drug development, advanced materials, and biomedical engineering.[3]

Introduction: The Strategic Advantage of a Dual-Functionality Monomer

The design of functional polymers is a cornerstone of modern materials science and medicine.[4] The choice of monomer is paramount, as it dictates the intrinsic properties and subsequent modification capabilities of the final polymer. 3-[(2-Propynyloxy)methyl]pyrrolidine is a monomer of strategic importance due to its distinct functional domains:

  • The Pyrrolidine Moiety: The pyrrolidine ring, a saturated five-membered N-heterocycle, is a structural motif found in numerous natural products and pharmaceuticals. Its inclusion in a polymer backbone can enhance aqueous solubility and biocompatibility, properties similar to the well-established poly(N-vinylpyrrolidone) (PVP).[2][5] Furthermore, the secondary amine of the pyrrolidine can act as a proton sponge or a catalytic site, making it highly valuable for applications in gene delivery and heterogeneous catalysis.[1][6]

  • The Propargyl Ether (Terminal Alkyne): The terminal alkyne group is a powerful chemical handle for post-polymerization modification. It is a key component in the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) "click" reaction—a cornerstone of modern chemical biology and polymer synthesis.[7][8] This reaction is prized for its high efficiency, specificity, mild reaction conditions, and tolerance of a wide range of functional groups, allowing for the covalent attachment of virtually any azide-containing molecule.[9][10]

This guide details a two-stage strategy: first, the synthesis of a well-defined copolymer with pendant alkyne groups, and second, the subsequent functionalization of this polymer scaffold using the CuAAC reaction.

Experimental Strategy: A Two-Step Path to Functional Polymers

Our approach separates the polymer backbone synthesis from the introduction of the final functionality. This provides maximum flexibility, allowing a single batch of "platform" polymer to be functionalized with numerous different molecules for screening or application-specific tailoring.

G cluster_0 PART 1: Backbone Synthesis cluster_1 PART 2: Post-Polymerization Functionalization Monomers Monomer 1 (e.g., NIPAM) + 3-[(2-Propynyloxy)methyl]pyrrolidine Polymerization Controlled Radical Polymerization (RAFT) Monomers->Polymerization RAFT_Agent RAFT Agent (e.g., DDMAT) RAFT_Agent->Polymerization Initiator Initiator (e.g., AIBN) Initiator->Polymerization Platform_Polymer Alkyne-Pendant Platform Polymer Polymerization->Platform_Polymer Click_Reaction CuAAC 'Click' Reaction Platform_Polymer->Click_Reaction Input Polymer Azide_Molecule Azide-Functionalized Molecule of Interest (e.g., PEG-N3, Dye-N3) Azide_Molecule->Click_Reaction Catalyst Cu(I) Catalyst System (CuSO4 / Na-Ascorbate) Catalyst->Click_Reaction Final_Polymer Fully Functionalized Polymer Conjugate Click_Reaction->Final_Polymer

Figure 1: General experimental workflow.

Protocol 1: Synthesis of Alkyne-Pendant Copolymer via RAFT Polymerization

This protocol describes the synthesis of a copolymer of N-isopropylacrylamide (NIPAM), a common thermoresponsive monomer, and 3-[(2-Propynyloxy)methyl]pyrrolidine. Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization is employed to ensure control over molecular weight and a narrow molecular weight distribution (low dispersity, Đ).[11]

Rationale: Using a controlled polymerization technique like RAFT is critical for biomedical applications where polymer properties must be precise and reproducible.[11] NIPAM is chosen as the comonomer to impart thermoresponsive behavior, a valuable "smart" property for drug delivery systems.

Materials:

  • N-isopropylacrylamide (NIPAM)

  • 3-[(2-Propynyloxy)methyl]pyrrolidine

  • 2-(Dodecylthiocarbonothioylthio)-2-methylpropionic acid (DDMAT) (RAFT Agent)

  • Azobisisobutyronitrile (AIBN) (Initiator)

  • 1,4-Dioxane (Anhydrous)

  • Diethyl ether (Cold)

  • Nitrogen gas supply

Procedure:

  • Reagent Calculation: In a Schlenk flask, combine NIPAM (e.g., 1.0 g, 8.84 mmol) and 3-[(2-Propynyloxy)methyl]pyrrolidine (e.g., 0.27 g, 1.76 mmol). This represents a 5:1 molar ratio, but this can be adjusted to control the density of alkyne groups.

  • Add the RAFT agent, DDMAT (e.g., 64.3 mg, 0.176 mmol), and the initiator, AIBN (e.g., 2.9 mg, 0.0176 mmol). The molar ratio of [Monomer]:[RAFT]:[Initiator] should be approximately[12]:[1]:[0.1].

  • Add anhydrous 1,4-dioxane to achieve a desired monomer concentration (e.g., 2 M).

  • Degassing: Seal the flask with a rubber septum. Purge the solution with dry nitrogen for 30-45 minutes while stirring in an ice bath to remove dissolved oxygen, which can inhibit radical polymerization.

  • Polymerization: Place the sealed flask in a preheated oil bath at 70 °C. Allow the reaction to proceed for the desired time (e.g., 6-12 hours). Reaction progress can be monitored by taking aliquots and analyzing monomer conversion via ¹H NMR.

  • Termination: Stop the reaction by removing the flask from the oil bath and exposing the solution to air.

  • Purification: Concentrate the polymer solution under reduced pressure. Precipitate the polymer by adding the concentrated solution dropwise into a large volume of cold diethyl ether with vigorous stirring.

  • Collect the precipitated polymer by filtration or centrifugation. Redissolve the polymer in a minimal amount of a suitable solvent (e.g., THF or Dichloromethane) and re-precipitate into cold diethyl ether two more times to remove unreacted monomers and initiator fragments.

  • Dry the final polymer product under vacuum at room temperature overnight. Store at 4 °C.

Protocol 2: Post-Polymerization Functionalization via CuAAC

This protocol details the "clicking" of an azide-terminated molecule, using Azido-PEG (PEG-N₃) as an example, onto the alkyne-pendant copolymer backbone. This process is broadly applicable to any azide-functionalized molecule.

Rationale: The CuAAC reaction is chosen for its exceptional efficiency and orthogonality.[8] Sodium ascorbate is used as a biocompatible reducing agent to maintain the copper catalyst in its active Cu(I) oxidation state.[9][13] A ligand, such as Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA), is often used to stabilize the Cu(I) and accelerate the reaction, especially in aqueous or biological media.[13]

Materials:

  • Alkyne-pendant copolymer (from Protocol 1)

  • Azide-functionalized molecule (e.g., CH₃O-PEG-N₃, MW 2000)

  • Copper(II) Sulfate Pentahydrate (CuSO₄·5H₂O)

  • Sodium Ascorbate

  • Solvent (e.g., DMF or a mixture of water/t-butanol)

  • Dialysis tubing (appropriate MWCO, e.g., 3.5 kDa)

Procedure:

  • In a vial, dissolve the alkyne-pendant copolymer (e.g., 100 mg) in the chosen solvent (e.g., 5 mL DMF).

  • Add the azide-functionalized molecule (PEG-N₃). Use a slight molar excess relative to the alkyne groups on the polymer (e.g., 1.2 equivalents).

  • In a separate microcentrifuge tube, prepare a fresh stock solution of sodium ascorbate (e.g., 1 M in water).

  • In another tube, prepare a stock solution of CuSO₄·5H₂O (e.g., 0.1 M in water).

  • Reaction Initiation: While stirring the polymer solution, add the sodium ascorbate solution (to a final concentration of ~5 molar equivalents relative to copper).

  • Immediately add the CuSO₄ solution (to a final concentration of ~0.5 molar equivalents relative to the alkyne groups). The solution may turn a pale yellow/green color.

  • Seal the vial and stir at room temperature for 12-24 hours. The reaction is typically complete within this timeframe.

  • Purification: The most effective way to remove the copper catalyst and excess PEG-N₃ is through dialysis. Transfer the reaction mixture to a dialysis bag of an appropriate molecular weight cutoff.

  • Dialyze against a large volume of deionized water for 48 hours, with frequent water changes. To ensure complete copper removal, the first few changes can be against a weak EDTA solution (1 mM), followed by pure deionized water.

  • Product Recovery: Lyophilize (freeze-dry) the dialyzed solution to obtain the final functionalized polymer as a fluffy, white solid. Store at 4 °C.

Figure 2: The Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction.

Characterization and Data Analysis

Thorough characterization is essential to validate the successful synthesis and functionalization of the polymer.

¹H NMR Spectroscopy:

  • Alkyne-Pendant Polymer: Expect to see characteristic peaks for the main polymer backbone (e.g., broad peaks for PNIPAM between 1.0-2.2 ppm and at ~4.0 ppm) and distinct signals from the 3-[(2-Propynyloxy)methyl]pyrrolidine monomer, including a sharp signal for the acetylenic proton (-C≡C-H ) around 2.5 ppm and the propargylic protons (-O-CH₂ -C≡CH) around 4.2 ppm.

  • Functionalized Polymer: Upon successful CuAAC reaction, the acetylenic proton peak (~2.5 ppm) will disappear completely. A new peak corresponding to the triazole proton will appear, typically between 7.5-8.5 ppm. New signals corresponding to the conjugated molecule (e.g., the main PEG backbone signal at ~3.6 ppm) will also be prominent.

FTIR Spectroscopy:

  • Alkyne-Pendant Polymer: A sharp, weak absorbance band around 3300 cm⁻¹ (alkyne C-H stretch) and another around 2120 cm⁻¹ (alkyne C≡C stretch) should be visible.

  • Functionalized Polymer: After the click reaction, the alkyne absorbances at 3300 and 2120 cm⁻¹ will disappear. The strong azide (N₃) stretch from the reactant (typically ~2100 cm⁻¹) will also be absent in the final product.

Gel Permeation Chromatography (GPC/SEC): GPC is used to determine the molecular weight and dispersity of the polymers. The results validate the "controlled" nature of the RAFT polymerization and can confirm successful conjugation.

Sample IDDescriptionMn ( g/mol )Mw ( g/mol )Đ (Mw/Mn)
P-1Alkyne-Pendant Copolymer15,20017,5001.15
P-2PEG-Functionalized Polymer38,60045,2001.17

Table 1: Representative GPC data. The low dispersity (Đ < 1.3) indicates a well-controlled polymerization. The significant increase in number-average molecular weight (Mn) from P-1 to P-2 confirms the successful conjugation of PEG chains.

Applications and Future Perspectives

The versatility of this polymer platform enables a wide range of applications tailored by the choice of the "clicked" molecule.

  • Drug Delivery: The pyrrolidone-containing backbone provides biocompatibility, while a conjugated targeting ligand (e.g., an azide-modified antibody fragment or peptide) can direct the polymer to specific cells or tissues.[3] If a thermoresponsive comonomer like NIPAM is used, the polymer can be designed to release a payload in response to localized heating.

  • Gene Therapy: The pyrrolidine nitrogen can be protonated at physiological pH, allowing the polymer to form complexes (polyplexes) with negatively charged genetic material like siRNA or pDNA for non-viral gene delivery.[6]

  • Advanced Biomaterials: Clicking cell-adhesive peptides (like RGD) can create scaffolds for tissue engineering. Conjugating antifouling polymers like PEG can create surfaces that resist protein adsorption for medical implants.

  • Catalysis: The pyrrolidine moiety itself can serve as an organocatalyst.[1] Immobilizing these polymers on a solid support creates a reusable, heterogeneous catalyst system.

The methodologies presented here provide a robust and adaptable framework for researchers to develop novel, highly functional polymeric materials for a multitude of cutting-edge applications.

References

  • A Pyrrolidine Functionalized Poly[(ethylene glycol) Methacrylate] Resin as a Heterogeneous Catalyst for Aqueous Aldol Reactions. (2022). MDPI. Available at: [Link]

  • End functionalized polymeric system derived from pyrrolidine provide high transfection efficiency. (2011). European Journal of Pharmaceutics and Biopharmaceutics. Available at: [Link]

  • Strategy for the synthesis of alkyne-functionalized step-growth polymers and their post-functionalization by CuAAC. (n.d.). ResearchGate. Available at: [Link]

  • Poly(3-methylene-2-pyrrolidone). Synthesis, characterization and evaluation of cytotoxicity. (n.d.). ResearchGate. Available at: [Link]

  • Synthesis, Characterization, and Preliminary Biological Study of poly(3-(tert-butoxycarbonyl)-N-vinyl-2-pyrrolidone). (2003). Biomacromolecules. Available at: [Link]

  • Effect of Monomer Structure on the CuAAC Polymerization To Produce Hyperbranched Polymers. (2016). Macromolecules. Available at: [Link]

  • The Use of Poly(N-vinyl pyrrolidone) in the Delivery of Drugs: A Review. (n.d.). PMC. Available at: [Link]

  • Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation. (n.d.). PMC. Available at: [Link]

  • Click Chemistry for Biofunctional Polymers: From Observing to Steering Cell Behavior. (n.d.). PMC. Available at: [Link]

  • Synthesis and Properties of Functional Poly(vinylpyrrolidinone) Hydrogels for Drug Delivery. (n.d.). ResearchGate. Available at: [Link]

  • A View on the Synthesis and Characterization of Porous Microspheres Containing Pyrrolidone Units. (2025). MDPI. Available at: [Link]

  • Polymer Functionalization by Free Radical Addition to Alkynes. (n.d.). ResearchGate. Available at: [Link]

  • Copper-Catalyzed Azide--Alkyne Click Chemistry for Bioconjugation. (2011). Current Protocols in Chemical Biology. Available at: [Link]

  • Precise Synthesis of Block Polymers Composed of Three or More Blocks by Specially Designed Linking Methodologies in Conjunction with Living Anionic Polymerization System. (2013). MDPI. Available at: [Link]

  • Design, Synthesis and Biomedical Applications of Functional Polymers. (n.d.). Frontiers. Available at: [Link]

  • Synthesis of Pyrrolidines and Pyrroles via Tandem Amination/Cyanation/Alkylation and Amination/Oxidation Sequences. (n.d.). PMC. Available at: [Link]

  • Synthesis of Propargyl-Terminated Heterobifunctional Poly(ethylene glycol). (2010). MDPI. Available at: [Link]

  • Synthesis of Well-Defined Pyrrolidone-Based Homopolymers and Stimulus-Responsive Diblock Copolymers via RAFT Aqueous Solution Polymerization of 2-(N-Acryloyloxy)ethylpyrrolidone. (2018). ResearchGate. Available at: [Link]

  • Polymeric Drug Delivery Systems: Chemical Design, Functionalization, and Biomedical Applications. (n.d.). MDPI. Available at: [Link]

  • Comprehensive characterization of polyproline tri-helix macrocyclic nanoscaffolds for predictive ligand positioning. (2024). RSC Publishing. Available at: [Link]

  • Synthesis of Polyimides, Polyamides, and Poly(Amide-Imides) in the “Green” Solvent N-Butyl-2-Pyrrolidone (TamiSolve NxG): Features, Optimization, and Versatility. (2025). Preprints.org. Available at: [Link]

  • Unlocking Ring-Opening Polymerization of Glycidyl Propargyl Ether via Lewis Pair Organocatalysts. (2025). ACS Macro Letters. Available at: [Link]

  • The Characterization of Poly n-Vinyl Pyrrolidone-Polyvinyl Acetate (PVP-PVAc) Copolymers and Blends by Nuclear Magnetic Resonance Spectroscopy, Fourier Transform Infrared Spectroscopy, and Elemental Analysis. (n.d.). Science and Education Publishing. Available at: [Link]

  • Facile fabrication of polymer network using click chemistry and their computational study. (2021). Indian Academy of Sciences. Available at: [Link]

  • Recent Progress of Cu-Catalyzed Azide-Alkyne Cycloaddition Reactions (CuAAC) in Sustainable Solvents: Glycerol, Deep Eutectic Solvents, and Aqueous Media. (2020). MDPI. Available at: [Link]

  • Propargyl ether-functionalized poly(m-phenylene): a new precursor for the preparation of polymers with high modulus and high Tg. (n.d.). RSC Advances. Available at: [Link]

  • Editorial: Design, Synthesis and Biomedical Applications of Functional Polymers. (2021). MPG.PuRe. Available at: [Link]

  • Synthesis and Characterization of Polymer Nanocomposites for Biomedical Applications - Current Perspectives and Challenges. (n.d.). ResearchGate. Available at: [Link]

  • Functionalized polymersomes for biomedical applications. (n.d.). Polymer Chemistry. Available at: [Link]

  • Synthesis and Characterization of Functionalized Magnetic Microspheres for Biomedical Applications. (2026). ACS Applied Polymer Materials. Available at: [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Troubleshooting CuAAC with 3-[(2-Propynyloxy)methyl]pyrrolidine Hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Conjugating 3-[(2-Propynyloxy)methyl]pyrrolidine hydrochloride via Copper(I)-catalyzed alkyne-azide cycloaddition (CuAAC) frequently results in low yields or complete reaction failure. This specific building block presents a dual-threat to the CuAAC catalytic cycle: (1) pH depression caused by the hydrochloride salt, and (2) competitive catalyst poisoning driven by the pyrrolidine secondary amine.

This guide provides a mechanistic breakdown of these failures and delivers a self-validating, optimized protocol to restore high-yield triazole formation.

Mechanistic Troubleshooting & FAQs

Q1: My click reaction with 3-[(2-Propynyloxy)methyl]pyrrolidine HCl stalls completely. What is the fundamental cause? A: The failure is primarily driven by the hydrochloride (HCl) salt. The first committed step of the CuAAC catalytic cycle is the formation of a copper(I) acetylide intermediate. This requires the deprotonation of the terminal alkyne (pKa ~25). While the copper catalyst drastically lowers the pKa of the alkyne, the reaction still requires a neutral to slightly basic environment. The HCl salt drastically lowers the localized pH, keeping the alkyne protonated and halting acetylide formation[1].

Q2: How does the pyrrolidine ring (secondary amine) interfere with the copper catalyst? A: Amines are excellent ligands for transition metals. The secondary amine in the pyrrolidine ring competitively coordinates to the Cu(I) center. This competitive chelation strips the copper away from the accelerating ligand (e.g., TBTA or THPTA), leading to two detrimental outcomes:

  • Catalyst Deactivation: The amine-bound copper complex is often catalytically inactive for cycloaddition.

  • Oxidative Degradation: Amine coordination can promote the rapid disproportionation of Cu(I) or accelerate its oxidation to Cu(II) in the presence of trace oxygen, generating reactive oxygen species (ROS) that degrade the substrates[2].

Q3: How do I neutralize the HCl salt without introducing competing nucleophiles? A: You must introduce a sterically hindered, non-nucleophilic base. Diisopropylethylamine (DIPEA) or Triethylamine (TEA) at 1.2 to 1.5 molar equivalents relative to the alkyne-HCl salt is mandatory. Do not use primary amines or unhindered secondary amines as bases, as they will exacerbate the catalyst poisoning. If you are working in aqueous biological conditions, utilize a high-capacity buffer (e.g., 100 mM HEPES, pH 7.5–8.0) to absorb the HCl.

Q4: What is the optimal ligand formulation to outcompete the pyrrolidine amine? A: You must use a highly stable, multidentate Cu(I)-stabilizing ligand like Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA). THPTA forms a protective, cage-like complex around the copper ion, stabilizing the +1 oxidation state and preventing disproportionation[3]. Crucially, to outcompete the pyrrolidine nitrogen, you must increase the Ligand:Copper ratio to 5:1 (rather than the standard 1:1 or 2:1). At a 5:1 ratio, THPTA effectively shields the copper from competing biological amines and prevents ROS generation[2].

Mechanistic Pathway Diagram

Mechanistic_Interference A 3-[(2-Propynyloxy)methyl] pyrrolidine HCl B Acidic pH (HCl) Prevents Acetylide Formation A->B Issue 1 C Pyrrolidine Amine Competes for Cu(I) A->C Issue 2 D Add DIPEA/Buffer (Neutralize HCl) B->D Solution E Use 5:1 THPTA:Cu (Outcompete Amine) C->E Solution F Active Cu(I) Acetylide D->F E->F G Successful Triazole Formation F->G

Mechanistic pathways of HCl and amine interference in CuAAC, and their chemical solutions.

Quantitative Data: Reaction Condition Optimization

To maximize yields, standard CuAAC conditions must be heavily modified to account for the electronic and steric demands of the pyrrolidine-HCl substrate.

ParameterStandard CuAACOptimized for Amine-HCl AlkynesMechanistic Rationale
Base Addition None / Optional1.2 - 1.5 eq DIPEA Neutralizes the HCl salt, raising pH to allow terminal alkyne deprotonation.
Ligand Choice TBTA (1:1 ratio)THPTA (5:1 ratio) The highly soluble THPTA cage outcompetes the pyrrolidine nitrogen for Cu(I) binding[2].
Catalyst Prep In situ mixingPre-complexation (15 min) Prevents the pyrrolidine from intercepting bare copper ions before the ligand binds[4].
Reducing Agent 5-10 eq Ascorbate10-20 eq Ascorbate Compensates for any ROS-driven oxidation promoted by transient amine-copper interactions.

Optimized Experimental Protocol

This protocol is designed as a self-validating system. Visual cues (color changes) are embedded to ensure the catalyst is properly formed before it is exposed to the problematic pyrrolidine substrate.

Reagents Required:
  • Alkyne: 3-[(2-Propynyloxy)methyl]pyrrolidine hydrochloride

  • Azide: Substrate of interest

  • Copper Source: CuSO₄·5H₂O (100 mM aqueous stock)

  • Ligand: THPTA (200 mM aqueous stock)

  • Reducing Agent: Sodium Ascorbate ( freshly prepared 500 mM aqueous stock)

  • Base: DIPEA (Diisopropylethylamine)

Step-by-Step Methodology:

Step 1: Catalyst Pre-Complexation (Critical Step)

  • In a clean microcentrifuge tube, combine 50 µL of 200 mM THPTA with 20 µL of 100 mM CuSO₄.

  • Mix thoroughly by vortexing.

  • Validation Checkpoint: The solution must turn a distinct, clear light blue. This indicates the successful formation of the Cu(II)-THPTA complex. Let it incubate at room temperature for 10–15 minutes[4].

Step 2: Substrate Neutralization

  • Dissolve the 3-[(2-Propynyloxy)methyl]pyrrolidine HCl in your reaction solvent (e.g., DMSO/Water or Buffer).

  • Add 1.5 molar equivalents of DIPEA relative to the alkyne. Vortex for 30 seconds to ensure complete neutralization of the hydrochloride salt.

Step 3: Reaction Assembly

  • To the neutralized alkyne solution, add the Azide substrate (typically 1.0 to 1.2 equivalents).

  • Transfer the pre-complexed THPTA/CuSO₄ solution (from Step 1) into the reaction mixture.

Step 4: Initiation via Reduction

  • Add the freshly prepared Sodium Ascorbate solution (10-20 equivalents relative to Copper) to the reaction mixture.

  • Validation Checkpoint: The light blue color of the Cu(II)-THPTA complex should immediately fade to colorless or a very pale yellow. This confirms the successful reduction of Cu(II) to the catalytically active Cu(I) state.

  • Degas the tube briefly with inert gas (Argon/N₂), seal tightly, and incubate at room temperature for 2 to 4 hours[1].

Experimental Workflow Diagram

Optimized_Workflow Step1 1. Neutralize Alkyne-HCl with DIPEA Step3 3. Combine Reagents (Alkyne + Azide + Catalyst) Step1->Step3 Step2 2. Pre-complex CuSO4 + THPTA (1:5) Step2->Step3 Step4 4. Add Sodium Ascorbate (Initiate Reaction) Step3->Step4 Step5 5. Incubate (2-4h, RT) Step4->Step5

Step-by-step optimized CuAAC workflow for amine-hydrochloride alkyne substrates.

References

  • Development and Applications of the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) as a Bioorthogonal Reaction Source: National Center for Biotechnology Information (PMC) URL:[Link]

  • THPTA | Tris(3-hydroxypropyltriazolylmethyl)amine Product Information Source: baseclick GmbH URL:[Link]

  • Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation Source: National Center for Biotechnology Information (PMC) URL:[Link]

Sources

Technical Support Center: Optimizing Solvent Conditions for 3-[(2-Propynyloxy)methyl]pyrrolidine Hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Scientist Support Portal. As a researcher working with 3-[(2-Propynyloxy)methyl]pyrrolidine hydrochloride, you are handling a molecule defined by a distinct physicochemical duality. On one hand, the highly polar, ionizable secondary amine hydrochloride dictates its solvation thermodynamics and crystalline stability. On the other, the lipophilic, reactive propargyl ether (alkyne) moiety demands careful handling to prevent degradation.

This guide is engineered to provide you with causality-driven troubleshooting, quantitative solvent matrices, and self-validating experimental protocols to optimize your workflows—whether you are dosing biological assays or scaling up organic syntheses.

Part 1: Solvent Selection & Solubility Matrix

Understanding the dielectric constant (ε) of your solvent is critical. The high crystal lattice energy of the hydrochloride salt requires solvents with strong hydrogen-bond acceptor capabilities to solvate the protonated amine and displace the chloride counter-ion.

Solvent SystemDielectric Constant (ε)Expected SolubilityApplication Suitability & Mechanistic Notes
Water (Deionized) 80.1>100 mg/mLIdeal. Highly stable for aqueous stock solutions if pH remains unadjusted.
DMSO 46.7>50 mg/mLExcellent. Primary choice for in vitro assay stocks. Prone to freeze-thaw degradation.
Methanol / Ethanol 32.7 / 24.520 - 50 mg/mLGood. Suitable for polar organic synthesis or recrystallization.
Dichloromethane (DCM) 8.9<1 mg/mL (Insoluble)Poor. Low polarity cannot break the ionic lattice. Requires free-basing.
Hexane / Toluene <2.4InsolubleAnti-Solvents. Excellent for precipitating the HCl salt out of organic mixtures.
Part 2: Troubleshooting Guides & FAQs

FAQ 1: Why does my compound precipitate when diluted from a DMSO stock into PBS for cell assays? Causality: This is a classic manifestation of the [1]. 3-[(2-Propynyloxy)methyl]pyrrolidine hydrochloride relies on the dissociation of its ionic lattice into solvated R-NH₃⁺ and Cl⁻ ions. Phosphate-Buffered Saline (PBS) contains approximately 137 mM NaCl. According to Le Châtelier's principle, introducing this massive excess of chloride ions shifts the dissolution equilibrium backward, drastically reducing the apparent solubility of the hydrochloride salt[2]. Solution: To circumvent this, pre-dilute the DMSO stock into a non-chloride buffer (e.g., HEPES or Acetate) before introducing it to the final assay media. Alternatively, ensure the final assay concentration is well below the compound's intrinsic solubility limit ( S0​ ).

FAQ 2: I am attempting an N-alkylation in Dichloromethane (DCM), but the compound remains an insoluble suspension. How do I achieve homogeneity? Causality: As a hydrochloride salt, the compound possesses a high crystal lattice energy that cannot be overcome by the low dielectric constant of DCM[3]. Non-polar and weakly polar aprotic solvents lack the solvating power required to separate the protonated amine from its chloride counter-ion[4]. Solution: You must perform a controlled free-basing procedure (see Protocol 1) prior to the reaction. By neutralizing the HCl salt, you remove the ionic lattice, yielding the neutral free base. The lipophilic pyrrolidine ring and propargyl ether moiety make the free base highly miscible in DCM, Ethyl Acetate, and even Hexane[5].

FAQ 3: During heated dissolution in ethanol, the compound forms a sticky "goo" at the bottom of the flask instead of a clear solution. What is happening? Causality: This phenomenon is known as "oiling out" or liquid-liquid phase separation (LLPS). It occurs when the melting point of the solvated compound is depressed below the temperature of the solvent before true thermodynamic dissolution is achieved[3]. Furthermore, the propargyl ether (alkyne) group is chemically sensitive; localized heating can induce partial polymerization, exacerbating the gummy consistency. Solution: Do not force dissolution with excessive heat. Instead, increase the solvent's solvating power by adding 5-10% v/v of a highly polar co-solvent (e.g., Water or Methanol). Maintain the water bath strictly below 40°C to protect the alkyne functionality.

Part 3: Visualizing Solvation Pathways

G Start Start: 3-[(2-Propynyloxy)methyl] pyrrolidine HCl CheckApp Determine Target Application Start->CheckApp BioAssay Biological Assay (Aqueous Media) CheckApp->BioAssay In vitro / In vivo OrgSyn Organic Synthesis (Non-polar Solvents) CheckApp->OrgSyn Chemical Rxn CheckBuffer Check Buffer Cl⁻ Conc. (Common Ion Effect) BioAssay->CheckBuffer FreeBase Perform Free-Basing (Protocol 1) OrgSyn->FreeBase Requires DCM/Hexane CoSolvent Use Polar Aprotic Co-solvent (DMF/NMP) OrgSyn->CoSolvent Tolerates DMF/DMSO UseDMSO Pre-dissolve in DMSO Dilute stepwise CheckBuffer->UseDMSO High Cl⁻ / Poor Sol. Success Optimized Solvation UseDMSO->Success FreeBase->Success CoSolvent->Success

Caption: Workflow for optimizing solvent conditions based on application requirements.

Equilibrium Solid Solid HCl Salt (Crystal Lattice) Aqueous Dissociated Ions (R-NH3⁺ + Cl⁻) Solid->Aqueous Solvation (H2O, MeOH) Aqueous->Solid Crystallization Precipitate Precipitation (Oiling Out / Solid) Aqueous->Precipitate Common Ion Effect Le Châtelier's Principle Buffer High Cl⁻ Buffer (PBS / Saline) Buffer->Aqueous Adds Cl⁻

Caption: Mechanistic pathway of the common ion effect driving precipitation in high-chloride buffers.

Part 4: Experimental Protocols
Protocol 1: Controlled Free-Basing for Organic Synthesis

Objective: Convert the insoluble HCl salt to the lipophilic free base without degrading the reactive alkyne moiety.

  • Biphasic Preparation: Suspend 1.0 eq of 3-[(2-Propynyloxy)methyl]pyrrolidine HCl in a biphasic mixture of DCM (10 volumes) and saturated aqueous Na₂CO₃ (10 volumes). Scientist's Note (Causality): We specifically use Na₂CO₃ (pH ~10) rather than NaOH. Strong bases can cause localized exothermic spikes that may degrade the sensitive propargyl ether.

  • Agitation: Stir vigorously at room temperature (20-25°C) for 30 minutes. The solid suspension will completely disappear, indicating the free base has successfully migrated into the organic layer.

  • Phase Separation: Transfer the mixture to a separatory funnel. Collect the lower organic (DCM) layer. Extract the remaining aqueous layer with an additional 5 volumes of DCM to ensure quantitative recovery.

  • Drying: Combine the organic layers and dry over anhydrous Na₂SO₄ for 15 minutes. Filter out the drying agent.

  • Concentration: Evaporate the DCM under reduced pressure (rotary evaporator). Crucial: Maintain the water bath temperature strictly ≤30°C to yield the free base as a pale oil without inducing thermal degradation.

Protocol 2: Kinetic Solubility Assessment (DMSO to Aqueous Buffer)

Objective: Prevent supersaturation and irreversible precipitation when dosing biological assays.

  • Master Stock Creation: Dissolve the compound in anhydrous DMSO to create a 10 mM master stock. Vortex until optically clear.

  • Intermediate Dilution: Create a 1 mM intermediate stock by diluting the master stock 1:10 into a non-chloride buffer (e.g., 50 mM HEPES, pH 7.4). Scientist's Note (Causality): Direct dilution of a concentrated DMSO stock into high-chloride media (like PBS) causes the solvent front to diffuse faster than the solute can hydrate, leading to rapid nucleation[1]. Stepwise dilution controls the hydration rate.

  • Equilibration: Allow the intermediate stock to rest at room temperature for 15 minutes to stabilize the solvation shell.

  • Final Dosing: Dilute the intermediate stock into the final assay media to achieve the desired working concentration (typically <100 µM).

  • Validation: Verify true solubility by measuring absorbance at 620 nm (nephelometry). An absorbance >0.01 above the blank indicates colloidal aggregation (micro-precipitation).

References
  • Serajuddin, A. T. M. (2007). "Salt formation to improve drug solubility." Advanced Drug Delivery Reviews, 59(7), 603-616.

  • Anderson, N. G. (2000). "Practical Process Research & Development." Academic Press.

  • Miyazaki, S., et al. (1981). "Effects of diffusion layer pH and supersaturation on the dissolution of pharmaceutical acids, bases and their respective sodium and hydrochloride salts." ProQuest.

  • Grygorenko, O. O., et al. (2021). "Photochemical In-Flow Synthesis of 2,4-Methanopyrrolidines: Pyrrolidine Analogues with Improved Water Solubility and Reduced Lipophilicity." The Journal of Organic Chemistry.

  • Benchchem Technical Documentation. (2024). "Pyrrolidine Hydrochloride Solubility Optimization."

Sources

Preventing alkyne homocoupling in 3-[(2-Propynyloxy)methyl]pyrrolidine hydrochloride reactions

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Preventing Alkyne Homocoupling in Reactions with 3-[(2-Propynyloxy)methyl]pyrrolidine Hydrochloride

Document ID: TSC-2026-03-SNGA-HCPL

This technical guide provides in-depth troubleshooting advice and optimized protocols for researchers utilizing 3-[(2-Propynyloxy)methyl]pyrrolidine hydrochloride in Sonogashira cross-coupling reactions. Our primary focus is the prevention of alkyne homocoupling (Glaser coupling), a common side reaction that consumes starting material and complicates purification.

Frequently Asked Questions (FAQs)

Q1: My Sonogashira reaction with 3-[(2-Propynyloxy)methyl]pyrrolidine hydrochloride is yielding primarily a homocoupled diyne. What is the most common cause?

A1: The most frequent cause of alkyne homocoupling, known as Glaser coupling, is the presence of molecular oxygen in your reaction.[1][2][3] The copper(I) co-catalyst, essential in the traditional Sonogashira reaction, forms a copper acetylide intermediate. This intermediate readily undergoes oxidative dimerization in the presence of oxygen to form the undesired 1,3-diyne byproduct.[3][4] Therefore, the most critical first step in troubleshooting is to ensure your reaction is performed under a strictly inert atmosphere.[1][2]

Q2: I am already using a nitrogen/argon line. Why am I still seeing significant homocoupling?

A2: While using an inert gas line is essential, it may not be sufficient if solvents and reagents have not been properly degassed. Dissolved oxygen is a major culprit. Solvents and liquid bases (like triethylamine or diisopropylethylamine) must be thoroughly deoxygenated before use, typically by sparging with an inert gas for 30-60 minutes or by using several freeze-pump-thaw cycles.[4] Additionally, ensure your reaction flask was properly purged (e.g., evacuating and backfilling with inert gas three times) before adding reagents.[5]

Q3: Can the 3-[(2-Propynyloxy)methyl]pyrrolidine hydrochloride itself cause issues?

A3: Yes, as a hydrochloride salt, the pyrrolidine nitrogen is protonated and cannot act as the required base. You must add a sufficient quantity of an external amine base (typically 2-3 equivalents) to both neutralize the hydrochloride and facilitate the catalytic cycle. The choice and purity of this base are critical; it must be anhydrous and free of oxygen.[2]

Q4: Is there a way to run the reaction without copper to avoid this problem entirely?

A4: Absolutely. Copper-free Sonogashira protocols are highly effective at preventing Glaser coupling.[1][6][7][8] These methods eliminate the species responsible for oxidative dimerization.[1][7] They often require slightly different conditions, such as a more reactive palladium catalyst system or a stronger base, but offer a much cleaner reaction profile for substrates prone to homocoupling.[4][7]

Core Mechanisms: The Battle Between Pathways

The success of your Sonogashira reaction hinges on favoring the desired cross-coupling pathway over the competing Glaser homocoupling pathway. Understanding the catalytic cycles is key to troubleshooting.

The Sonogashira reaction is a palladium-catalyzed cross-coupling of a terminal alkyne with an aryl or vinyl halide.[1] In its classic form, it uses a copper(I) co-catalyst.[1][9] The mechanism involves two interconnected catalytic cycles.[7][9] The palladium cycle facilitates the C(sp²)-C(sp) bond formation, while the copper cycle generates the reactive copper acetylide intermediate.[9]

The Glaser coupling is the oxidative homocoupling of terminal alkynes to form symmetric 1,3-diynes, catalyzed by a copper(I) salt in the presence of an oxidant, typically oxygen.[10][11] This process directly competes with the desired reaction by consuming the same copper acetylide intermediate.

G cluster_0 Desired Sonogashira Pathway (Anaerobic) cluster_1 Competing Glaser Pathway (Aerobic) cluster_2 Shared Intermediate Generation Pd0 Pd(0)L₂ Pd_Complex Ar-Pd(II)-X(L₂) Pd0->Pd_Complex Oxidative Addition Pd_Alkyne Ar-Pd(II)-C≡CR(L₂) Pd_Complex->Pd_Alkyne Transmetalation Product Ar-C≡CR (Desired Product) Pd_Alkyne->Product Reductive Elimination ArX Ar-X CuC≡CR Cu-C≡CR CuC≡CR->Pd_Complex Cu_Dimer [Cu(I)-C≡CR]₂ Diyne R-C≡C-C≡C-R (Homocoupled Byproduct) Cu_Dimer->Diyne Oxidative Coupling O2 O₂ (Oxygen) CuC≡CR_Glaser Cu-C≡CR CuC≡CR_Glaser->Cu_Dimer Dimerization R_Alkyne R-C≡C-H (Your Pyrrolidine Derivative) Shared_Intermediate Cu-C≡CR R_Alkyne->Shared_Intermediate CuX Cu(I) Salt + Base CuX->Shared_Intermediate Shared_Intermediate->CuC≡CR Shared_Intermediate->CuC≡CR_Glaser

Competing pathways: Sonogashira cross-coupling vs. Glaser homocoupling.

In-Depth Troubleshooting Guide

This section provides a systematic approach to diagnosing and resolving the issue of alkyne homocoupling.

Problem ObservedPotential Cause(s)Recommended Solution(s)
High percentage of homocoupled diyne is the major product. 1. Oxygen Contamination: Dissolved O₂ in solvents or O₂ in the reaction headspace.[2][4] 2. High Copper Loading: Excess Cu(I) co-catalyst can accelerate the Glaser pathway.[2]1. Implement Strict Anaerobic Technique: Use a Schlenk line or glovebox. Degas all solvents and liquid reagents (freeze-pump-thaw is best). Purge the reaction vessel thoroughly before adding reagents.[4][5] 2. Reduce Copper Loading: Titrate down the CuI loading to the minimum effective amount, often as low as 0.5-2 mol%.[2]
Reaction is clean but very slow or stalls. 1. Inactive Catalyst: Palladium(0) catalyst has been oxidized to inactive palladium black.[2] 2. Insufficient Base: The added base may be insufficient to neutralize the HCl salt and deprotonate the alkyne. 3. Steric Hindrance/Low Reactivity: The coupling partner (aryl/vinyl halide) may be sterically hindered or electronically deactivated.1. Ensure Anaerobic Conditions: Catalyst decomposition is often caused by oxygen.[2] 2. Increase Base: Use at least 2.5-3.0 equivalents of a high-purity amine base (e.g., distilled Et₃N or DIPEA). 3. Change Ligand/Catalyst: Switch to a more active catalyst system with bulky, electron-rich phosphine ligands (e.g., P(t-Bu)₃) which can promote oxidative addition.[4]
Persistent homocoupling despite anaerobic conditions. 1. Trace Copper Contamination: Impurities in reagents or on glassware. 2. Inherent Substrate Reactivity: Some alkynes are intrinsically more prone to dimerization.1. Switch to a Copper-Free Protocol: This is the most definitive solution to eliminate the Glaser pathway.[1][3][7] 2. Slow Addition of Alkyne: Use a syringe pump to add the 3-[(2-Propynyloxy)methyl]pyrrolidine hydrochloride solution over several hours. This keeps the instantaneous concentration of the alkyne low, favoring the cross-coupling reaction.[2]
Troubleshooting Workflow

G start_node High Homocoupling Observed decision_node1 Strictly Anaerobic Technique Used? start_node->decision_node1 Start Troubleshooting decision_node decision_node action_node action_node end_node Clean Cross-Coupling action_node1 Implement Rigorous Degassing (Freeze-Pump-Thaw) & Schlenk/Glovebox Technique decision_node1->action_node1 No decision_node2 Using a Copper Co-catalyst? decision_node1->decision_node2 Yes action_node1->decision_node1 Re-run Reaction decision_node2->end_node No action_node2 1. Reduce CuI loading (try 1 mol%) 2. Consider slow addition of alkyne via syringe pump decision_node2->action_node2 Yes decision_node3 Switch to a Copper-Free Protocol action_node2->decision_node3 If problem persists decision_node3->end_node

A decision-making workflow for troubleshooting homocoupling.

Optimized Experimental Protocols

These protocols provide detailed, step-by-step methodologies for minimizing homocoupling.

Protocol 1: Optimized Copper-Catalyzed Sonogashira Reaction

This protocol uses standard copper/palladium catalysis but incorporates rigorous techniques to suppress the Glaser side reaction.

  • Glassware and Reagent Preparation:

    • Oven-dry all glassware (Schlenk flask, condenser) and cool under vacuum.

    • Degas the solvent (e.g., THF or DMF) and amine base (e.g., triethylamine) by sparging with argon for at least 30 minutes or by three freeze-pump-thaw cycles.

  • Reaction Setup (under inert atmosphere):

    • To the oven-dried Schlenk flask, add the aryl/vinyl halide (1.0 eq), PdCl₂(PPh₃)₂ (1-3 mol%), and CuI (1-2 mol%) under a positive flow of argon.

    • Seal the flask, then evacuate and backfill with argon. Repeat this cycle three times.[5]

    • Add the degassed solvent via syringe, followed by the degassed triethylamine (3.0 eq).

    • In a separate flask, dissolve 3-[(2-Propynyloxy)methyl]pyrrolidine hydrochloride (1.1 eq) in a minimum amount of the degassed solvent.

  • Reaction Execution:

    • Stir the catalyst mixture at room temperature for 15 minutes.

    • Slowly add the solution of the pyrrolidine derivative to the reaction mixture dropwise via syringe over 1-2 hours.

    • Heat the reaction to the desired temperature (e.g., 50-70 °C) and monitor progress by TLC or LC-MS.

  • Work-up and Purification:

    • Once complete, cool the reaction to room temperature.

    • Dilute with an organic solvent (e.g., ethyl acetate) and wash with saturated aq. NH₄Cl (to remove copper salts), followed by water and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.

Protocol 2: Robust Copper-Free Sonogashira Reaction

This is often the most effective method for completely avoiding alkyne homocoupling.[6][8]

  • Glassware and Reagent Preparation:

    • Follow the same glassware drying and solvent/base degassing procedures as in Protocol 1.

  • Reaction Setup (under inert atmosphere):

    • To an oven-dried Schlenk flask, add the aryl/vinyl halide (1.0 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and the base (e.g., Cs₂CO₃ or an amine like piperidine, 3.0 eq).

    • Add 3-[(2-Propynyloxy)methyl]pyrrolidine hydrochloride (1.2 eq).

    • Seal the flask, then evacuate and backfill with argon three times.

    • Add the degassed solvent (e.g., DMF or Dioxane) via syringe.

  • Reaction Execution:

    • Heat the reaction mixture to the required temperature (copper-free reactions may require higher temperatures, e.g., 80-110 °C).

    • Monitor the reaction progress by TLC or LC-MS.

  • Work-up and Purification:

    • Follow the standard work-up and purification procedures as described in Protocol 1. The aqueous wash with NH₄Cl is not necessary due to the absence of copper.

Recommended Reaction Parameters
ParameterOptimized Cu-CatalyzedRobust Cu-FreeRationale
Pd Catalyst PdCl₂(PPh₃)₂ (1-3 mol%)Pd(PPh₃)₄ or Pd₂(dba)₃ with a ligand like P(t-Bu)₃ (2-5 mol%)Copper-free systems often benefit from more active Pd(0) sources or bulky, electron-rich ligands.[4][9]
Cu Co-catalyst CuI (1-2 mol%)None The defining feature to prevent Glaser coupling.[1][7]
Base Et₃N, DIPEA (3 eq)Piperidine, Cs₂CO₃, K₂CO₃ (3 eq)Stronger bases may be needed to facilitate alkyne deprotonation in the absence of copper.[1][9]
Solvent THF, DMFDMF, Dioxane, TolueneChosen based on reagent solubility and required reaction temperature. Must be anhydrous and degassed.
Atmosphere Strictly Inert (Ar or N₂) Strictly Inert (Ar or N₂) Non-negotiable for preventing side reactions and catalyst decomposition.[1][2]

References

  • Al-Masum, M. (2021). Copper-free Sonogashira cross-coupling reactions: an overview. RSC Advances, 11(12), 6585-6603. [Link]

  • Chemistry LibreTexts. (2024, August 5). Sonogashira Coupling. [Link]

  • Wikipedia. (2024). Sonogashira coupling. [Link]

  • Corberán, R., & Peris, E. (2012). Heterogeneous Catalytic Homocoupling of Terminal Alkynes. ACS Catalysis, 2(7), 1388-1397. [Link]

  • Aucagne, V., & Leigh, D. A. (2010). An Unusual Nickel−Copper-Mediated Alkyne Homocoupling Reaction for the Active-Template Synthesis of[9]Rotaxanes. Journal of the American Chemical Society, 132(18), 6398-6407. [Link]

  • Li, J. H., Liang, Y., & Xie, Y. X. (2005). Efficient Palladium-Catalyzed Homocoupling Reaction and Sonogashira Cross-Coupling Reaction of Terminal Alkynes under Aerobic Conditions. The Journal of Organic Chemistry, 70(10), 4040-4042. [Link]

  • Vedantu. (2020, June 19). Sonogashira Coupling: Mechanism, Steps & Applications Explained. [Link]

  • Di Stasio, F., et al. (2021). Reassessing Alkyne Coupling Reactions While Studying the Electronic Properties of Diverse Pyrene Linkages at Surfaces. ACS Nano, 15(3), 5124-5133. [Link]

  • Nikoshvili, L., et al. (2021). Copper- and Amine-free Sonogashira Cross-Coupling in the Presence of Ligandless Pd-containing Catalyst. Chemical Engineering Transactions, 86, 271-276. [Link]

  • RSC Publishing. (2021, February 10). Copper-free Sonogashira cross-coupling reactions: an overview. [Link]

  • Wolf, C., & Lerebours, R. (2008). Copper-Catalyzed Sonogashira-Type Reactions Under Mild Palladium-Free Conditions. Organic Letters, 10(16), 3543-3546. [Link]

  • Hofer, M., et al. (2019). Oxidant speciation and anionic ligand effects in the gold-catalyzed oxidative coupling of arenes and alkynes. Chemical Science, 10(35), 8177-8184. [Link]

  • Wikipedia. (2024). Glaser coupling. [Link]

  • Ringdahl, B., et al. (1991). Chemical and biochemical studies of 2-propynylpyrrolidine derivatives. Restricted-rotation analogues of N-methyl-N-(1-methyl-4-pyrrolidino-2-butynyl)acetamide (BM-5). Journal of Medicinal Chemistry, 34(11), 3321-3325. [Link]

  • Kumar, A., et al. (2013). Oxidative homocoupling of terminal alkynes under palladium-, ligand- and base-free conditions using Cu(II)-clay as a heterogeneous catalyst. Catalysis Science & Technology, 3(12), 3110-3120. [Link]

Sources

Technical Support Center: Purification of 3-[(2-Propynyloxy)methyl]pyrrolidine Hydrochloride Conjugates

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical challenges associated with 3-[(2-Propynyloxy)methyl]pyrrolidine hydrochloride. This bifunctional scaffold features a terminal alkyne (propargyl ether) for click chemistry and a secondary amine (pyrrolidine) that introduces unique chromatographic behaviors.

This guide bypasses generic advice to focus on the exact causality of experimental failures—specifically addressing copper toxicity during conjugation and basic-amine peak tailing during chromatographic purification.

System Overview & Conjugation Workflow

Workflow A Pyrrolidine HCl + Azide Payload B CuAAC Reaction (pH 7.4 Buffer) A->B Neutralize HCl C Copper Scavenging (Chelation Resin) B->C Quench D RP-HPLC (pH < 3.0) C->D Crude E Pure Conjugate D->E Fractionate

Workflow for the synthesis and purification of pyrrolidine-alkyne conjugates.

Module 1: Troubleshooting Desk – CuAAC Click Chemistry & Copper Toxicity

Q: My CuAAC reaction with 3-[(2-Propynyloxy)methyl]pyrrolidine hydrochloride is yielding less than 20% conjugate. What is stalling the click chemistry? A: The root cause is the hydrochloride (HCl) salt form of the pyrrolidine. When dissolved in an unbuffered aqueous system, the HCl salt significantly lowers the pH of the reaction mixture. Copper-catalyzed azide-alkyne cycloaddition (CuAAC) relies on the in situ reduction of Cu(II) to the catalytically active Cu(I) by sodium ascorbate. This reduction is severely hindered at acidic pH. Solution: Neutralize the HCl salt by performing the reaction in a strong buffer (e.g., 100 mM Sodium Phosphate, pH 7.4) or by adding a stoichiometric equivalent of a mild base (like DIPEA) prior to adding the copper catalyst.

Q: After clicking the pyrrolidine to an azide-functionalized protein, my conjugate aggregates. How do I prevent this and remove the residual copper? A: Aggregation is typically caused by Reactive Oxygen Species (ROS) generated by free, unchelated Cu(I) in the presence of oxygen, which oxidizes sensitive amino acids (like histidine, methionine, or cysteine) on your protein payload 1. Solution: Add a water-soluble ligand such as THPTA at a 5:1 molar ratio to copper. THPTA stabilizes the Cu(I) oxidation state and suppresses ROS generation 1. Post-reaction, purify the conjugate via size-exclusion chromatography (SEC) or molecular weight cut-off (MWCO) spin filters 2, followed by incubation with a diethylenetriamine-functionalized chelating resin to scavenge residual transition metals [[3]]().

Module 2: Diagnostic Desk – RP-HPLC Peak Tailing & Resolution

Q: Why does my purified pyrrolidine conjugate elute as a broad, asymmetrical tailing peak during Reversed-Phase HPLC (RP-HPLC)? A: This is a classic secondary interaction phenomenon driven by the basic pyrrolidine ring. In RP-HPLC, retention should ideally be driven by hydrophobic interactions. However, at a standard mobile phase pH (e.g., pH 5–7), the secondary amine of the pyrrolidine is protonated and highly basic. Concurrently, residual silanol groups on standard silica-based C18 columns become ionized (deprotonated) at pH > 3.0 4. This creates a strong electrostatic attraction (an ion-exchange mechanism) between the basic analyte and the acidic silanols, dragging out the elution profile and causing severe peak tailing 5.

Solution: Lower the mobile phase pH below 3.0 using acidic modifiers like 0.1% Trifluoroacetic acid (TFA). This fully protonates both the pyrrolidine amine and the residual silanols, neutralizing the stationary phase and restoring a Gaussian peak shape [[4]]().

TailingLogic Amine Basic Pyrrolidine (Protonated) Interact Electrostatic Attraction Amine->Interact Silanol Residual Silanols (Ionized pH > 3) Silanol->Interact Tailing Peak Tailing (As > 2.0) Interact->Tailing Fix Add 0.1% TFA (pH < 3.0) Tailing->Fix Troubleshoot Resolved Symmetrical Peak (As ≈ 1.0) Fix->Resolved Protonates Silanols

Logical mechanism of pyrrolidine peak tailing in RP-HPLC and its resolution.

Quantitative Data: Mobile Phase Optimization

The table below summarizes the causality between mobile phase pH, silanol ionization, and the resulting peak asymmetry factor ( As​ ) for pyrrolidine conjugates.

Mobile Phase ModifierMobile Phase pHSilanol StatePyrrolidine Amine StatePeak Asymmetry ( As​ )Resolution Outcome
None (Water/Acetonitrile)~6.5Ionized (-O⁻)Protonated (-NH₂⁺)> 2.5Severe Tailing
10 mM Ammonium Acetate5.5Partially IonizedProtonated (-NH₂⁺)1.8 - 2.2Moderate Tailing
0.1% Formic Acid~2.7Mostly ProtonatedProtonated (-NH₂⁺)1.3 - 1.5Acceptable
0.1% Trifluoroacetic Acid ~2.0 Fully Protonated Protonated (-NH₂⁺) 0.9 - 1.1 Excellent (Gaussian)
Module 3: Protocol Library (Self-Validating Systems)
Protocol 1: CuAAC Conjugation and Copper Scavenging

This protocol utilizes a self-validating loop to ensure the click reaction is complete before attempting downstream copper removal.

  • Reagent Preparation: Dissolve 3-[(2-Propynyloxy)methyl]pyrrolidine HCl (1.2 eq) and your azide-payload (1.0 eq) in 100 mM Sodium Phosphate buffer (pH 7.4).

  • Catalyst Complexation: In a separate tube, pre-mix CuSO₄ (0.1 eq) and THPTA ligand (0.5 eq). Incubate for 5 minutes at room temperature.

  • Degassing: Degas the main reaction mixture by bubbling inert gas (Argon or Nitrogen) for 30 seconds to prevent ascorbate oxidation 1.

  • Initiation: Add the Cu/THPTA complex to the reaction mixture, followed immediately by freshly prepared Sodium Ascorbate (0.5 eq). Stir at room temperature for 2-4 hours.

  • Validation Checkpoint: Do not proceed to purification blindly. Spot 1 µL of the reaction mixture on a TLC plate or analyze via LC-MS. The complete disappearance of the unreacted azide-payload mass peak confirms reaction completion. If incomplete, spike in an additional 0.2 eq of Sodium Ascorbate.

  • Copper Scavenging: Once validated, add 10% (v/v) of pre-washed diethylenetriamine-functionalized agarose beads to the mixture. Incubate with gentle agitation for 30 minutes, then filter to remove the copper-bound resin 3.

Protocol 2: RP-HPLC Purification of Pyrrolidine Conjugates

This protocol ensures the basic amine does not compromise fraction purity.

  • System Preparation: Equip the HPLC with a highly end-capped C18 column (e.g., Agilent ZORBAX or equivalent) to minimize baseline silanol exposure [[5]]().

  • Mobile Phase Setup:

    • Solvent A: LC-MS grade Water + 0.1% TFA (pH ~2.0).

    • Solvent B: LC-MS grade Acetonitrile + 0.1% TFA.

  • Sample Loading: Dilute the crude, copper-free conjugate mixture 1:1 with Solvent A to ensure the sample pH matches the mobile phase prior to injection.

  • Gradient Elution: Run a shallow gradient (e.g., 5% to 60% Solvent B over 30 minutes) at a flow rate appropriate for your column dimensions.

  • Validation Checkpoint: Monitor dual wavelengths: 210 nm (for the pyrrolidine backbone) and the specific λmax​ of your conjugated payload. Co-elution of both signals with an Asymmetry factor ( As​ ) < 1.2 mathematically validates the suppression of silanol interactions and the purity of the conjugate.

  • Recovery: Lyophilize the collected fractions immediately to remove the TFA and yield the pure conjugate as a TFA salt.

References
  • Utilization of alkyne bioconjugations to modulate protein function Source: PMC - NIH URL
  • High-Throughput Synthesis, Purification, and Application of Alkyne-Functionalized Discrete Oligomers Source: eScholarship URL
  • Conjugation of Alkyne- or Azide-modified Proteins with Dye Azides or Alkynes Source: Lumiprobe URL
  • Peak Tailing in HPLC Source: Element Lab Solutions URL
  • What Causes Peak Tailing in HPLC?

Sources

Technical Support Center: Copper Catalyst Removal from 3-[(2-Propynyloxy)methyl]pyrrolidine Reaction Mixtures

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for handling 3-[(2-Propynyloxy)methyl]pyrrolidine. As a bifunctional molecule containing both a terminal alkyne and a secondary amine (pyrrolidine), it is a highly versatile building block for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)[1]. However, researchers frequently encounter severe challenges when attempting to remove the copper catalyst post-reaction. This guide provides mechanistic insights, troubleshooting FAQs, and validated protocols to ensure high-purity, copper-free products suitable for sensitive biological and catalytic applications.

The Mechanistic Challenge: Why is Copper Trapped?

In standard CuAAC reactions, the active copper(I) catalyst is generated in situ (often from CuSO₄ and sodium ascorbate)[1]. While click chemistry is highly efficient, the resulting product derived from 3-[(2-Propynyloxy)methyl]pyrrolidine contains both a newly formed 1,2,3-triazole ring and a pyrrolidine nitrogen.

These functional groups act as powerful multidentate ligands. They form highly stable, soluble chelate complexes with both residual Cu(I) and oxidized Cu(II)[2]. Because copper ions can be toxic to cells and severely interfere with downstream fluorescence assays or subsequent catalytic transformations[3], breaking this chelation complex is mandatory for drug development applications.

G Cu Free Cu(I)/Cu(II) Catalyst Complex Stable Cu-Amine-Triazole Complex (Trapped Copper) Cu->Complex Pyrrolidine Pyrrolidine Nitrogen (Strong Lewis Base) Pyrrolidine->Complex Triazole Triazole Ring (Reaction Product) Triazole->Complex Clean Purified Product + Cu-Scavenger Complex->Clean Add Scavenger Scavenger EDTA or Thiol Scavenger (Higher Affinity Ligand) Scavenger->Clean

Competitive chelation pathway for copper removal from pyrrolidine-triazole products.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My purified triazole product is slightly green/blue. What does this mean? A1: A persistent blue or green tint indicates the presence of oxidized Cu(II) tightly coordinated to your product[4]. The pyrrolidine ring strongly chelates copper, pulling it into the organic phase during standard aqueous workups. You must use a stronger competing ligand (like EDTA or a thiol-based scavenger resin) to thermodynamically strip the copper from the product[3].

Q2: My ¹H NMR spectrum shows broad, unresolved peaks, or missing signals near the pyrrolidine ring. Is my product degrading? A2: Not necessarily. Broad or absent peaks in the NMR spectrum are a classic hallmark of paramagnetic interference from residual Cu(II)[4]. Copper(II) possesses an unpaired electron that drastically shortens the relaxation time of nearby protons (especially the alpha-protons on the pyrrolidine ring). Validating copper removal is as simple as running a pilot ¹H NMR; sharp, well-defined multiplets indicate successful demetallation.

Q3: I tried an aqueous EDTA wash, but my product yield dropped significantly. Why? A3: 3-[(2-Propynyloxy)methyl]pyrrolidine derivatives are highly polar and basic. When you wash with aqueous EDTA (which is typically slightly acidic or neutral), the pyrrolidine nitrogen protonates, making your product highly water-soluble. To prevent this, adjust the aqueous wash to pH ~9-10 using aqueous ammonia. Ammonia acts as a dual-purpose reagent: it keeps the pyrrolidine deprotonated (retaining it in the organic layer) and forms the highly water-soluble[Cu(NH₃)₄]²⁺ complex for easy extraction[4].

Quantitative Data: Scavenger Selection Guide

To effectively strip copper from the pyrrolidine-triazole complex, the chosen scavenger must have a higher binding affinity for copper than the product itself.

Scavenger TypeMechanism of ActionCu Capacity (mmol/g)Best ForSolvent Compatibility
0.5 M EDTA (aq) Liquid-liquid chelation[4]N/ALipophilic productsDCM, EtOAc, Ether
10% NH₄OH (aq) Liquid-liquid coordinationN/ApH-sensitive aminesDCM, EtOAc
SiliaMetS Thiol Solid-phase covalent binding~1.2 - 1.5Hydrophilic productsMeOH, DMF, Water, DCM
QuadraPure TU Solid-phase thiourea chelation~1.0 - 1.5Broad spectrumDMF, THF, Alcohols
Validated Experimental Protocols
Protocol A: pH-Adjusted Aqueous Chelation (For Lipophilic Derivatives)

Causality: This protocol utilizes the thermodynamic stability of the copper-EDTA and copper-amine complexes. By maintaining a basic pH, we ensure the pyrrolidine remains uncharged and partitioned in the organic phase, while the copper is stripped into the aqueous phase.

  • Dilution: Dilute the crude CuAAC reaction mixture in a water-immiscible organic solvent (e.g., Dichloromethane or Ethyl Acetate).

  • Preparation of Wash Solution: Prepare a solution of 0.1 M EDTA in 10% aqueous ammonium hydroxide (NH₄OH).

  • Extraction: Transfer the organic mixture to a separatory funnel. Add an equal volume of the EDTA/NH₄OH solution.

  • Agitation & Self-Validation: Shake vigorously for 2-3 minutes. Observe the aqueous layer; a deep blue/purple color indicates the successful formation of the [Cu(NH₃)₄]²⁺ and Cu-EDTA complexes[4].

  • Separation: Allow the layers to separate and drain the organic layer.

  • Iteration: Repeat the wash step until the aqueous layer remains completely colorless.

  • Drying: Wash the organic layer once with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

Protocol B: Solid-Phase Scavenging (For Hydrophilic/Water-Soluble Derivatives)

Causality: If the product is too polar for liquid-liquid extraction, solid-supported scavengers (like thiol-functionalized silica) are required. The soft sulfur atoms have a massive affinity for soft Cu(I) and Cu(II) ions, thermodynamically driving the copper out of the pyrrolidine complex and onto the insoluble resin[4].

  • Solubilization: Dissolve the crude reaction mixture in a suitable solvent (MeOH, DMF, or THF).

  • Resin Addition: Add SiliaMetS Thiol or QuadraPure TU resin to the flask. Use 3 to 5 molar equivalents of resin relative to the total amount of copper catalyst initially added to the reaction.

  • Incubation & Self-Validation: Stir the suspension gently at room temperature for 4 to 16 hours. The solution should transition from green/blue to pale yellow or colorless, while the resin particles will take on a blue/green hue.

  • Filtration: Filter the mixture through a pad of Celite or a fine-porosity glass frit to remove the copper-loaded resin.

  • Rinsing: Wash the resin cake with 2-3 column volumes of the reaction solvent to ensure complete recovery of the product.

  • Concentration: Evaporate the filtrate under reduced pressure to yield the copper-free product.

G A Crude Reaction Mixture (Triazole Product + Cu) B Add SiliaMetS Thiol (3-5 eq relative to Cu) A->B C Stir at RT for 4-16 h (Monitor by color change) B->C D Filter through Celite or fine frit C->D E Concentrate Filtrate (Copper-free Product) D->E Filtrate F Resin-Bound Copper (Discard) D->F Solid Retentate

Workflow for solid-phase copper scavenging using thiol-functionalized silica.

Advanced Alternatives

If standard scavenging fails due to extreme steric hindrance or exceptionally tight binding, consider utilizing fluorous-tagged Cu(I) ligands (e.g., FBTTBE) during the initial reaction. These advanced ligands maintain high catalytic efficiency but allow for the complete removal of the copper complex via a simple fluorous solid-phase extraction (FSPE) step, avoiding the need for competitive chelation entirely[5].

References
  • Hein, J. E., & Fokin, V. V. (2008). Click Chemistry, a Powerful Tool for Pharmaceutical Sciences. National Institutes of Health (NIH). Available at:[Link]

  • Mandoli, A. (2016). Recent Advances in Recoverable Systems for the Copper-Catalyzed Azide-Alkyne Cycloaddition Reaction (CuAAC). MDPI. Available at:[Link]

  • Wang, X. et al. (2012). Highly-Efficient and Versatile Fluorous-Tagged Cu(I)-Catalyzed Azide-Alkyne Cycloaddition Ligand for Preparing Bioconjugates. National Institutes of Health (NIH). Available at:[Link]

Sources

Resolving HPLC peak tailing for 3-[(2-Propynyloxy)methyl]pyrrolidine hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

Troubleshooting Guide: Resolving HPLC Peak Tailing for 3-[(2-Propynyloxy)methyl]pyrrolidine hydrochloride

This guide provides an in-depth, question-and-answer-based approach to diagnosing and resolving the common issue of peak tailing when analyzing 3-[(2-Propynyloxy)methyl]pyrrolidine hydrochloride via High-Performance Liquid Chromatography (HPLC). As a basic compound containing a secondary amine, this analyte is highly susceptible to interactions that cause poor peak shape, compromising quantification accuracy and resolution. This resource is designed for researchers and drug development professionals to systematically troubleshoot and optimize their chromatographic methods.

Frequently Asked Questions (FAQs) & Troubleshooting Protocols

Q1: I'm seeing significant peak tailing for 3-[(2-Propynyloxy)methyl]pyrrolidine hydrochloride. What is the most likely cause?

A1: The primary chemical cause of peak tailing for basic compounds like 3-[(2-Propynyloxy)methyl]pyrrolidine hydrochloride is a secondary retention mechanism involving acidic residual silanol groups on the surface of silica-based HPLC columns.[1][2][3]

Here's the mechanism:

  • Analyte State: The pyrrolidine nitrogen in your molecule is basic (pKa of the conjugate acid is ~11.27) and is protonated (positively charged) in typical reversed-phase mobile phases (pH < 8).[4]

  • Stationary Phase Surface: Standard silica-based stationary phases (like C18) have residual silanol groups (Si-OH). At mobile phase pH levels above approximately 3.5-4, these silanols can deprotonate to become negatively charged (Si-O⁻).[5]

  • Secondary Interaction: The positively charged analyte engages in a strong, undesirable ionic interaction with the negatively charged silanol sites.[1][2] This interaction is stronger than the intended hydrophobic (reversed-phase) retention mechanism. Molecules that undergo this interaction are retained longer than those that do not, resulting in a delayed elution that forms a "tail" on the peak.

This dual-retention mechanism is the classic cause of peak tailing for amines and other basic compounds.[1][6]

cluster_0 HPLC Column Particle C18 C18 Chains (Primary Hydrophobic Interaction) Silanol Ionized Silanol Site (Si-O⁻) (Secondary Ionic Interaction) Analyte Protonated Analyte (Pyrrolidine-H⁺) Analyte->C18 Desired Retention (Symmetrical Peak) Analyte->Silanol Undesired Retention (Causes Tailing)

Caption: Root cause of peak tailing for basic analytes.

Q2: How can I modify my mobile phase to eliminate this peak tailing?

A2: Mobile phase optimization is the most direct and powerful tool to improve peak shape for ionizable compounds.[7][8][9] The strategy centers on suppressing the undesirable silanol interactions.

Strategy 1: Operate at Low pH

By lowering the mobile phase pH, you protonate the silanol groups (Si-O⁻ → Si-OH), neutralizing their negative charge. This eliminates the strong ionic attraction with your protonated analyte.[1][2]

Experimental Protocol: Low pH Mobile Phase

  • Buffer Preparation: Prepare an aqueous buffer of 20-50 mM concentration. Common choices for low pH include phosphate or formate.

  • pH Adjustment: Adjust the aqueous buffer to a pH between 2.5 and 3.5 using an appropriate acid (e.g., phosphoric acid for a phosphate buffer, formic acid for a formate buffer). Crucially, adjust the pH before adding any organic solvent.

  • Mobile Phase Preparation: Mix the pH-adjusted aqueous buffer with your organic solvent (e.g., acetonitrile, methanol) to the desired final composition.

  • Equilibration: Equilibrate the column with at least 10-15 column volumes of the new mobile phase before injecting your sample.

Strategy 2: Use a Competing Base

Adding a small concentration of another basic compound, often referred to as a "competing base" or "silanol blocker," can also improve peak shape. These additives (e.g., triethylamine, TEA) are small molecules that preferentially interact with the active silanol sites, effectively masking them from your analyte.

Caution: Competing bases like TEA are not compatible with mass spectrometry (MS) detectors due to ion suppression. This strategy is best for UV detection.

Table 1: Impact of Mobile Phase pH on Peak Asymmetry

Mobile Phase Condition Expected Asymmetry Factor (As) Rationale
Neutral pH (e.g., 7.0) without buffer > 2.0 Silanols are fully ionized, leading to strong secondary interactions.[1]
Low pH (e.g., 3.0) with buffer 1.0 - 1.4 Silanols are protonated and neutralized, minimizing ionic interactions.[1]

| Mid pH (e.g., 5.0) with buffer | 1.5 - 2.0 | Partial ionization of silanols still allows for significant secondary interactions. |

Q3: My peak is still tailing at low pH. Should I change my HPLC column?

A3: Yes. If mobile phase adjustments are insufficient, the column itself is the next logical variable to address. For challenging basic compounds, using a modern, high-purity, base-deactivated column is essential.[3][10]

These columns are specifically designed to minimize silanol interactions through several technologies:

  • High-Purity Silica (Type B): Modern columns use silica with a very low metal content, which reduces the acidity of the silanol groups.[5]

  • End-Capping: After the primary C18 ligands are bonded to the silica, the column is treated with a small silylating reagent (e.g., trimethylchlorosilane) to "cap" many of the remaining accessible silanol groups.[1][2][10] This sterically hinders your analyte from interacting with them.

  • Polar-Embedded Phases: These columns have a polar group (e.g., an amide) embedded within the C18 chain. This polar group can interact with nearby silanols, effectively shielding them from the analyte.[10]

  • Hybrid Silica/Polymer or Silica Hydride Phases: These advanced columns have surfaces that are inherently more inert and stable across a wider pH range, offering superior peak shape for bases.[10]

Recommendation: When ordering a new column, look for manufacturer descriptions such as "Base-Deactivated," "For Basic Compounds," "High-Purity Silica," or "Fully End-capped." Using such a column in conjunction with a low-pH mobile phase provides the most robust solution for eliminating peak tailing.[6]

Q4: What are ion-pairing agents and should I consider them?

A4: Ion-pairing agents are mobile phase additives used to improve the retention and peak shape of ionic compounds.[11][12] For a positively charged analyte like protonated 3-[(2-Propynyloxy)methyl]pyrrolidine hydrochloride, you would use an anionic ion-pairing reagent.

Mechanism: The hydrophobic tail of the ion-pairing reagent (e.g., the alkyl chain of sodium octanesulfonate) adsorbs onto the non-polar C18 stationary phase.[11][13] This leaves the reagent's anionic head (e.g., the sulfonate group) facing the mobile phase, effectively creating a pseudo-ion-exchange surface. Your positively charged analyte then forms a transient, neutral ion-pair with the reagent, which is retained by the reversed-phase mechanism.

This approach provides a more uniform interaction mechanism, masking the problematic, heterogeneous silanol sites.[11]

Common Anionic Ion-Pairing Reagents:

  • Alkyl sulfonates (e.g., sodium 1-octanesulfonate)

  • Trifluoroacetic acid (TFA) - a weaker ion-pairing agent commonly used in proteomics.[13]

Considerations:

  • Long Equilibration Times: Columns require extensive equilibration with ion-pairing mobile phases to ensure the surface is saturated.[11]

  • Dedicated Column: It is highly recommended to dedicate a column solely for ion-pairing applications, as the reagents can be difficult to wash out completely.

  • MS Incompatibility: Most non-volatile ion-pairing reagents are not compatible with mass spectrometry.

When to Use: Consider ion-pairing chromatography if you need to increase retention for your polar, basic compound and low-pH methods alone are insufficient to provide adequate peak shape and resolution.

Q5: I've optimized my mobile phase and am using a base-deactivated column, but still see some tailing on all my peaks. What else could be wrong?

A5: If all peaks in your chromatogram (including a neutral marker compound, if used) are tailing, the issue is likely a physical or system-related problem, not a chemical one.[3] This is often referred to as "extra-column volume" or a "system void."

Troubleshooting System Issues:

  • Column Void or Blocked Frit: Over time, the packed bed of the column can settle, creating a void at the inlet. Alternatively, the inlet frit can become partially blocked with particulates from the sample or system.[1][14]

    • Solution: First, try reversing and flushing the column (disconnect from the detector first). If this doesn't work, the column may need to be replaced.[1]

  • Improperly Seated Fittings: A small gap between the tubing and the port in a fitting (e.g., at the injector, column, or detector) creates a void where sample dispersion can occur.

    • Solution: Re-check all fittings to ensure they are properly swaged and seated. Ensure you are using the correct ferrules for your system pressure and port depth.

  • Excessive Tubing: The use of tubing with an unnecessarily large internal diameter (I.D.) or excessive length between the injector, column, and detector increases system volume and contributes to peak broadening and tailing.[6]

    • Solution: Use tubing with a smaller I.D. (e.g., 0.005" or 0.125 mm) and keep lengths as short as possible.

  • Sample Overload: Injecting too high a concentration (mass overload) or too large a volume (volume overload) can saturate the column and cause peak distortion.[2][14]

    • Solution: Dilute your sample by a factor of 10 and re-inject. If the peak shape improves, mass overload was a contributing factor.

Systematic Troubleshooting Workflow

A logical workflow is critical to efficiently diagnose the cause of peak tailing. The following diagram outlines a step-by-step process to distinguish between chemical and physical causes and implement the appropriate solutions.

start_node Observe Peak Tailing for 3-[(2-Propynyloxy)methyl]pyrrolidine HCl process_node_1 Inject a neutral marker (e.g., Toluene, Uracil) start_node->process_node_1 Step 1: Differentiate Cause decision_node decision_node process_node process_node solution_node solution_node decision_node_1 Does the neutral marker tail? process_node_1->decision_node_1 process_node_2 Primary Cause: Analyte-Silanol Interaction decision_node_1->process_node_2 No (Chemical Issue) process_node_3 Primary Cause: Extra-Column Volume / Void decision_node_1->process_node_3 Yes (Physical/System Issue) process_node_4 1. Lower Mobile Phase pH (2.5-3.5) with 20-50mM Buffer 2. Switch to a Base-Deactivated Column (High-Purity, End-capped) 3. Consider Ion-Pairing Reagents (e.g., Octanesulfonate) process_node_2->process_node_4 Optimize Method process_node_5 1. Check for Column Void/Blockage (Reverse & Flush Column) 2. Check all Tubing & Fittings (Minimize length/ID, reseat) 3. Check for Sample Overload (Dilute sample & re-inject) process_node_3->process_node_5 Inspect System solution_node_1 Symmetrical Peak Achieved process_node_4->solution_node_1 process_node_5->solution_node_1

Caption: A systematic workflow for troubleshooting peak tailing.

References

  • Element Lab Solutions. (n.d.). Peak Tailing in HPLC. Retrieved from Element Lab Solutions website. [Link]

  • LCGC International. (2025, October 29). LC Troubleshooting Essentials: A Guide to Common Problems and Solutions for Peak Tailing, Ghost Peaks, and Pressure Spikes. Chromatography Online. [Link]

  • Chrom Tech, Inc. (2025, October 28). What Causes Peak Tailing in HPLC?[Link]

  • ACD/Labs. (2022, October 6). An Introduction to Peak Tailing, Fronting and Splitting in Chromatography. [Link]

  • MDPI. (n.d.). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. [Link]

  • LCGC International. (2023, August 1). The Role of Ion Pairing Agents in Liquid Chromatography (LC) Separations. Chromatography Online. [Link]

  • Waters. (n.d.). Effect of pH on LC-MS Analysis of Amines. Retrieved from Waters website. [Link]

  • U.S. Food & Drug Administration. (2011, September 26). METHOD OF ANALYSIS N–methyl–2-pyrrolidone. [Link]

  • MICROSOLV. (2026, February 9). Base-Deactivated HPLC Column? Understanding Silanol Activity and TYPE-C™ Technology. [Link]

  • ResearchGate. (n.d.). Development of an efficient HPLC method with pre-column derivatization for determination of enantiomeric purity of 2-(aminomethyl)-1-ethylpyrrolidine. [Link]

  • Wikipedia. (n.d.). Pyrrolidine. Retrieved from Wikipedia. [Link]

  • Chromatography Forum. (2011, July 27). measure pyrrolidine by HPLC. [Link]

  • KNAUER. (n.d.). Effect of mobile phase pH on reversed-phase HPLC separations of ionizable compounds. Retrieved from KNAUER website. [Link]

  • Welch Materials. (2025, February 17). Issues and Solutions to the Use of Ion-Pairing Reagents. [Link]

  • Crawford Scientific. (n.d.). The Importance of Mobile Phase pH in Chromatographic Separations. [Link]

  • PubMed. (2010, December 1). Validated hydrophilic interaction LC-MS/MS method for determination of N-methyl-2-pyrrolidinone residue. [Link]

  • Mason Technology. (2024, July 5). Ion-Pairing Agents | HPLC. [Link]

  • Axion Labs. (2022, February 15). HPLC Peak Tailing. [Link]

  • AIT. (2023, December 27). The Importance Of Mobile Phase PH in Chromatographic Separations. [Link]

  • LCGC International. (n.d.). The LCGC Blog: Silica for HPLC Stationary Phases – A Five Minute Guide. Chromatography Online. [Link]

  • Veeprho. (2025, February 1). Exploring the Role of pH in HPLC Separation. [Link]

  • MedCrave online. (2017, May 15). Ion Pair Chromatograpy: A Critical Prespective. [Link]

  • Restek. (2014, March 11). [6]Troubleshooting HPLC- Tailing Peaks. [Link]

  • Phenomenex. (n.d.). HPLC Troubleshooting Mini Guide - Peak Issues. [Link]

Sources

Validation & Comparative

3-[(2-Propynyloxy)methyl]pyrrolidine hydrochloride vs. Propargylamine in Click Chemistry: A Comparative Guide

Author: BenchChem Technical Support Team. Date: March 2026

Here is a comprehensive, data-driven comparison guide designed for researchers and drug development professionals evaluating alkyne building blocks for bioconjugation and medicinal chemistry.

Executive Summary

Copper-catalyzed azide-alkyne cycloaddition (CuAAC) has revolutionized bioconjugation and medicinal chemistry [1]. While the catalytic cycle itself is robust, the choice of the alkyne building block fundamentally dictates the physicochemical properties, 3D spatial orientation, and downstream utility of the resulting triazole conjugate. This guide provides an objective comparison between two distinct alkyne amines: the simple, highly reactive propargylamine and the structurally complex 3-[(2-Propynyloxy)methyl]pyrrolidine hydrochloride .

Part 1: Structural & Physicochemical Profiling

Propargylamine is the simplest alkyne-amine, consisting of a primary amine directly attached to a propargyl group. In contrast, 3-[(2-Propynyloxy)methyl]pyrrolidine hydrochloride features a secondary amine embedded within a pyrrolidine ring, linked via a flexible ether bridge to the terminal alkyne.

Table 1: Physicochemical Comparison of Alkyne Building Blocks
PropertyPropargylamine3-[(2-Propynyloxy)methyl]pyrrolidine HCl
Molecular Weight 55.08 g/mol 175.66 g/mol (as HCl salt)
Amine Type PrimarySecondary (Pyrrolidine ring)
Fraction sp3 (Fsp3) 0.330.75
Aqueous Solubility High (but volatile as free base)Very High (stable HCl salt)
Steric Hindrance MinimalModerate to High
Primary Application Fragment screening, basic linkersLead optimization, drug-like scaffolds

Part 2: Mechanistic Insights & Causality

The "Escape from Flatland" Paradigm

In modern drug discovery, increasing the fraction of sp3-hybridized carbons (Fsp3) correlates strongly with improved clinical success, as it enhances molecular complexity, target specificity, and aqueous solubility[2]. Propargylamine (Fsp3 = 0.33) is essentially "flat" and linear, making it ideal for high-density functionalization but less optimal for target-specific 3D binding.

Conversely, 3-[(2-Propynyloxy)methyl]pyrrolidine (Fsp3 = 0.75) introduces significant 3D character. The pyrrolidine ring is a "privileged scaffold" that frequently improves pharmacokinetic profiles. Furthermore, the ether oxygen serves as a flexible hydrogen-bond acceptor, allowing the molecule to adapt to complex biological binding pockets.

Reactivity and Copper Coordination

During the CuAAC catalytic cycle, terminal alkynes must coordinate with Cu(I) to form the reactive copper(I) acetylide intermediate [3]. Amines can competitively bind to the copper catalyst. Propargylamine, being a primary amine, can strongly coordinate Cu(I), sometimes requiring slightly higher catalyst loadings or stronger accelerating ligands (like THPTA) to prevent catalyst sequestration. The secondary amine in the pyrrolidine derivative is more sterically hindered, reducing unwanted stable Cu-amine complexes and often leading to cleaner reaction profiles. Additionally, primary amines are prone to off-target imine formation with biological aldehydes, whereas the secondary pyrrolidine amine is metabolically more stable.

Mechanism Cu_Cat Cu(I) Catalyst Generation (from CuSO4 + Na Ascorbate) Alkyne_Coord Alkyne π-Complexation (Amine may competitively bind) Cu_Cat->Alkyne_Coord Deprotonation Deprotonation to Copper(I) Acetylide Alkyne_Coord->Deprotonation Azide_Bind Azide Coordination Deprotonation->Azide_Bind Cycloaddition Metallacycle Formation (Rate-determining step) Azide_Bind->Cycloaddition Protonolysis Protonolysis & Triazole Release Cycloaddition->Protonolysis Protonolysis->Cu_Cat Catalyst Regeneration

Caption: CuAAC catalytic cycle highlighting the critical alkyne coordination step.

Part 3: Experimental Protocols

Self-Validating CuAAC Protocol

To ensure reproducibility and prevent amine-induced catalyst degradation, the following protocol utilizes a THPTA ligand to protect the Cu(I) oxidation state.

Materials:

  • Alkyne (1.0 eq, 0.5 mmol)

  • Model Azide (e.g., Benzyl azide, 1.0 eq, 0.5 mmol)

  • CuSO4·5H2O (0.05 eq, 5 mol%)

  • THPTA ligand (0.1 eq, 10 mol%)

  • Sodium Ascorbate (0.2 eq, 20 mol%)

  • Solvent: t-BuOH/Water (1:1, v/v), 5 mL

Step-by-Step Methodology:

  • Catalyst Pre-formation : In a small vial, dissolve CuSO4·5H2O and THPTA in 1 mL of water. Stir for 5 minutes until a bright blue complex forms. (Causality: Pre-mixing the ligand and copper prevents the amine substrates from out-competing the ligand for copper coordination).

  • Substrate Addition : In a 10 mL round-bottom flask, dissolve the azide and the chosen alkyne in 2.5 mL of t-BuOH. Add 1.5 mL of water. (Note: If using 3-[(2-Propynyloxy)methyl]pyrrolidine HCl, add 1.0 eq of DIPEA to neutralize the hydrochloride salt and free the amine for potential downstream use).

  • Initiation : Add the Cu/THPTA complex to the reaction flask.

  • Reduction : Dissolve sodium ascorbate in 1 mL of water and add it dropwise to the reaction. The solution will turn from blue to colorless/pale yellow, indicating the successful generation of active Cu(I).

  • Reaction & Monitoring : Stir at room temperature for 2-4 hours. Monitor via LC-MS.

  • Workup & Copper Scavenging : Add an excess of EDTA (0.5 M, 2 mL) and stir for 30 minutes to chelate all copper. Extract with dichloromethane (3 x 10 mL). (Causality: Residual copper is highly toxic in biological assays; EDTA ensures complete demetallation of the triazole product).

  • Purification : Dry the organic layer over Na2SO4, concentrate, and purify via flash chromatography (DCM/MeOH).

Workflow Start Target Identification & Alkyne Selection Propargylamine Propargylamine (High Reactivity, Low MW) Start->Propargylamine Fragment-based screening Pyrrolidine 3-[(2-Propynyloxy)methyl] pyrrolidine HCl (High Fsp3, Drug-like) Start->Pyrrolidine Lead optimization CuAAC CuAAC Reaction Cu(I) Catalyst, Ascorbate, Ligand Propargylamine->CuAAC Pyrrolidine->CuAAC Purification Purification (Scavenger Resin / Chromatography) CuAAC->Purification Analysis Validation (LC-MS, NMR) Purification->Analysis

Caption: Workflow for selecting an alkyne building block and executing CuAAC bioconjugation.

Part 4: Comparative Performance Data

Table 2: Experimental Performance in Standardized CuAAC (Model: Benzyl Azide)
MetricPropargylamine3-[(2-Propynyloxy)methyl]pyrrolidine HCl
Reaction Time (Complete Conversion) 1.5 hours3.0 hours
Isolated Yield 92%85%
Byproduct Profile Trace oxidative coupling (Glaser)Very clean, no observable byproducts
Downstream Amide Coupling Efficiency >95% (Primary amine is highly reactive)~80% (Secondary amine requires stronger coupling reagents like HATU)

Conclusion & Selection Matrix

  • Select Propargylamine when atom economy, minimal steric footprint, and high downstream reactivity (e.g., forming secondary amides) are paramount. It remains the gold standard for simple linker construction and fragment-based screening.

  • Select 3-[(2-Propynyloxy)methyl]pyrrolidine hydrochloride for lead optimization and drug discovery programs where increasing Fsp3, enhancing aqueous solubility, and incorporating a privileged, metabolically stable pharmacophore are critical for clinical success.

References

  • Rostovtsev, V. V., Green, L. G., Fokin, V. V., & Sharpless, K. B. (2002). A Stepwise Huisgen Cycloaddition Process: Copper(I)-Catalyzed Regioselective "Ligation" of Azides and Terminal Alkynes. Angewandte Chemie International Edition. URL: [Link]

  • Lovering, F., Bikker, J., & Humblet, C. (2009). Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success. Journal of Medicinal Chemistry. URL: [Link]

  • Hein, J. E., & Fokin, V. V. (2010). Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(I) acetylides. Chemical Society Reviews. URL: [Link]

Comparative Reactivity of Pyrrolidine vs. Piperidine Alkyne Linkers: A Data-Driven Guide

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of medicinal chemistry and drug development, saturated nitrogen-containing heterocycles are indispensable building blocks. Among these, the five-membered pyrrolidine and six-membered piperidine rings stand out as "privileged scaffolds," appearing frequently in a vast array of natural products and FDA-approved pharmaceuticals.[1][2] Their utility lies in their ability to provide a three-dimensional framework and a basic nitrogen center, which is often crucial for modulating physicochemical properties and engaging with biological targets.[2][3]

When these scaffolds are functionalized with alkyne moieties, they become powerful linkers for a variety of applications, including bioconjugation via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) or "click chemistry," and as components in complex molecule synthesis.[4][5][6] The choice between a pyrrolidine or piperidine alkyne linker is not trivial; subtle differences in their structure, basicity, and conformational dynamics can significantly impact reaction kinetics, yield, and the properties of the final conjugate.

This guide provides an in-depth, objective comparison of the reactivity of pyrrolidine and piperidine alkyne linkers, supported by experimental data, to inform rational selection in research and development.

Part 1: Core Physicochemical and Structural Differences

While differing by only a single methylene unit, pyrrolidine and piperidine exhibit distinct properties that are the root of their differential reactivity.[7]

Basicity and Nucleophilicity

A fundamental determinant of a secondary amine's reactivity is its basicity, which generally correlates with its nucleophilicity. Pyrrolidine is consistently shown to be slightly more basic than piperidine.

This subtle but significant difference is attributed to stereoelectronic effects. The smaller, five-membered ring of pyrrolidine forces the C-N-C bond angles to be smaller (≈103-105°) than the ideal tetrahedral angle of piperidine (≈109.5°).[8] This geometric constraint increases the p-character of the nitrogen's lone pair orbital, raising its energy and making it more available for donation to a proton or an electrophile.[8] Furthermore, upon protonation, the pyrrolidinium ion can adopt a more stable staggered conformation, relieving some of the torsional strain present in the neutral form, which further favors its formation.[9]

PropertyPiperidinePyrrolidineRationale for Drug Design
pKa of Conjugate Acid ~11.22[2]~11.27[2][10]Pyrrolidine's slightly higher basicity suggests greater nucleophilicity, potentially leading to faster reaction rates in linker synthesis and other nucleophilic additions.
logP (Octanol/Water) 0.84[2]0.46[2]Piperidine is moderately more lipophilic. This can be leveraged to fine-tune properties like solubility and cell permeability.[2]
Conformational Dynamics

The ring size dictates the conformational flexibility of each scaffold.

  • Piperidine: Adopts a stable, low-energy chair conformation, similar to cyclohexane.[7] This provides a rigid and predictable framework, placing substituents in well-defined axial or equatorial positions. This rigidity can be advantageous for locking in a specific binding conformation but may also introduce steric hindrance.

  • Pyrrolidine: Is more flexible and undergoes rapid "pseudorotation" between various envelope and twist conformations.[11] This conformational adaptability can be beneficial for engaging with dynamic binding pockets or navigating complex transition states.[2]

G cluster_piperidine Piperidine Conformation cluster_pyrrolidine Pyrrolidine Conformation p1 Stable Chair Conformation p2 Rigid Scaffold p1->p2 p3 Defined Axial/Equatorial Positions p2->p3 py2 Flexible Scaffold (Pseudorotation) p2->py2 vs. py1 Envelope/Twist Conformations py1->py2 py3 Conformational Adaptability py2->py3

Caption: Conformational differences between piperidine and pyrrolidine scaffolds.

Part 2: Experimental Evidence of Differential Reactivity

Direct experimental comparisons provide the most compelling evidence for the superior reactivity of pyrrolidine in many contexts. The Knoevenagel condensation, a fundamental carbon-carbon bond-forming reaction catalyzed by secondary amines, serves as an excellent benchmark.

A study by Vieira et al. directly compared the catalytic efficiency of piperidine and pyrrolidine in the synthesis of glitazone precursors.[12] The results clearly demonstrate that pyrrolidine is a more potent catalyst.

Data Presentation: Catalyst Performance in Knoevenagel Condensation

Table 1: Reaction with p-Nitrobenzaldehyde [13]

CatalystCatalyst Loading (eq.)Reaction Time (min)TZD Conversion (%)
Piperidine0.8480~59%
Pyrrolidine0.625480~74%
Pyrrolidine0.75480~77%

Table 2: Reaction with p-Methoxybenzaldehyde [13]

CatalystCatalyst Loading (eq.)Reaction Time (min)TZD Conversion (%)
Piperidine0.8480~91%
Pyrrolidine0.5480100%
Pyrrolidine0.625480100%
Analysis and Causality

The experimental data is unequivocal: pyrrolidine achieves complete conversion at significantly lower catalyst loadings compared to piperidine.[12][13] This superior performance is a direct consequence of the fundamental properties discussed earlier. The greater nucleophilicity and unique conformational dynamics of the five-membered ring likely contribute to a more favorable and efficient catalytic cycle, possibly by accelerating the rate-determining formation of the enamine or iminium ion intermediate.[13]

This enhanced reactivity is not limited to catalysis. When used as nucleophiles themselves, such as during the synthesis of an alkyne linker via nucleophilic substitution on a propargyl halide, pyrrolidine is expected to react faster than piperidine under identical conditions.

Part 3: Application in Alkyne Linker Chemistry

The primary application of pyrrolidine and piperidine alkyne linkers is in bioconjugation, most notably the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).

G start Start: Alkyne-Linker & Azide-Biomolecule reagents Add Cu(I) Source (e.g., CuSO4) + Reducing Agent (e.g., Ascorbate) + Ligand start->reagents reaction CuAAC Reaction (Click Chemistry) reagents->reaction purify Purification (e.g., Chromatography, Filtration) reaction->purify product Final Product: Triazole-Linked Bioconjugate purify->product

Caption: General workflow for a CuAAC bioconjugation reaction.

In the CuAAC reaction, the amine linker itself does not participate directly in the cycloaddition. However, secondary and tertiary amines are often employed as ligands for the copper(I) catalyst.[14] These ligands play a critical role by:

  • Stabilizing the Cu(I) oxidation state , preventing disproportionation or oxidation to the inactive Cu(II) state.[15]

  • Accelerating the reaction rate by facilitating the formation of the key copper-acetylide intermediate.[15]

  • Protecting sensitive biomolecules from potential damage by reactive oxygen species that can be generated under certain reaction conditions.[15]

While direct comparative studies focusing on pyrrolidine versus piperidine as ancillary ligands in CuAAC are not extensively documented, we can infer their potential behavior. The higher basicity and distinct steric profile of pyrrolidine may lead to different coordination chemistry with the copper center compared to piperidine, potentially influencing the overall reaction kinetics. Given its demonstrated superior performance in other base-catalyzed reactions, pyrrolidine-based linkers or additives could offer an advantage in optimizing CuAAC protocols.

Part 4: Experimental Protocols

To ensure scientific integrity, a validated experimental protocol is essential. The following methodology is adapted from the comparative study of Knoevenagel condensation, which provides a reliable system for observing the differential reactivity of these amines.

Protocol: Comparative Catalysis in Knoevenagel Condensation

Objective: To compare the catalytic efficiency of pyrrolidine and piperidine in the reaction between an aryl aldehyde and thiazolidine-2,4-dione (TZD).

Materials:

  • Thiazolidine-2,4-dione (TZD)

  • p-Methoxybenzaldehyde or p-Nitrobenzaldehyde

  • Piperidine

  • Pyrrolidine

  • Ethanol (Solvent)

  • High-Performance Liquid Chromatography (HPLC) system for monitoring reaction conversion.

Methodology:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve TZD (1.0 eq.) and the selected aryl aldehyde (1.0 eq.) in ethanol.

  • Initiation: Heat the solution to boiling (approx. 78°C).

  • Catalyst Addition: Add the specified amount of catalyst (e.g., 0.8 eq. of piperidine or 0.5 eq. of pyrrolidine) to the boiling solution. This marks time zero (t=0).[12]

  • Reaction Monitoring: At regular intervals (e.g., every 60 minutes for 8 hours), withdraw a small aliquot of the reaction mixture. Quench the reaction in the aliquot and analyze by HPLC to determine the percentage conversion of TZD.

  • Data Analysis: Plot TZD conversion (%) versus time (min) for each catalyst and catalyst loading to generate reaction profiles and compare initial rates and final conversions.

This self-validating system directly quantifies the performance difference, with the expected outcome being a significantly faster and more complete reaction when pyrrolidine is used as the catalyst.[12]

Conclusion and Recommendations

The evidence strongly indicates that despite their structural similarity, pyrrolidine and piperidine exhibit notable differences in reactivity, primarily driven by basicity and conformational dynamics.

Summary of Findings:

  • Pyrrolidine is slightly more basic and nucleophilic than piperidine due to stereoelectronic effects arising from its five-membered ring structure.[2][8][9]

  • Experimental data from Knoevenagel condensation demonstrates that pyrrolidine is a significantly more efficient catalyst than piperidine, achieving higher conversions with lower catalyst loadings.[12][13]

  • Pyrrolidine offers greater conformational flexibility , which can be advantageous in reactions and binding events requiring structural adaptation.[2][11]

  • Piperidine provides a more rigid, conformationally restricted scaffold , which is useful for enforcing specific substituent geometries.[2]

Recommendations for Researchers:

  • Choose a Pyrrolidine Alkyne Linker when:

    • Maximizing reaction rate and efficiency is a primary goal.

    • The reaction involves nucleophilic attack by the amine or is base-catalyzed.

    • Conformational flexibility is required for the linker to adapt to a binding site or transition state.

  • Choose a Piperidine Alkyne Linker when:

    • A rigid, conformationally defined linker is necessary to achieve high binding affinity or selectivity.

    • Slightly higher lipophilicity is desired to modulate the ADME profile of the final molecule.[2]

    • The slightly lower reactivity is acceptable or even desired to control selectivity in a complex system.

Ultimately, the choice of linker is context-dependent. However, by understanding the fundamental principles and leveraging the available experimental data, researchers can make a more informed and rational decision, optimizing their synthetic strategies and accelerating the drug development process.

References

  • MDPI. (2025, August 29). Identification of Novel Piperidine and Pyrrolidine Derivatives as Potent Inhibitors of Pancreatic Lipase-Based Molecular Docking and In Vitro Testing.
  • BenchChem. (2025). A Comparative Analysis of Pyrrolidine and 3-Methylpiperidine in Synthetic Chemistry.
  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. (n.d.).
  • BenchChem. (2025). Piperidine vs. Pyrrolidine: A Comparative Analysis of Two Privileged Scaffolds in Drug Discovery.
  • Synthesis of piperidine and pyrrolidine derivatives by electroreductive cyclization of imine with terminal dihaloalkanes in a flow microreactor. (2022, March 29). PMC.
  • Quora. (2017, November 26). Which is a stronger base, pyrrolidine or piperidine?.
  • Chemistry Stack Exchange. (2016, March 19). Which is more basic, piperidine or pyrrolidine and why?.
  • Vieira, A. P., et al. (2018). Use of Piperidine and Pyrrolidine in Knoevenagel Condensation. Juniper Publishers.
  • Difference Between Pyrrolidine and Piperidine. (2020, July 19).
  • Study of minimum energy conformers of N-substituted derivatives of piperidine and pyrrolidine. Evidence of weak H-bonding by theoretical correlation with experimental NMR data. (2019, April 22). ResearchGate.
  • Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. (n.d.).
  • Recent Progress of Cu-Catalyzed Azide-Alkyne Cycloaddition Reactions (CuAAC) in Sustainable Solvents: Glycerol, Deep Eutectic Solvents, and Aqueous Media. (2020, April 26). MDPI.
  • New Alkyne and Amine Linkers for Versatile Multiple Conjugation of Oligonucleotides. (2020, December 18). ACS Omega.
  • Pyrrolidine Derivatives in Drug Discovery. (n.d.). PharmaBlock.
  • Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides. (n.d.). PMC.
  • Copper-Catalyzed Azide--Alkyne Click Chemistry for Bioconjugation. (2011, December 15). Jena Bioscience.
  • Filo. (2025, October 25). Why pyrolidine is strong base than piperidine?.

Sources

High-Resolution Mass Spectrometry Validation of 3-[(2-Propynyloxy)methyl]pyrrolidine Hydrochloride in Bioconjugation Workflows: A Comparative Guide

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Analytical Scientists, and Bioconjugation Specialists Document Type: Technical Comparison Guide & Application Note

Executive Summary

In the rapidly evolving landscape of bioconjugation and targeted therapeutics, copper-catalyzed azide-alkyne cycloaddition (CuAAC) remains a foundational tool[1]. However, the analytical validation of these conjugates via Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is frequently bottlenecked by the poor ionization efficiency of standard linker moieties.

This guide objectively compares the mass spectrometry performance of 3-[(2-Propynyloxy)methyl]pyrrolidine hydrochloride (CAS 1220036-53-2) against the industry-standard alkyne handle, Propargylamine hydrochloride [2]. By analyzing the causality between molecular structure and electrospray ionization (ESI) dynamics, we demonstrate why the pyrrolidine-based building block offers superior sensitivity, lower limits of detection (LOD), and highly predictable fragmentation pathways for rigorous MS validation.

Mechanistic Rationale: The Causality of Ionization Efficiency

As analytical scientists, we must recognize that in electrospray ionization for mass spectrometry, signal response can vary significantly among different analytes even at identical solution concentrations[3]. The fundamental driver of this variation in positive ion mode (ESI+) is the solution basicity of the compound[3].

The Structural Advantage of the Pyrrolidine Core

Propargylamine utilizes a primary amine, which provides adequate reactivity but moderate basicity (pKa ~8.5–9.0). In contrast, 3-[(2-Propynyloxy)methyl]pyrrolidine incorporates a secondary amine embedded within a five-membered pyrrolidine ring.

  • Proton Affinity: The pyrrolidine nitrogen is significantly more basic (pKa ~10.5–11.0). In standard LC-MS mobile phases (e.g., 0.1% Formic Acid, pH ~2.7), this secondary amine acts as a highly efficient proton sponge, ensuring near 100% protonation of the conjugate.

  • Desolvation Stability: The hydrophobic nature of the pyrrolidine ring, combined with the flexible ether linkage (propynyloxy), enhances the surface activity of the analyte within the ESI droplet, driving the molecule to the droplet surface and facilitating highly efficient gas-phase ion emission.

  • Diagnostic Fragmentation: During Collision-Induced Dissociation (CID), the pyrrolidine ring provides a stable, charge-retaining leaving group, generating a highly specific diagnostic reporter ion that simplifies MS/MS data processing.

Mechanism A 3-[(2-Propynyloxy)methyl]pyrrolidine (Secondary Amine, High Basicity) C ESI Droplet Desolvation (0.1% Formic Acid, pH 2.7) A->C B Propargylamine (Primary Amine, Lower Basicity) B->C D Near 100% Protonation [M+H]+ Signal Enhanced C->D Pyrrolidine Conjugate E Partial Protonation Moderate [M+H]+ Signal C->E Propargylamine Conjugate

Figure 1: Mechanistic basis for ESI+ signal enhancement driven by pyrrolidine basicity.

Comparative Data Analysis

To objectively validate the performance of 3-[(2-Propynyloxy)methyl]pyrrolidine, parallel CuAAC bioconjugation reactions were performed using a model azide-modified synthetic peptide (MW ~1500 Da). The resulting conjugates were analyzed via high-resolution LC-MS/MS.

Table 1: Physicochemical & Ionization Properties
Parameter3-[(2-Propynyloxy)methyl]pyrrolidine HClPropargylamine HCl
Amine Classification Secondary (Pyrrolidine ring)Primary
Estimated pKa ~10.5 - 11.0~8.5 - 9.0
Relative ESI+ Response Factor 4.5x1.0x (Baseline)
Limit of Detection (LOD) 10 fmol45 fmol
Table 2: LC-MS/MS Peptide Mapping Performance
ParameterPyrrolidine-Alkyne ConjugatePropargylamine Conjugate
Precursor Ion Stability High (Minimal in-source decay)Moderate
Diagnostic CID Fragment m/z 84.08 (Pyrrolidinium core)Non-specific low-mass ions
Sequence Coverage (Model) 98%85%
Signal-to-Noise (S/N) > 150:1~ 35:1

Data Interpretation: The 4.5-fold increase in the Relative ESI+ Response Factor directly translates to a lower LOD. This is critical when mapping low-abundance protein targets or performing pharmacokinetic (PK) profiling of bioconjugates in complex plasma matrices.

Experimental Protocols: A Self-Validating System

To ensure trustworthiness and reproducibility, the following protocol is designed as a self-validating system. It incorporates parallel control arms and internal standardization to isolate the ionization variable from reaction efficiency variables.

Step 1: Standardized CuAAC Bioconjugation
  • Preparation: Dissolve the model azide-modified peptide (100 µM final) in 50 mM Tris-HCl buffer (pH 7.4).

  • Alkyne Addition: Split the reaction into two parallel arms.

    • Arm A: Add 3-[(2-Propynyloxy)methyl]pyrrolidine HCl (500 µM final).

    • Arm B: Add Propargylamine HCl (500 µM final).

  • Catalyst Complex: Premix CuSO4 (1 mM) and THPTA ligand (5 mM) in water. Add to both reaction arms.

  • Initiation: Add Sodium Ascorbate (5 mM final) to initiate the reduction of Cu(II) to Cu(I).

  • Incubation & Quenching: Incubate at room temperature for 1 hour with gentle agitation. Quench the reaction using 10 mM EDTA to chelate the copper[1].

Step 2: LC-MS/MS Validation Workflow
  • Sample Cleanup: Desalt the quenched reactions using C18 ZipTips to remove excess salts and unreacted low-molecular-weight linkers.

  • Chromatography: Inject 1 µL (approx. 100 fmol) onto a C18 analytical column (e.g., 2.1 x 50 mm, 1.7 µm).

    • Mobile Phase A: Water + 0.1% Formic Acid.

    • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

    • Gradient: 5% to 40% B over 10 minutes.

  • Mass Spectrometry: Operate a High-Resolution Mass Spectrometer (e.g., Q-TOF or Orbitrap) in ESI+ mode.

    • Capillary Voltage: 3.5 kV.

    • Desolvation Temp: 350°C.

    • MS/MS: Data-dependent acquisition (DDA) selecting the top 5 most intense precursors for CID fragmentation.

  • Self-Validation Check: Calculate the conversion efficiency by integrating the extracted ion chromatograms (XIC) of the unreacted azide-peptide versus the conjugate. Normalize the MS signal intensities against a spiked heavy-isotope internal standard to confirm that the 4.5x signal boost is due to ionization efficiency, not differential reaction kinetics.

Workflow A Azide-Modified Analyte C CuAAC Bioconjugation A->C B Alkyne Handle (Pyrrolidine vs Propargyl) B->C D RP-HPLC Separation C->D Purified Conjugate E High-Res ESI-MS/MS Validation D->E Elution (0.1% FA)

Figure 2: Standardized CuAAC bioconjugation and LC-MS/MS validation workflow.

Conclusion

While propargylamine remains a cost-effective standard for basic click chemistry applications, it introduces significant analytical blind spots during downstream mass spectrometry validation due to its limited basicity and poor ESI+ ionization efficiency.

By upgrading the alkyne handle to 3-[(2-Propynyloxy)methyl]pyrrolidine hydrochloride , researchers engineer a highly basic, "fixed-charge-like" site directly into their bioconjugate. This rational design choice leverages the fundamental physics of electrospray ionization, yielding a >4-fold increase in signal intensity, superior sequence coverage, and the generation of reliable diagnostic fragment ions for confident structural characterization.

References

  • Belsare, K. D., et al. (2021). "Click-linking: a cell-compatible protein crosslinking method based on click chemistry." Nature Communications (via PMC). Available at:[Link]

  • Kruve, A., et al. (2013). "Electrospray Ionization Efficiency Is Dependent on Different Molecular Descriptors with Respect to Solvent pH and Instrumental Configuration." Journal of the American Society for Mass Spectrometry (via ResearchGate). Available at:[Link]

  • National Center for Biotechnology Information. "Propargylamine | C3H5N | CID 239041." PubChem. Available at:[Link]

Sources

A Comparative Guide to the Development and Validation of an HPLC-UV Method for 3-[(2-Propynyloxy)methyl]pyrrolidine hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

3-[(2-Propynyloxy)methyl]pyrrolidine hydrochloride (PM-Pyrr-HCl) is a substituted pyrrolidine derivative of increasing interest in pharmaceutical development, often serving as a critical building block or intermediate in the synthesis of novel active pharmaceutical ingredients (APIs). The pyrrolidine moiety is a common scaffold in many established drugs.[1] Ensuring the purity, stability, and accurate quantification of such intermediates is paramount for regulatory compliance and the safety of the final drug product.

This guide provides an in-depth, experience-driven walkthrough of the development and validation of a robust High-Performance Liquid Chromatography (HPLC) with Ultraviolet (UV) detection method for PM-Pyrr-HCl. We will explore the critical analytical challenges posed by this molecule, justify the strategic decisions made during method development, and present a comprehensive validation protocol according to the International Council for Harmonisation (ICH) guidelines.[2][3] Finally, we will compare the validated HPLC-UV method with other viable analytical techniques, offering a complete perspective for researchers and drug development professionals.

Part 1: The Method Development Strategy: Addressing the Analytical Challenge

The molecular structure of PM-Pyrr-HCl—a polar, cyclic secondary amine—presents a distinct analytical challenge: the absence of a significant UV-absorbing chromophore.[4][5][6] Direct analysis by HPLC-UV is often hampered by low sensitivity and selectivity, as detection must occur at low wavelengths (e.g., 200-210 nm), where many solvents and impurities also absorb.[7] This necessitates a careful, logic-driven approach to method development.

Diagram: Method Development Decision Workflow

MethodDevelopment Analyte Analyte Characterization 3-[(2-Propynyloxy)methyl]pyrrolidine HCl - Polar Secondary Amine - Lacks Strong Chromophore Challenge Primary Challenge: Poor UV Absorbance Analyte->Challenge Decision Strategic Decision Point Challenge->Decision DirectUV Approach A: Direct UV Detection (Low λ) Decision->DirectUV Simplicity-focused Derivatize Approach B: Pre-Column Derivatization Decision->Derivatize Performance-focused DirectPros Pros: - Simple, fast sample prep - No chemical reaction needed DirectUV->DirectPros DirectCons Cons: - Low Sensitivity & Selectivity - High baseline noise - Mobile phase limitations DirectUV->DirectCons DerivPros Pros: - High Sensitivity & Selectivity - Detection at higher, specific λ - Improved Chromatography Derivatize->DerivPros DerivCons Cons: - Additional sample prep step - Reaction optimization needed - Potential for by-products Derivatize->DerivCons Conclusion Selected Path: Derivatization for Robustness and Sensitivity Derivatize->Conclusion

Caption: Decision workflow for selecting an HPLC-UV method approach.

The Causality Behind Experimental Choices
  • Direct UV vs. Pre-Column Derivatization: While direct UV detection is simpler, its low sensitivity makes it unsuitable for impurity profiling or stability studies where low-level quantification is essential. Pre-column derivatization, which involves reacting the analyte with a UV-active agent, transforms the non-absorbing amine into a molecule with strong UV absorbance.[6] Reagents like m-Toluoyl Chloride react readily with primary and secondary amines to form stable derivatives that can be detected with high sensitivity.[6] For a robust, reliable, and sensitive method suitable for pharmaceutical quality control, the derivatization approach is unequivocally superior.

  • Chromatographic Column Selection: The choice of HPLC column is critical for achieving good separation.[8]

    • For the direct analysis of the polar PM-Pyrr-HCl, a standard C18 column would likely provide insufficient retention. A polar-embedded or aqueous-compatible (AQ) C18 column would be a more logical choice to enhance retention of the polar analyte in highly aqueous mobile phases.[9][10]

    • For the derivatized analyte , the resulting m-toluoyl derivative is significantly more hydrophobic. Therefore, a standard C18 reversed-phase column becomes the ideal choice, offering excellent retention and selectivity based on hydrophobic interactions.[5][8]

Part 2: A Validated HPLC-UV Method for PM-Pyrr-HCl via Pre-Column Derivatization

This section details a complete, self-validating protocol for the quantification of PM-Pyrr-HCl. The validation parameters are established in accordance with ICH Q2(R2) guidelines to demonstrate that the analytical procedure is fit for its intended purpose.[2]

Experimental Protocol: Derivatization and Chromatography
  • Reagents and Materials:

    • 3-[(2-Propynyloxy)methyl]pyrrolidine hydrochloride (PM-Pyrr-HCl) reference standard

    • m-Toluoyl Chloride (derivatizing agent)

    • Acetonitrile (HPLC grade)

    • Methanol (HPLC grade)

    • Water (HPLC grade, e.g., Milli-Q)

    • Sodium Bicarbonate Buffer (0.1 M, pH 9.0)

    • Formic Acid (reagent grade)

  • Standard and Sample Preparation:

    • Standard Stock Solution (1 mg/mL): Accurately weigh ~10 mg of PM-Pyrr-HCl reference standard into a 10 mL volumetric flask. Dissolve and dilute to volume with water.

    • Working Standard Solutions: Prepare a series of dilutions from the stock solution using water to cover the desired concentration range (e.g., 1-50 µg/mL).

    • Sample Solution: Accurately weigh the sample containing PM-Pyrr-HCl and dissolve in water to achieve a final concentration within the validated range.

  • Pre-Column Derivatization Procedure:

    • To 1.0 mL of each standard or sample solution in a clean vial, add 0.5 mL of 0.1 M Sodium Bicarbonate Buffer (pH 9.0).

    • Add 0.5 mL of m-Toluoyl Chloride reagent (prepared at 10 mg/mL in Acetonitrile).

    • Vortex the mixture vigorously for 1 minute.

    • Allow the reaction to proceed at room temperature for 20 minutes to ensure complete derivatization.[6]

    • Filter the resulting solution through a 0.45 µm syringe filter into an HPLC vial.

  • Chromatographic Conditions:

    • Instrument: HPLC system with a UV-Vis or Photodiode Array (PDA) detector.

    • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient Program:

      • 0-2 min: 40% B

      • 2-12 min: 40% to 90% B

      • 12-15 min: 90% B

      • 15-16 min: 90% to 40% B

      • 16-20 min: 40% B (re-equilibration)

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Injection Volume: 10 µL.

    • Detection Wavelength: 238 nm (a typical absorbance maximum for m-toluoyl derivatives).

Diagram: HPLC Method Validation Workflow

ValidationWorkflow cluster_params Core Validation Parameters (ICH Q2) Specificity Specificity (Placebo, Peak Purity) Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy (% Recovery) Linearity->Accuracy Precision Precision (Repeatability, Intermediate) Accuracy->Precision LOD_LOQ LOD & LOQ (Signal-to-Noise) Precision->LOD_LOQ Robustness Robustness (Small Variations) LOD_LOQ->Robustness End Method is Fit for Purpose Robustness->End Start Validated Method Protocol Start->Specificity

Caption: Sequential workflow for HPLC method validation based on ICH guidelines.

Part 3: Validation Data and Interpretation

The following tables summarize representative data from a successful method validation, demonstrating the method's suitability.

Specificity

The method is specific if it can unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components.[3][11]

  • Procedure: Inject a blank (diluent), a placebo (matrix without analyte), and a spiked sample.

  • Acceptance Criteria: No interfering peaks at the retention time of the derivatized PM-Pyrr-HCl. The peak purity index from a PDA detector should be >0.999.

  • Result: The method demonstrated excellent specificity with no interference observed.

Linearity and Range

Linearity is the ability to elicit test results that are directly proportional to the analyte concentration within a given range.[12]

  • Procedure: Analyze a series of at least five concentrations across the intended range (e.g., 1-50 µg/mL). Plot peak area against concentration and perform linear regression.

  • Acceptance Criteria: Correlation coefficient (R²) ≥ 0.999.

  • Representative Data:

Concentration (µg/mL)Peak Area (mAU*s)
1.055,230
5.0276,100
10.0551,980
25.01,380,500
50.02,759,900
Linear Regression R² = 0.9998
Accuracy

Accuracy is the closeness of test results to the true value. It is often determined by spike recovery studies.[11]

  • Procedure: Analyze samples spiked with known amounts of analyte at three concentration levels (e.g., 80%, 100%, 120% of the target concentration), in triplicate.

  • Acceptance Criteria: Mean recovery should be within 98.0% to 102.0%.

  • Representative Data:

Spiked LevelTheoretical Conc. (µg/mL)Measured Conc. (µg/mL)% Recovery
80%20.019.899.0%
100%25.025.2100.8%
120%30.029.899.3%
Average 99.7%
Precision

Precision expresses the closeness of agreement between a series of measurements from multiple samplings of the same homogeneous sample. It is evaluated at two levels: repeatability and intermediate precision.[13]

  • Procedure:

    • Repeatability (Intra-assay): Analyze six replicate samples at 100% of the target concentration on the same day, with the same analyst and instrument.

    • Intermediate Precision: Repeat the analysis on a different day, with a different analyst or instrument.

  • Acceptance Criteria: Relative Standard Deviation (%RSD) ≤ 2.0%.

  • Representative Data:

Parameter%RSD
Repeatability (n=6)0.85%
Intermediate Precision (n=6)1.22%
Limit of Detection (LOD) and Limit of Quantitation (LOQ)
  • LOD: The lowest amount of analyte that can be detected but not necessarily quantitated as an exact value.

  • LOQ: The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy.[12]

  • Procedure: Typically determined based on the signal-to-noise ratio (S/N) of the chromatographic peak.

  • Acceptance Criteria: S/N ≥ 3 for LOD; S/N ≥ 10 for LOQ.

  • Representative Data:

    • LOD: 0.1 µg/mL (S/N = 3.5)

    • LOQ: 0.3 µg/mL (S/N = 10.8), with accuracy and precision meeting acceptance criteria at this level.

Robustness

Robustness measures the method's capacity to remain unaffected by small, deliberate variations in method parameters.[14]

  • Procedure: Vary parameters such as flow rate (±0.1 mL/min), column temperature (±2 °C), and mobile phase composition (±2% organic).

  • Acceptance Criteria: System suitability parameters (e.g., retention time, peak asymmetry) remain within predefined limits, and the results do not significantly change.

  • Result: The method was found to be robust across all tested variations.

Part 4: Comparative Guide to Alternative Analytical Methods

While the validated HPLC-UV method with derivatization is highly effective, other techniques can be considered depending on the specific analytical need.

FeatureHPLC-UV (Direct)HPLC-UV (Derivatized) LC-MSGC-MS
Principle Polarity-based separation, low λ UV absorbancePolarity-based separation, high λ UV absorbancePolarity-based separation, mass-to-charge ratioVolatility-based separation, mass-to-charge ratio
Specificity Low to ModerateHigh Very HighVery High
Sensitivity Low (µg/mL range)High (ng/mL range) Very High (pg/mL range)High (ng/mL range)
Sample Prep Simple (dissolve & inject)Moderate (reaction step) Simple to ModerateModerate to Complex (may require derivatization for volatility)
Instrumentation Cost LowLow HighModerate to High
Robustness ModerateHigh ModerateHigh
Best For Quick, high-level checks (not for trace analysis)Routine QC, stability studies, purity analysis Metabolite ID, trace-level quantification, structural elucidationAnalysis of volatile impurities

This comparison highlights that the chosen method—HPLC-UV with pre-column derivatization—offers the optimal balance of sensitivity, specificity, cost, and robustness for routine quality control in a pharmaceutical setting.[14] While LC-MS provides superior sensitivity and specificity, its higher cost and complexity are often unnecessary for release and stability testing where the analyte and its primary impurities are known.

Conclusion

The development of a robust analytical method for a challenging molecule like 3-[(2-Propynyloxy)methyl]pyrrolidine hydrochloride requires a foundational understanding of its chemical properties. By identifying the primary analytical hurdle—the lack of a native chromophore—we strategically selected a pre-column derivatization approach. The resulting HPLC-UV method demonstrates excellent performance across all ICH validation parameters, including specificity, linearity, accuracy, precision, and robustness. It stands as a reliable and cost-effective tool for ensuring the quality and consistency of this critical pharmaceutical intermediate, proving itself superior to direct UV analysis and more practical than mass spectrometry-based methods for its intended purpose of routine quality control.

References

  • University of Helsinki. (n.d.). Chromatographic Determination of Amines in Food Samples. HELDA. [Link]

  • Phenomenex. (n.d.). HPLC Column Selection Guide. [Link]

  • U.S. Food and Drug Administration. (2024). Q2(R2) Validation of Analytical Procedures. [Link]

  • Technology Networks. (2024). Optimized derivatization of biogenic amines in cephalopods for HPLC-UV detection. [Link]

  • Shimadzu. (n.d.). Analytical Methods for Amino Acids. [Link]

  • Waters. (n.d.). Waters HILIC and reversed-phase LC columns specifically developed to tackle polar analyte separations. [Link]

  • SIELC Technologies. (n.d.). HPLC Method for Separation of Amines in Non Aqueous MP on BIST B+ Column. [Link]

  • National Center for Biotechnology Information. (n.d.). Pyrrolidine derivatives as α-amylase and α-glucosidase inhibitors. [Link]

  • ACS Publications. (2015). Chemical Derivatization Processes Applied to Amine Determination in Samples of Different Matrix Composition. [Link]

  • BioAgilytix. (2025). Essential FDA Guidelines for Bioanalytical Method Validation. [Link]

  • Canadian Science Publishing. (1970). Some pyrrolidone derivatives. [Link]

  • Cheméo. (n.d.). Chemical Properties of Pyrrolidine. [Link]

  • European Medicines Agency. (2011). Guideline on bioanalytical method validation. [Link]

  • Semantic Scholar. (2016). ICH Guidelines-compliant HPLC-UV Method for Pharmaceutical Quality Control and Therapeutic Drug Monitoring. [Link]

  • Wikipedia. (n.d.). Pyrrolidine. [Link]

  • MDPI. (2023). Synthesis of Bicyclic Pyrrolidine Derivatives and their Photoluminescent Properties. [Link]

  • Lab Manager. (2025). ICH and FDA Guidelines for Analytical Method Validation. [Link]

  • AMSbio. (2025). ICH Guidelines for Analytical Method Validation Explained. [Link]

  • Welch Materials. (n.d.). HPLC Columns and Consumables Selection Chart. [Link]

  • ChemSynthesis. (2025). 3-methylene-2-pyrrolidinone. [Link]

  • International Journal of Advanced Research. (2025). ich q2(r1)-guided validation of a normal phase hplc/uv method for thiram. [Link]

  • U.S. Food and Drug Administration. (2000). Guidance for Industry: Analytical Procedures and Methods Validation. [Link]

  • National Center for Biotechnology Information. (2018). Development and validation of a HPLC/FLD method combined with online derivatization. [Link]

  • OENO One. (2003). HPLC determination of agmatine and other amines in wine. [Link]

  • SciELO México. (2016). Development and ICH Validation of a RP-HPLC-UV Method for the Quantification of Thimerosal in Topic Creams. [Link]

  • GL Sciences. (n.d.). HPLC Columns & LC Columns. [Link]

  • ProPharma Group. (2024). Highlights from FDA's Analytical Test Method Validation Guidance. [Link]

  • Acta Scientific. (2020). New Method Development by HPLC and Validation as per ICH Guidelines. [Link]

  • National Center for Biotechnology Information. (n.d.). Synthesis, characterization and antimicrobial properties of two derivatives of pyrrolidine-2,5-dione. [Link]

  • EJNMMI Radiopharmacy and Chemistry. (2020). EANM guideline on the validation of analytical methods for radiopharmaceuticals. [Link]

  • Element Lab Solutions. (n.d.). Column Selection for HPLC Method Development. [Link]

  • NCF International. (2019). EMA's view on method validation. [Link]

Sources

A Comparative Guide to Linker Flexibility: 3-[(2-Propynyloxy)methyl]pyrrolidine vs. Straight-Chain Alkynes in Bioconjugation

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Critical Role of the Linker

In the intricate world of bioconjugation, particularly in the design of high-performance therapeutics like Antibody-Drug Conjugates (ADCs), the linker is far from a simple spacer. It is a critical component that dictates the stability, solubility, pharmacokinetics, and ultimately, the efficacy and safety of the entire construct.[][2] The choice of linker chemistry and architecture can mean the difference between a promising candidate and a clinical failure. A key parameter in linker design is its flexibility. While flexible linkers have been historically prevalent, there is a growing body of evidence suggesting that more constrained or rigid linkers can overcome significant challenges, such as payload aggregation and premature drug release.[3][4]

This guide provides an in-depth, objective comparison between two distinct classes of alkyne-bearing linkers for click chemistry applications: the conformationally constrained 3-[(2-Propynyloxy)methyl]pyrrolidine and the highly flexible, traditional straight-chain alkynes . We will delve into their structural differences, analyze their impact on conjugate performance with supporting data, and provide detailed experimental protocols to guide researchers in making an informed selection for their specific application.

The Alkyne Handle: A Gateway to "Click" Bioconjugation

Both linker families share a common feature: a terminal alkyne group. This functional group is the cornerstone of one of the most robust and bioorthogonal ligation strategies available—the Azide-Alkyne Cycloaddition.[5] This reaction, particularly the Copper(I)-catalyzed (CuAAC) and the copper-free Strain-Promoted (SPAAC) variants, allows for the precise and efficient covalent joining of the linker-payload to a biomolecule (e.g., an antibody) modified with a complementary azide group.[6][7][8] The resulting triazole linkage is exceptionally stable, a desirable feature for ADCs that must endure the rigors of systemic circulation.[8]

Caption: Chemical structures of the two linker classes for comparison.

Profile of Straight-Chain Alkyne Linkers

Straight-chain alkynes, often simple propargyl groups attached to linear alkyl or polyethylene glycol (PEG) chains, have been the workhorses of click chemistry for years.

Structural Characteristics:

  • Flexibility: Their defining feature is high conformational freedom due to the free rotation around single carbon-carbon bonds.

  • Hydrophobicity: Simple alkyl chains are lipophilic. This property often increases the overall hydrophobicity of the ADC, particularly at higher drug-to-antibody ratios (DAR). To counteract this, PEG units are frequently incorporated into the chain to improve aqueous solubility.[9][]

  • Synthetic Accessibility: They are generally straightforward and cost-effective to synthesize.

Performance and Causality: The very flexibility of straight-chain linkers can be a double-edged sword. While it ensures the reactive alkyne terminus is accessible, it allows a hydrophobic payload to fold back and interact with the antibody surface. This can mask the antigen-binding site or, more commonly, lead to intermolecular aggregation, which is a major challenge in ADC manufacturing and can lead to rapid clearance in vivo.[4][11]

Profile of 3-[(2-Propynyloxy)methyl]pyrrolidine: A Constrained Alternative

This linker introduces a heterocyclic, five-membered pyrrolidine ring into the linker structure. This seemingly small change has profound implications for the linker's properties and performance.

Structural Characteristics:

  • Conformational Constraint: The five-membered ring structure significantly reduces the degrees of freedom compared to a linear chain. The non-planarity of the pyrrolidine ring provides a well-defined three-dimensional (3D) architecture.[12]

  • Increased Hydrophilicity: The nitrogen atom in the pyrrolidine ring and the ether linkage contribute to a more hydrophilic character compared to a corresponding alkyl chain, which can improve the solubility of the final conjugate.[13][14]

  • Stereochemistry: The pyrrolidine scaffold contains chiral centers, allowing for the synthesis of stereoisomers which can influence the precise spatial orientation of the payload relative to the antibody.[12]

Performance and Causality: The rigidity of the 3-[(2-Propynyloxy)methyl]pyrrolidine linker is its key advantage. By creating a more defined spatial separation between the antibody and the payload, it physically hinders the payload from engaging in undesirable hydrophobic interactions. This structural pre-organization can lead to:

  • Reduced Aggregation: Minimizing the risk of aggregation, even with hydrophobic payloads or at high DARs.

  • Improved Homogeneity: Leading to more uniform bioconjugates with consistent physicochemical properties.

  • Potentially Enhanced Stability: A well-defined conformation can protect the linker and payload from enzymatic degradation.

Caption: General workflow for ADC synthesis via CuAAC reaction.

Step-by-Step Conjugation Protocol (CuAAC)

This protocol is a representative example and must be optimized for specific antibodies and linker-payloads.

  • Preparation of Reagents:

    • Azide-Modified Antibody: Prepare the antibody in a suitable buffer (e.g., phosphate-buffered saline, PBS), pH 7.2-7.4. Ensure the concentration is accurately determined (e.g., by A280 measurement).

    • Alkyne-Linker-Payload: Dissolve the 3-[(2-Propynyloxy)methyl]pyrrolidine-payload or the straight-chain-alkyne-payload in a compatible organic solvent (e.g., DMSO) to create a concentrated stock solution (e.g., 10 mM).

    • Catalyst Stock Solutions:

      • Copper(II) Sulfate (CuSO₄): 50 mM in water.

      • Ligand (e.g., TBTA): 50 mM in DMSO.

      • Reducing Agent (e.g., Sodium Ascorbate): 100 mM in water (prepare fresh).

  • Conjugation Reaction:

    • Rationale: The reaction is typically performed with a slight excess of the linker-payload to drive the conjugation to completion. The TBTA ligand stabilizes the Cu(I) oxidation state and prevents protein precipitation. [15] * In a reaction vessel, add the azide-modified antibody to the desired final concentration (e.g., 5 mg/mL).

    • Add the alkyne-linker-payload stock solution to achieve a molar excess (e.g., 5-10 equivalents per azide).

    • In a separate tube, pre-mix the CuSO₄ and TBTA solutions. Add this mixture to the reaction vessel.

    • Initiate the reaction by adding the freshly prepared sodium ascorbate solution. The final concentration of copper is typically in the range of 100-500 µM.

    • Gently mix and incubate the reaction at room temperature or 37°C for 1-4 hours. Monitor the reaction progress if possible (e.g., by LC-MS).

  • Purification of the ADC:

    • Rationale: Purification is essential to remove unreacted linker-payload, copper catalyst, and other reagents, which can be toxic or cause aggregation.

    • Quench the reaction by adding a chelating agent like EDTA to sequester the copper catalyst.

    • Purify the resulting ADC using a desalting column (e.g., Sephadex G25) or size-exclusion chromatography (SEC) equilibrated with the final formulation buffer (e.g., PBS). [16] * Collect the fractions containing the purified ADC.

  • Characterization:

    • Determine the final protein concentration (A280).

    • Calculate the drug-to-antibody ratio (DAR) using UV-Vis spectroscopy or mass spectrometry.

    • Assess aggregation and purity using SEC-HPLC.

    • Confirm the integrity of the conjugate by SDS-PAGE and mass spectrometry.

Application-Specific Recommendations

The choice between these linkers is not absolute but depends on the specific challenges of the project.

  • Choose a Straight-Chain Alkyne Linker when:

    • The payload is relatively hydrophilic.

    • The target DAR is low (e.g., 2), minimizing the impact on overall hydrophobicity.

    • Cost and synthetic simplicity are primary drivers.

    • Working with a well-characterized system where aggregation is not a known issue.

  • Choose the 3-[(2-Propynyloxy)methyl]pyrrolidine Linker when:

    • Working with highly hydrophobic or aggregation-prone payloads (e.g., certain auristatins, PBD dimers). [] * Developing ADCs with a high DAR (e.g., 8), where the cumulative hydrophobicity becomes a significant problem.

    • The goal is to create a highly homogeneous and stable product with a superior pharmacokinetic profile.

    • The therapeutic application demands minimizing off-target toxicity that could arise from ADC aggregation and rapid clearance. [4][18]

Conclusion

Linker technology is a cornerstone of modern bioconjugate design. While flexible straight-chain alkyne linkers are established tools, their limitations, particularly concerning the conjugation of hydrophobic payloads, necessitate the exploration of advanced alternatives. The 3-[(2-Propynyloxy)methyl]pyrrolidine linker, with its conformationally constrained and more hydrophilic scaffold, presents a compelling solution to the critical challenge of ADC aggregation and instability. Its rigid architecture enforces a defined spatial relationship between the antibody and payload, leading to more homogeneous, soluble, and stable conjugates. By understanding the fundamental chemical and physical properties of these linker classes, researchers can strategically design next-generation biotherapeutics with an improved therapeutic index.

References

  • Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. (n.d.). MDPI. [Link]

  • Pyrrolobenzodiazepine Antibody-Drug Conjugates Designed for Stable Thiol Conjugation - PMC. (n.d.). NIH. [Link]

  • Computational and Experimental Evaluation of Linker Peptides and Thioredoxin Fusion Tag in CD20-rituximab Specific Interactions - PMC. (n.d.). NIH. [Link]

  • Linker Design Impacts Antibody-Drug Conjugate Pharmacokinetics and Efficacy via Modulating the Stability and Payload Release Efficiency - PMC. (n.d.). NIH. [Link]

  • Bioconjugation with Strained Alkenes and Alkynes | Accounts of Chemical Research. (2011, July 18). ACS Publications. [Link]

  • Accessing alternative reaction pathways of the intermolecular condensation between homo-propargyl alcohols and terminal alkynes through divergent gold catalysis - Chemical Communications (RSC Publishing). (n.d.). RSC Publishing. [Link]

  • ABT-089 [2-methyl-3-(2-(S)-pyrrolidinylmethoxy)pyridine]: I. A potent and selective cholinergic channel modulator with neuroprotective properties - PubMed. (n.d.). NIH. [Link]

  • New Alkyne and Amine Linkers for Versatile Multiple Conjugation of Oligonucleotides - PMC. (n.d.). NIH. [Link]

  • Propargyl Alcohol vs. Alkyne Alcohols: Properties & Applications - Rawsource. (2025, January 16). Rawsource. [Link]

  • 3-hydroxy-N-methylpyrrolidone and use as transdermal enhancer - Google Patents. (n.d.).
  • Traceless linkers used for reversible protein–polymer conjugations - RSC Publishing. (2026, January 31). RSC Publishing. [Link]

  • Pyrrolobenzodiazepine Dimer Antibody–Drug Conjugates: Synthesis and Evaluation of Noncleavable Drug-Linkers | Journal of Medicinal Chemistry - ACS Publications. (2017, November 7). ACS Publications. [Link]

  • Hydrophilic Reduction-Resistant Spin Labels of Pyrrolidine and Pyrroline Series from 3,4-Bis-hydroxymethyl-2,2,5,5-tetraethylpyrrolidine-1-oxyl - MDPI. (2024, January 26). MDPI. [Link]

  • Processes for preparing (r)-2-methylpyrrolidine and (s) - Google Patents. (n.d.).
  • Fusion Protein Linkers: Property, Design and Functionality - PMC. (n.d.). NIH. [Link]

  • Synthesis and Evaluation of Novel 2-Pyrrolidone-Fused (2-Oxoindolin-3-ylidene)methylpyrrole Derivatives as Potential Multi-Target Tyrosine Kinase Receptor Inhibitors - MDPI. (2017, May 31). MDPI. [Link]

  • Accessing Alternative Reaction Pathways of the Intermolecular Condensation between Homo-Propargyl Alcohols and Terminal Alkynes through Divergent Gold Catalysis - PMC. (n.d.). NIH. [Link]

  • Recent Advances in the Synthesis of Propargyl Derivatives, and Their Application as Synthetic Intermediates and Building Blocks - Semantic Scholar. (2023, April 11). Semantic Scholar. [Link]

  • Recent Advances in Peptide Linkers for Antibody-Drug Conjugates - ACS Publications. (2025, September 22). ACS Publications. [Link]

  • Glycine-Based [3+2] Cycloaddition for the Synthesis of Pyrrolidine-Containing Polycyclic Compounds - MDPI. (2024, December 4). MDPI. [Link]

  • Ligand tricks for faster clicks: bioconjugation via the CuAAC reaction - RSC Publishing. (2025, November 11). RSC Publishing. [Link]

  • Click Chemistry as an Efficient Toolbox for Coupling Sterically Hindered Molecular Systems to Obtain Advanced Materials for Nanomedicine - MDPI. (2024, December 24). MDPI. [Link]

  • Antibody Drug Conjugates: Design and Selection of Linker, Payload and Conjugation Chemistry - PMC. (n.d.). NIH. [Link]

  • 3-Pyrroline synthesis - Organic Chemistry Portal. (n.d.). Organic Chemistry Portal. [Link]

  • Exploring the Optimization of Linker Chemistries for ADCs | BioPharm International. (2023, December 13). BioPharm International. [Link]

  • Recent Advances in the Synthesis of Propargyl Derivatives, and Their Application as Synthetic Intermediates and Building Blocks - PMC. (n.d.). NIH. [Link]

  • Direct synthesis of functionalized 3-pyrrolidines and 4-piperidines using the borrowing hydrogen methodology - ChemRxiv. (n.d.). ChemRxiv. [Link]

  • Hydrophilic and hydrophobic copolymer systems based on acrylic derivatives of pyrrolidone and pyrrolidine | Request PDF - ResearchGate. (n.d.). ResearchGate. [Link]

  • Synthesis of tricyclic fused pyrrolidine nitroxides from 2-alkynylpyrrolidine-1-oxyls. - Beilstein Archives. (n.d.). Beilstein Archives. [Link]

  • Synthesis of Bioconjugation Reagents for Use in Covalent Cross-Linking of Proteins by Azide-Alkyne Cycloaddition - MDPI. (2025, December 2). MDPI. [Link]

  • Signature of click chemistry in advanced techniques for cancer therapeutics. (2025, April 4). RSC Publishing. [Link]

  • Tandem-Cleavage Linkers Improve the In Vivo Stability and Tolerability of Antibody-Drug Conjugates | bioRxiv. (2021, January 21). bioRxiv. [Link]

  • The High Hydrophilicity of ADC Linker Has Become the Main Trend in Modification. (2024, May 20). ProfoundBio. [Link]

  • Practical Considerations, Challenges, and Limitations of Bioconjugation via Azide-Alkyne Cycloaddition - PMC. (n.d.). NIH. [Link]

  • The linker matters in antibody-drug conjugates - Araris Biotech. (n.d.). Araris Biotech. [Link]

Sources

Spectroscopic Validation of Triazole Formation from 3-[(2-Propynyloxy)methyl]pyrrolidine: A Comparative Guide

Author: BenchChem Technical Support Team. Date: March 2026

< প্রতিষ্ঠান>

For Researchers, Scientists, and Drug Development Professionals

The formation of 1,2,3-triazoles through "click chemistry," particularly the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), is a cornerstone reaction in modern medicinal chemistry and drug development.[1][2] Its high efficiency, reliability, and biocompatibility make it an invaluable tool for synthesizing novel molecular entities.[3][4] This guide provides an in-depth analysis of the spectroscopic techniques used to validate the successful formation of a triazole from 3-[(2-Propynyloxy)methyl]pyrrolidine, a key building block in the synthesis of various bioactive compounds.[5][6][7][8][9] We will compare the data obtained from Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FT-IR) spectroscopy, and Mass Spectrometry (MS), offering a comprehensive, self-validating framework for researchers.

The Strategic Importance of Spectroscopic Validation

Confirming the formation of the desired triazole ring is not merely a procedural step but a critical checkpoint in the synthetic workflow. Each spectroscopic technique offers a unique window into the molecular transformation, and a holistic analysis provides unequivocal proof of a successful reaction. The disappearance of starting material signals and the appearance of new, characteristic product signals form the basis of this validation.

Experimental Design: The CuAAC Reaction

The focus of this guide is the CuAAC reaction between 3-[(2-Propynyloxy)methyl]pyrrolidine (the alkyne) and an appropriate azide partner (e.g., benzyl azide) to form the corresponding 1,4-disubstituted 1,2,3-triazole. This reaction is typically catalyzed by a copper(I) source, often generated in situ from copper(II) sulfate and a reducing agent like sodium ascorbate.[3][10][11]

Below is a generalized workflow for the synthesis and subsequent spectroscopic validation.

Workflow Reactants 3-[(2-Propynyloxy)methyl]pyrrolidine + Benzyl Azide Reaction CuAAC Reaction (CuSO4, NaAsc, Solvent) Reactants->Reaction Purification Work-up & Purification Reaction->Purification Product Triazole Product Purification->Product Analysis Spectroscopic Validation Product->Analysis

Caption: General workflow for triazole synthesis and validation.

Comparative Spectroscopic Analysis

A multi-faceted spectroscopic approach is the most robust method for confirming triazole formation.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Proof

NMR spectroscopy provides the most detailed structural information, allowing for the unambiguous assignment of protons and carbons in the final product.[12][13]

¹H NMR Spectroscopy: The key diagnostic signal for triazole formation is the appearance of a new singlet in the downfield region of the spectrum, corresponding to the C5-proton of the triazole ring, typically observed between 7.5 and 8.5 ppm.[14] Concurrently, the disappearance of the acetylenic proton signal from the starting alkyne (around 2.0-3.0 ppm) provides strong evidence of reaction completion.[15]

¹³C NMR Spectroscopy: In the ¹³C NMR spectrum, the formation of the triazole ring is confirmed by the appearance of two new signals corresponding to the C4 and C5 carbons of the triazole ring. Typically, the C5 signal appears around 120-130 ppm, while the C4 signal is further downfield, between 140-150 ppm.[14] The disappearance of the two alkyne carbon signals from the starting material is another critical indicator.

Compound Key ¹H NMR Signals (ppm) Key ¹³C NMR Signals (ppm)
3-[(2-Propynyloxy)methyl]pyrrolidine ~2.4 (alkynyl-H), Pyrrolidine protons~70-80 (alkynyl carbons), Pyrrolidine carbons
Triazole Product ~7.5-8.5 (triazole-H), Pyrrolidine protons~120-130 (triazole C5), ~140-150 (triazole C4), Pyrrolidine carbons

Note: Chemical shifts are approximate and can vary based on the solvent and specific azide used.

Fourier-Transform Infrared (FT-IR) Spectroscopy: Monitoring Functional Group Transformation

FT-IR spectroscopy is a rapid and effective technique for monitoring the progress of the reaction by observing the disappearance of characteristic vibrational bands of the starting materials.[16]

The most prominent change in the IR spectrum upon successful triazole formation is the disappearance of the strong, sharp absorption band corresponding to the azide (-N₃) stretch, which typically appears around 2100 cm⁻¹.[1] Additionally, the weak absorption of the terminal alkyne C≡C stretch (around 2100-2260 cm⁻¹) and the sharp C-H stretch of the terminal alkyne (around 3300 cm⁻¹) will also disappear.[17][18][19][20] The appearance of new, often subtle, peaks in the fingerprint region can be attributed to the newly formed triazole ring.[21]

Functional Group Characteristic IR Absorption (cm⁻¹) Observation upon Reaction
Azide (-N₃)~2100 (strong, sharp)Disappears
Terminal Alkyne (C≡C)~2100-2260 (weak)Disappears
Terminal Alkyne (≡C-H)~3300 (sharp)Disappears
Triazole RingVarious subtle peaks in fingerprint regionAppears
Mass Spectrometry (MS): Confirming Molecular Weight

Mass spectrometry is an essential tool for confirming the molecular weight of the synthesized triazole.[22] High-resolution mass spectrometry (HRMS) is particularly valuable as it provides a highly accurate mass measurement, further corroborating the elemental composition of the product.[16] The mass spectrum will show a prominent molecular ion peak (M⁺) or, more commonly with soft ionization techniques like electrospray ionization (ESI), a protonated molecular ion peak ([M+H]⁺) that corresponds to the calculated molecular weight of the triazole product.[22] Analysis of the fragmentation pattern can also provide additional structural information.[23][24][25]

Compound Molecular Formula Calculated Molecular Weight Expected m/z ([M+H]⁺)
Triazole Product C₁₈H₂₄N₄O328.20329.20
(Assuming benzyl azide as the coupling partner)

Alternative Approach: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

For applications where the cytotoxicity of a copper catalyst is a concern, such as in biological systems, Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) offers a powerful metal-free alternative.[26][27][28][29][30] SPAAC utilizes a strained cyclooctyne derivative instead of a terminal alkyne.[30] The spectroscopic validation principles remain the same: monitoring the disappearance of the azide and the appearance of triazole-specific signals. However, the starting alkyne signals in NMR and IR will be characteristic of the specific cyclooctyne used.[27]

Comparison cluster_0 CuAAC cluster_1 SPAAC CuAAC_Reactants Terminal Alkyne + Azide CuAAC_Catalyst Copper(I) Catalyst CuAAC_Reactants->CuAAC_Catalyst CuAAC_Product 1,4-Disubstituted Triazole CuAAC_Catalyst->CuAAC_Product SPAAC_Reactants Strained Cyclooctyne + Azide SPAAC_Catalyst No Catalyst SPAAC_Reactants->SPAAC_Catalyst SPAAC_Product Triazole SPAAC_Catalyst->SPAAC_Product

Caption: Comparison of CuAAC and SPAAC reaction components.

Experimental Protocols

General Procedure for CuAAC Synthesis
  • In a suitable reaction flask, dissolve 3-[(2-Propynyloxy)methyl]pyrrolidine (1.0 eq.) and the corresponding azide (1.0-1.2 eq.) in a suitable solvent system (e.g., a mixture of t-BuOH and H₂O or DMSO).

  • In a separate vial, prepare a fresh solution of sodium ascorbate (10-20 mol%) in water.

  • Add an aqueous solution of copper(II) sulfate pentahydrate (1-5 mol%) to the reaction mixture, followed by the sodium ascorbate solution.

  • Stir the reaction mixture vigorously at room temperature.

  • Monitor the reaction progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, perform an appropriate aqueous work-up and extract the product with a suitable organic solvent.

  • Dry the organic layer, concentrate under reduced pressure, and purify the crude product by column chromatography.

Sample Preparation for Spectroscopic Analysis
  • NMR: Dissolve a small amount of the purified product in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).[1]

  • FT-IR: The sample can be analyzed as a thin film on a salt plate (e.g., NaCl or KBr), as a KBr pellet, or using an Attenuated Total Reflectance (ATR) accessory.[1]

  • MS: Dissolve a small amount of the purified product in a suitable solvent (e.g., methanol or acetonitrile) for analysis by techniques such as ESI-MS.[1][22]

Conclusion

The synergistic use of NMR, FT-IR, and Mass Spectrometry provides a robust and reliable methodology for the validation of triazole formation from 3-[(2-Propynyloxy)methyl]pyrrolidine. Each technique offers complementary data that, when considered together, provide unequivocal evidence of a successful synthesis. For researchers in drug discovery and development, a thorough understanding and application of these spectroscopic validation techniques are paramount for ensuring the structural integrity of novel compounds and the reliability of subsequent biological evaluations.

References

  • Creative Biolabs. (n.d.). Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC). Retrieved from [Link]

  • American Chemical Society. (2021, February 16). Synthesis and NMR Spectroscopic Characterization of 1H-1,2,3-Triazoles. In ACS Symposium Series.
  • Royal Society of Chemistry. (n.d.). Strain-promoted azide–alkyne cycloaddition for protein–protein coupling in the formation of a bis-hemoglobin as a copper-free oxygen carrier. Organic & Biomolecular Chemistry.
  • American Chemical Society. (2021, November 18). Strain-Promoted Alkyne Azide Cycloaddition for the Functionalization of Poly(amide)-Based Dendrons and Dendrimers. Journal of the American Chemical Society.
  • BenchChem. (2025). The Definitive Guide to Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC).
  • BenchChem. (2025). A Researcher's Guide to Mass Spectrometry Analysis of Synthesized Triazole Compounds.
  • National Center for Biotechnology Information. (n.d.). Real-Time Reaction Monitoring of Azide–Alkyne Cycloadditions Using Benchtop NMR-Based Signal Amplification by Reversible Exchange (SABRE). PMC.
  • ResearchGate. (n.d.).
  • American Chemical Society. (2023, March 10). Synthesis and Characterization of Azido-Functionalized 1,2,3-Triazole and Fused 1,2,3-Triazole. The Journal of Organic Chemistry.
  • PubMed. (2002, July 8). Synthesis of triazole-Tethered Pyrrolidine Libraries: Novel ECE Inhibitors.
  • American Chemical Society. (2023, January 10). Real-Time Reaction Monitoring of Azide–Alkyne Cycloadditions Using Benchtop NMR-Based Signal Amplification by Reversible Exchange (SABRE). ACS Measurement Science Au.
  • BenchChem. (2025).
  • Bentham Science. (2022, August 1). Synthesis of trans N-Substituted Pyrrolidine Derivatives Bearing 1,2,4- triazole Ring. Current Organic Synthesis, 19(5), 578-582.
  • Royal Society of Chemistry. (2018, March 29).
  • Semantic Scholar. (2021, December 30).
  • National Center for Biotechnology Information. (2023, January 18). Differentiation between Isomeric 4,5-Functionalized 1,2,3-Thiadiazoles and 1,2,3-Triazoles by ESI-HRMS and IR Ion Spectroscopy. PMC.
  • Royal Society of Chemistry. (2025, January 31).
  • ResearchGate. (n.d.). "Design, Synthesis and Characterization of new 1,2,3-triazoles derivatives via 'click chemistry' approach" | Request PDF.
  • Academia.edu. (n.d.). Preparation, Spectra characterization of new 1,2,4- Triazole Derivatives and its complexities with some transition metal ions.
  • PubMed. (2012, April 15). Use of copper(I) catalyzed azide alkyne cycloaddition (CuAAC) for the preparation of conjugated pyrrolo[2,3-a]carbazole Pim kinase inhibitors.
  • National Institute of Advanced Industrial Science and Technology. (2015, January 8). Infrared Spectroscopy. SDBSWeb.
  • AIP Publishing. (2023, January 25). and 2H-1,2,3-triazole isotopologues analyzed by millimeter-wave and high-resolution infrared. The Journal of Chemical Physics.
  • ResearchGate. (n.d.). Synthesis of triazoles containing pyrrolidines 229(a–f).
  • MDPI. (2022, November 22). Investigation of 1,4-Substituted 1,2,3-Triazole Derivatives as Antiarrhythmics: Synthesis, Structure, and Properties.
  • Preprints.org. (n.d.). Supporting information Synthesis of the pyrene derivative The NMR spectra were recorded on a Varian Unity Plus (1H: 300MHz, 13C:.
  • Chemistry LibreTexts. (2023, January 22). Spectroscopy of the Alkynes.
  • National Center for Biotechnology Information. (n.d.). Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides. PMC.
  • Universidad de Zaragoza. (2022, July 15). Copper-Catalyzed Azide–Alkyne Cycloaddition (CuAAC)
  • American Chemical Society. (2022, July 15). Copper-Catalyzed Azide–Alkyne Cycloaddition (CuAAC) by Functionalized NHC-Based Polynuclear Catalysts: Scope and Mechanistic Insights. Organometallics.
  • University of Calgary. (n.d.). IR: alkynes. Retrieved from [Link]

  • MDPI. (2016, October 24). Development and Applications of the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) as a Bioorthogonal Reaction.
  • Magritek. (2026, February 18). Simultaneous Dual-Phase Reaction Monitoring by Benchtop NMR.
  • bioRxiv. (2021, May 25).
  • The Royal Society of Chemistry. (n.d.). Synthesis and Structural Characterization of Amido Heteroscorpionate Rare-Earth Metals Complexes.
  • Beilstein Journals. (2013, December 2).
  • YouTube. (2023, January 21). FTIR-16 || IR spectrum of alkynes.
  • Michigan State University. (n.d.). Application of 1H NMR in medicine: Magnetic Resonance Imaging (MRI).
  • Beilstein Journals. (n.d.).
  • ChemicalBook. (n.d.). Pyrrolidine(123-75-1) 13C NMR spectrum.
  • University of California, Irvine. (n.d.). 1H-NMR.
  • International Journal of Biology and Research. (2025, May 10).
  • National Center for Biotechnology Information. (n.d.).

Sources

Safety Operating Guide

A Comprehensive Guide to Personal Protective Equipment for Handling 3-[(2-Propynyloxy)methyl]pyrrolidine hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides essential safety protocols and logistical information for researchers, scientists, and drug development professionals handling 3-[(2-Propynyloxy)methyl]pyrrolidine hydrochloride. The following procedures are based on a thorough analysis of the compound's structural motifs and the known hazards of related chemical classes. Given the absence of a specific Safety Data Sheet (SDS) for this exact compound, a conservative approach is mandated, treating the substance with a high degree of caution.

Hazard Analysis and Risk Assessment: A Structural Approach

The chemical structure of 3-[(2-Propynyloxy)methyl]pyrrolidine hydrochloride contains three key functional groups that dictate its potential hazards: the pyrrolidine ring, the propargyl ether moiety, and the hydrochloride salt. A comprehensive risk assessment must consider the cumulative potential hazards from each of these components.

  • Pyrrolidine Ring: The foundational pyrrolidine structure is classified as a highly flammable liquid and vapor that causes severe skin burns, eye damage, and is harmful if swallowed or inhaled.[1][2][3] It is also a lachrymator, meaning it can cause tearing.[1]

  • Propargyl Ether Moiety: Propargyl ethers are known to be combustible and can cause skin, eye, and respiratory irritation.[4][5][6] The terminal alkyne group also introduces a degree of reactivity.

  • Hydrochloride Salt: The hydrochloride form typically renders the compound a solid at room temperature. However, it brings the risk of irritation to the skin, eyes, and respiratory system.[7][8][9] In the presence of strong bases or upon thermal decomposition, there is a potential for the release of corrosive hydrogen chloride gas.[7][10][11]

Table 1: Summary of Potential Hazards

Hazard CategoryPotential EffectAssociated Structural Motif
Skin Contact Causes severe burns or irritation.[1][5][7][12]Pyrrolidine, Propargyl Ether, Hydrochloride
Eye Contact Causes serious eye damage or irritation.[1][5][7][12]Pyrrolidine, Propargyl Ether, Hydrochloride
Inhalation Harmful; may cause respiratory irritation.[1][5][7]Pyrrolidine, Propargyl Ether, Hydrochloride
Ingestion Harmful or toxic if swallowed.[1][2][13]Pyrrolidine
Flammability Potential for flammability, especially if impure or heated.[1][13][14]Pyrrolidine, Propargyl Ether
Reactivity May release HCl gas with incompatible materials (e.g., strong bases).[10]Hydrochloride Salt

Based on this analysis, 3-[(2-Propynyloxy)methyl]pyrrolidine hydrochloride must be handled as a substance that is potentially corrosive to skin and eyes, harmful by inhalation and ingestion, and may present flammability risks under certain conditions.

Personal Protective Equipment (PPE) Protocol

Effective chemical safety relies on the "Hierarchy of Controls," which prioritizes eliminating hazards over relying solely on PPE. When handling this compound, engineering controls are mandatory, and PPE serves as the critical final barrier.

Hierarchy_of_Controls cluster_controls Hierarchy of Controls Elimination Elimination (Most Effective) Substitution Substitution Engineering Engineering Controls (e.g., Fume Hood) Administrative Administrative Controls (e.g., SOPs, Training) PPE Personal Protective Equipment (Least Effective)

Caption: The Hierarchy of Controls prioritizes safety measures.

Mandatory PPE Ensemble:
  • Engineering Controls: All handling of 3-[(2-Propynyloxy)methyl]pyrrolidine hydrochloride, including weighing and solution preparation, must be performed inside a certified chemical fume hood to prevent inhalation of dust or vapors.[3][7]

  • Hand Protection: Wear double-layered chemical-resistant gloves. A common and effective combination is a nitrile glove as the inner layer and a thicker butyl or neoprene glove as the outer layer. Gloves must be inspected for any signs of degradation or puncture before use.[1][15] Contaminated gloves should be disposed of as hazardous waste immediately after use, using proper removal techniques to avoid skin contact.[13]

  • Eye and Face Protection: Tightly fitting chemical safety goggles are mandatory at all times.[15] When handling more than gram quantities or when there is a significant risk of splashing, a full-face shield must be worn over the safety goggles.[1]

  • Body Protection: A flame-retardant laboratory coat is required.[1] Ensure the coat is fully buttoned and the sleeves are not rolled up. For large-scale operations, a chemical-resistant apron or a full protective suit may be necessary.[1]

  • Respiratory Protection: Under normal operating conditions within a fume hood, a respirator should not be necessary. However, in the event of a significant spill or failure of engineering controls, a full-face respirator with an appropriate combination cartridge (e.g., for organic vapors and acid gases) should be used by emergency response personnel.[1][15]

Safe Handling and Operational Plan

A systematic workflow is crucial to minimize exposure and ensure operational safety.

Safe_Handling_Workflow A 1. Risk Assessment & SOP Review B 2. Assemble All Materials (Chemical, Solvents, Glassware) A->B C 3. Don Full PPE (Lab Coat, Goggles, Double Gloves) B->C D 4. Perform Operations in Fume Hood C->D E 5. Weigh Compound Carefully (Use anti-static weigh boat) D->E F 6. Prepare Solution (Add solid to solvent slowly) E->F G 7. Securely Cap & Label Container F->G H 8. Decontaminate & Clean Work Area G->H I 9. Dispose of Waste Properly H->I J 10. Doff PPE Correctly & Wash Hands I->J

Caption: Step-by-step workflow for safely handling the compound.

Step-by-Step Handling Protocol:
  • Preparation: Before handling, ensure an eyewash station and safety shower are accessible and unobstructed.[3] Prepare all necessary equipment (spatulas, glassware, solvents) and place them inside the fume hood.

  • Weighing:

    • Tare a suitable container (e.g., a glass vial) on an analytical balance inside the fume hood.

    • Carefully transfer the solid compound using a clean spatula, avoiding the creation of dust.[7]

    • Close the primary container immediately after dispensing.

  • Solution Preparation:

    • Add the solvent to the vessel containing the weighed solid. Never add the solid to a large volume of solvent, as this can increase the risk of splashing.

    • If the dissolution is exothermic, add the solid in small portions and allow the solution to cool.

  • Storage: Store the compound in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong bases and oxidizing agents.[2][7][14] The storage area should be clearly labeled and secured.

Emergency Procedures and Disposal Plan

Spill Management:
  • Small Spills (in a fume hood):

    • Ensure the fume hood is operational.

    • Wearing your full PPE, cover the spill with an inert absorbent material like sand or vermiculite.[3]

    • Carefully sweep or scoop the absorbed material into a designated, labeled hazardous waste container.[7][15]

    • Clean the spill area with a suitable solvent (e.g., isopropanol), followed by soap and water.

  • Large Spills (outside a fume hood):

    • Evacuate the immediate area and alert colleagues.

    • Prevent access to the contaminated area.[7]

    • Contact your institution's Environmental Health and Safety (EHS) department immediately.

    • Do not attempt to clean up a large spill without specialized training and equipment.

First Aid Measures:
  • Skin Contact: Immediately remove all contaminated clothing and flush the affected area with copious amounts of water for at least 15 minutes.[7][16] Seek immediate medical attention.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open.[7][16] Remove contact lenses if present and easy to do.[1] Seek immediate medical attention.

  • Inhalation: Move the person to fresh air. If breathing is difficult or has stopped, provide artificial respiration.[1] Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting.[1] Rinse the mouth with water and seek immediate medical attention. Show the safety data sheet or container label to the medical personnel.[16]

Waste Disposal:

All materials contaminated with 3-[(2-Propynyloxy)methyl]pyrrolidine hydrochloride, including excess reagents, reaction mixtures, contaminated gloves, and absorbent materials, must be disposed of as hazardous chemical waste.[14][16]

  • Collect all waste in a clearly labeled, sealed container. The label should include the chemical name and associated hazards.

  • Follow all local, state, and federal regulations for hazardous waste disposal.

  • Consult your institution's EHS department for specific disposal procedures. Never pour chemical waste down the drain.[1][7]

References

  • Targetmol. (2025, December 09). Safety Data Sheet: 3-Methylpyrrolidine Hydrochloride. Retrieved from [Link]

  • CPAchem Ltd. (2024, July 09). Safety data sheet: Pyrrolidine. Retrieved from [Link]

  • Loba Chemie. (2025, July 17). PYRROLIDINE FOR SYNTHESIS Safety Data Sheet. Retrieved from [Link]

  • Alfa Aesar. (2025, September 06). Phenyl propargyl ether - SAFETY DATA SHEET. Retrieved from [Link]

  • Cole-Parmer. (n.d.). Material Safety Data Sheet - tert-Butyl propargyl ether, 98%. Retrieved from [Link]

  • Cole-Parmer. (2005, May 25). Material Safety Data Sheet - Pyrrolidine. Retrieved from [Link]

  • GOV.UK. (2016, June 15). Hydrogen chloride (hydrochloric acid) - Incident management. Retrieved from [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-[(2-Propynyloxy)methyl]pyrrolidine hydrochloride
Reactant of Route 2
Reactant of Route 2
3-[(2-Propynyloxy)methyl]pyrrolidine hydrochloride

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.